Nonivamide
Description
This compound is found in herbs and spices. It is an alkaloid from the Capsicum species. The structures of [DB06774] and this compound differ only slightly with respect to the fatty acid moiety of the side chain (8-methyl nonenoic acid versus nonanoic acid). this compound is a flavoring ingredient. This compound is an organic compound and a capsaicinoid. It is an amide of pelargonic acid and vanillylamine. It is naturally found in chili peppers but manufactured to produce a synthetic form for various pharmacologic preparations. This drug has been studied in combination with Nicarboxil in the treatment of lower back pain. this compound has also been studied for its anti-inflammatory properties, as well as in fat loss therapies and has demonstrated promising results,,,.
This compound has been reported in Capsicum annuum with data available.
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
structure
has effect on sensory neurons
induces formation of ion channels in planar lipid bilayers; structure in first source
Properties
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-3-4-5-6-7-8-9-17(20)18-13-14-10-11-15(19)16(12-14)21-2/h10-12,19H,3-9,13H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOVYLWUIBMPGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1034769 | |
| Record name | N-Vanillylnonanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder with a stinging odor; [Sigma-Aldrich MSDS], Solid, White powder or crystals; odourless | |
| Record name | Nonivamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16188 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Nonivamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029846 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Nonanoyl 4-hydroxy-3-methoxybenzylamide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1588/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water (slightly), slightly, Slightly soluble in water, Soluble (in ethanol) | |
| Record name | Nonivamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11324 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nonivamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029846 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Nonanoyl 4-hydroxy-3-methoxybenzylamide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1588/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2444-46-4 | |
| Record name | Nonivamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2444-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonivamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonivamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11324 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NONIVAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Vanillylnonanamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nonanamide, N-[(4-hydroxy-3-methoxyphenyl)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Vanillylnonanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonivamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.713 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NONIVAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S846B891OR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nonivamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029846 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
124.00 to 128.00 °C. @ 760.00 mm Hg | |
| Record name | Nonivamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11324 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nonivamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029846 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Nonivamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonivamide, also known as pelargonic acid vanillylamide (PAVA), is a synthetic capsaicinoid, an analog of capsaicin, the pungent compound found in chili peppers.[1][2][3] Its consistent chemical properties and ability to mimic the physiological effects of capsaicin have made it a valuable compound in pharmaceuticals, particularly for topical pain relief, and as a research tool for studying nociception.[1][3][4] This guide provides a detailed examination of the molecular mechanisms underlying this compound's biological effects, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: TRPV1 Receptor Agonism
The primary mechanism of action for this compound is its function as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[5][6] TRPV1 is a non-selective cation channel predominantly expressed on the sensory neurons of the peripheral nervous system (specifically Aδ and C fibers) that act as polymodal integrators for noxious stimuli, including high temperatures (>42°C), acidic conditions, and various chemical compounds.[7][8][9]
Binding and Channel Activation
This compound's molecular structure, featuring a vanillyl group, an amide linkage, and a hydrophobic aliphatic chain, allows it to bind with high specificity to the vanilloid binding pocket of the TRPV1 receptor.[1][6][10] This binding pocket is located in the transmembrane domain, formed by helices S3, S4, and the S4-S5 linker from one subunit and helices S5 and S6 from an adjacent subunit of the homotetrameric channel.[11]
Upon binding, this compound induces a conformational change in the receptor, leading to the opening of the ion channel pore.[5][6] This allows for a rapid influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺), into the neuron.[5]
Neural Signaling and Nociception
The influx of positive ions depolarizes the sensory neuron's membrane.[1] This depolarization, if it reaches the threshold, triggers the generation of action potentials that are transmitted along the afferent nerve fibers to the dorsal horn of the spinal cord and subsequently to the brain.[6] The brain interprets these signals as a sensation of intense heat and burning pain.[1][5]
Desensitization and Analgesia
Paradoxically, the initial pain-inducing effect of this compound is followed by a period of analgesia. This is achieved through a process of receptor desensitization. Prolonged or repeated application of this compound leads to:
-
Receptor Desensitization: Sustained Ca²⁺ influx activates intracellular enzymes, such as calcineurin, which dephosphorylate the TRPV1 channel, rendering it less sensitive to subsequent stimuli.[1]
-
Neuropeptide Depletion: The continuous stimulation of sensory nerve endings causes the depletion of stored neuropeptides, including Substance P and Calcitonin Gene-Related Peptide (CGRP), which are key mediators of pain and neurogenic inflammation.[1][5][12]
-
Receptor Downregulation: Over time, there can be a reduction in the number of TRPV1 receptors expressed on the neuronal membrane.[5]
This combined effect reduces the ability of sensory neurons to transmit pain signals, resulting in a localized analgesic effect, which is the basis for its therapeutic use in topical pain relief.[3][5]
TRPV1-Independent Mechanisms
While the majority of this compound's effects are mediated through TRPV1, some studies suggest the existence of alternative pathways. Research using the human neuroblastoma SH-SY5Y cell line has shown that this compound can stimulate the Ca²⁺-dependent release of dopamine and serotonin.[13] This effect was not blocked by TRPV1 inhibitors, indicating a TRPV1-independent signaling pathway in this specific cell model.[13][14] This suggests that this compound may have additional molecular targets or mechanisms, particularly in the central nervous system, that warrant further investigation.[13]
Quantitative Data
The potency and effects of this compound have been quantified in various studies, often in comparison to capsaicin.
| Parameter | Value / Observation | Cell Line / Model | Reference |
| Pungency (Scoville Heat Units) | 9,100,000 SHU | Organoleptic test | [15] |
| Relative Potency vs. Capsaicin | Potency is about half that of capsaicin | Rat afferent neuron stimulation (reflex depressor response, eye wiping test) | [12][16] |
| Dopamine Release | 646 ± 48% of non-treated cells (at 1 µM) | SH-SY5Y cells | [13] |
| Serotonin Release | 272 ± 115% of non-treated cells (at 1 µM) | SH-SY5Y cells | [13] |
| Cytotoxicity (LC₅₀) | 1 µM | TRPV1-overexpressing lung cells (TRPV1-OE) | [17] |
| Cytotoxicity (LC₅₀) | 55 µM | Human bronchial epithelial cells (BEAS-2B) | [17] |
Key Experimental Protocols
The study of this compound's mechanism of action relies on established biophysical and cell-based assays.
Patch-Clamp Electrophysiology
This technique directly measures the ion flow through the TRPV1 channel upon activation by this compound, providing detailed information on channel kinetics and modulation.
Objective: To record whole-cell currents from TRPV1-expressing cells in response to this compound application.
Methodology:
-
Cell Preparation: HEK293 cells stably or transiently expressing human TRPV1 are cultured on glass coverslips.
-
Solutions:
-
External (Bath) Solution (in mM): 154 NaCl, 6 KCl, 2.5 CaCl₂, 1.2 MgCl₂, 10 HEPES, 10 D-glucose; pH adjusted to 7.4.[18]
-
Internal (Pipette) Solution (in mM): Composition varies, but a typical solution contains 140 KCl, 2 MgCl₂, 10 HEPES, 1 EGTA, 2 ATP-Mg; pH adjusted to 7.2.
-
-
Recording:
-
Drug Application: this compound (e.g., 1-10 µM dissolved in DMSO and diluted in external solution) is applied to the cell via a perfusion system.
-
Data Acquisition: Inward currents, representing the flow of cations into the cell, are recorded and analyzed.[19]
Calcium Imaging
This method visualizes the increase in intracellular calcium concentration following TRPV1 channel opening, serving as a functional readout of receptor activation in a population of cells.
Objective: To measure changes in intracellular free Ca²⁺ in response to this compound stimulation.
Methodology:
-
Cell Preparation: Dorsal Root Ganglion (DRG) neurons or TRPV1-expressing cell lines are cultured on glass-bottom dishes.
-
Dye Loading: Cells are incubated with a ratiometric calcium indicator dye, such as 3 µM Fura-2AM, in a buffer (e.g., HEPES-Tyrode buffer) for 30-60 minutes at room temperature.[9]
-
Washing: Excess dye is washed off, and cells are incubated for another 20-30 minutes to allow for complete de-esterification of the dye.[9]
-
Imaging:
-
The dish is mounted on an inverted fluorescence microscope equipped with a light source, excitation/emission filters, and a digital camera.
-
Cells are alternately excited at 340 nm and 380 nm, and the emission is collected at ~510 nm.
-
-
Stimulation and Recording: A baseline fluorescence ratio (F340/F380) is recorded. The perfusion buffer is then switched to one containing this compound, and the change in the fluorescence ratio is recorded over time. An increase in the ratio corresponds to an increase in intracellular Ca²⁺.[20]
-
Calibration: At the end of the experiment, ionomycin can be added to determine the maximum fluorescence response, followed by a Ca²⁺-free solution with EGTA for the minimum response, allowing for conversion of ratios to Ca²⁺ concentrations.
References
- 1. sxrebecca.com [sxrebecca.com]
- 2. This compound | C17H27NO3 | CID 2998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Page loading... [wap.guidechem.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. sxrebecca.com [sxrebecca.com]
- 7. Activation and activators of TRPV1 and their pharmaceutical implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TRPV1 drugs alter core body temperature via central projections of primary afferent sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding TRPV1 activation by ligands: Insights from the binding modes of capsaicin and resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The capsaicin binding affinity of wildtype and mutant TRPV1 ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of this compound and capsaicin with regard to their pharmacokinetics and effects on sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a capsaicin analog, increases dopamine and serotonin release in SH-SY5Y cells via a TRPV1-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Scoville scale - Wikipedia [en.wikipedia.org]
- 16. Comparison of this compound and capsaicin with regard to their pharmacokinetics and effects on sensory neurons. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Adrenergic receptors inhibit TRPV1 activity in the dorsal root ganglion neurons of rats | PLOS One [journals.plos.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
nonivamide chemical properties and purity
An In-depth Technical Guide to the Chemical Properties and Purity of Nonivamide
For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties and purity of active compounds is paramount. This guide provides a detailed overview of this compound, a synthetic capsaicinoid, with a focus on its physicochemical characteristics, purity standards, and the analytical methods used for its evaluation.
Core Chemical Properties of this compound
This compound, also known as pelargonic acid vanillylamide (PAVA), is an organic compound and a capsaicinoid.[1][2] It is the amide of pelargonic acid (n-nonanoic acid) and vanillylamine.[1][2] While present in chili peppers, it is commonly manufactured synthetically and is noted for being more heat-stable than capsaicin.[1][2]
Below is a summary of the key chemical properties of this compound:
| Property | Value | Source |
| Molecular Formula | C17H27NO3 | [1][2][3][4] |
| Molecular Weight | 293.407 g/mol | [1][2][4] |
| Appearance | White to off-white crystalline powder | [2][3][5] |
| Melting Point | 54 °C | [1][2][4] |
| Boiling Point | Not specified | |
| Solubility | Insoluble in water; Soluble in ethanol, methanol, and ethers.[1][2][4] | |
| pKa | Not specified | |
| CAS Number | 2444-46-4 | [1] |
Purity and Impurities
The purity of this compound is a critical factor, especially in pharmaceutical applications where high standards are required.[3] Commercial grades of this compound typically have a purity of 98.0% or greater as determined by HPLC.[6] High-purity this compound, often exceeding 99%, is available from specialized suppliers.[1][3][4]
Common impurities and their typical limits in pharmaceutical-grade this compound are detailed below:
| Impurity | Typical Limit (% w/w) |
| Total Related Impurities | ≤ 2.0 |
| Vanillylamine | ≤ 0.5 |
| Nonanoic Acid | ≤ 0.5 |
| Vanillin | ≤ 0.2 |
| Capsaicin | ≤ 0.2 |
| Dihydrocapsaicin | ≤ 0.1 |
| Residual Solvents (e.g., Ethanol) | < 5000 ppm |
| Residual Solvents (e.g., Toluene) | < 890 ppm |
| Moisture Content | < 0.5% |
| Heavy Metals | ≤ 20 ppm |
Source:[6]
Experimental Protocols
The analysis of this compound's purity and the quantification of its impurities are primarily conducted using chromatographic techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a standard method for determining the assay and purity of this compound.[3]
Methodology:
-
Sample Preparation: A known concentration of the this compound sample is prepared by dissolving it in a suitable solvent, such as acetonitrile.
-
Chromatographic System:
-
Column: A reversed-phase HPLC column (e.g., C18) is typically used.[7]
-
Mobile Phase: A common mobile phase is a gradient mixture of methanol and water containing 0.1% (v/v) formic acid.[7][8]
-
Flow Rate: A standardized flow rate is maintained to ensure reproducible results.
-
Detection: UV absorbance is monitored at a wavelength between 280-285 nm, where capsaicinoids exhibit strong absorbance.[9] A diode array detector (DAD) can also be used for spectral confirmation.[9]
-
-
Analysis: The sample is injected into the HPLC system. The retention time and peak area of this compound are compared against a reference standard to determine its purity. Impurities are identified and quantified based on their retention times and peak areas relative to the main this compound peak.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) for Trace Analysis
For highly sensitive and selective analysis, particularly in biological matrices like blood and tissue, LC-MS-MS is employed.
Methodology:
-
Sample Preparation:
-
For biological samples, a liquid-liquid extraction is performed. For instance, blood or homogenized tissue is fortified with an internal standard (e.g., octanoyl vanillamide), diluted with a buffer, and extracted with a solvent like n-butyl chloride.[10]
-
The organic layer is separated, evaporated, and the residue is reconstituted in a suitable solvent for injection.
-
-
LC-MS-MS System:
-
Chromatography: Similar to HPLC, a reversed-phase column with a gradient mobile phase is used for separation.[11]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Mass Spectrometry: The analysis is performed by monitoring specific precursor-to-product ion transitions for this compound (e.g., m/z 294 → 137) and other capsaicinoids.[11]
-
-
Quantification: Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against known concentrations.[11]
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action involves the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is a non-selective cation channel found on the surface of sensory neurons.[12]
Activation Cascade:
-
Binding: this compound binds to the TRPV1 receptor.[12]
-
Channel Opening: This binding induces a conformational change in the receptor, opening the ion channel.[12]
-
Cation Influx: The open channel allows an influx of cations, primarily calcium (Ca2+) and sodium (Na+), into the neuron.[12]
-
Depolarization: The influx of positive ions leads to depolarization of the neuron.[12]
-
Action Potential: This depolarization generates an action potential that is transmitted to the central nervous system.[12]
-
Sensation: The brain interprets these signals as a sensation of heat or burning.[12]
Prolonged activation of TRPV1 by this compound can lead to desensitization of the sensory neurons, which is the basis for its analgesic effects.[12]
Visualizations
Signaling Pathway of this compound
Caption: this compound's activation of the TRPV1 signaling pathway.
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for this compound purity analysis using HPLC.
Synthesis of this compound
Caption: A simplified representation of a common synthetic route for this compound.
References
- 1. Capsaicin & this compound | Featured Products | CM Fine Chemicals - Fine Chemicals & Ingredients - Switzerland [cm-finechemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. corquimia.com [corquimia.com]
- 5. This compound | C17H27NO3 | CID 2998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of capsaicin, dihydrocapsaicin, and this compound in self-defense weapons by liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sxrebecca.com [sxrebecca.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Determination of Capsaicin, this compound, and Dihydrocapsaicin in Blood and Tissue by Liquid Chromatography-Tandem Mass Spectrometry | CoLab [colab.ws]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
The Pharmacological Profile of Nonivamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonivamide, also known as pelargonic acid vanillylamide (PAVA), is a synthetic capsaicinoid and a structural analog of capsaicin, the pungent compound found in chili peppers.[1][2] As an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, this compound has garnered significant interest for its therapeutic potential, particularly as a topical analgesic.[3] Its synthetic nature offers advantages in terms of purity, consistency, and stability over natural capsaicin extracts.[4] This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, and the experimental methodologies used in its evaluation.
Mechanism of Action: The Role of TRPV1
The primary molecular target of this compound is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed in the peripheral terminals of nociceptive sensory neurons.[5]
TRPV1 Receptor Activation
This compound binds to a specific site on the TRPV1 receptor, inducing a conformational change that opens the ion channel.[1] This allows for a rapid influx of cations, most notably calcium (Ca²⁺) and sodium (Na⁺), into the neuron.[1] The influx of positive ions leads to the depolarization of the neuronal membrane, generating action potentials that are transmitted to the central nervous system and perceived as a sensation of heat or burning pain.[1]
Downstream Signaling and Desensitization
The initial activation of TRPV1 by this compound is followed by a period of desensitization, which is central to its analgesic effect.[5] This process involves several key events:
-
Neuropeptide Depletion: Sustained activation of nociceptors leads to the depletion of neuropeptides, such as Substance P and calcitonin gene-related peptide (CGRP), from sensory nerve terminals.[1][6] These neuropeptides are crucial for transmitting pain signals and mediating neurogenic inflammation.
-
Receptor Desensitization: Prolonged exposure to this compound causes the TRPV1 receptor to become less responsive to subsequent stimuli.[3] This is a complex process involving Ca²⁺-dependent dephosphorylation of the receptor by calcineurin and potential receptor internalization.
-
Anti-inflammatory Effects: By depleting neuropeptides and modulating neuronal signaling, this compound can reduce neurogenic inflammation.[1] Some studies also suggest that this compound can inhibit the activation of the MAPK pathway in macrophages, contributing to its anti-inflammatory properties.
Some research also indicates that this compound may exert certain effects, such as stimulating dopamine and serotonin release in specific cell lines, through a TRPV1-independent pathway, suggesting additional mechanisms of action that warrant further investigation.[7]
Diagram: this compound-Induced TRPV1 Signaling Pathway
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily related to its interaction with the TRPV1 receptor. Its potency is often compared to that of capsaicin.
Potency and Efficacy
Studies in animal models have demonstrated that this compound has approximately half the potency of capsaicin in stimulating afferent neurons.[6] This is reflected in measures such as the reflex depressor response following intravenous injection and the number of wiping movements after ocular instillation in rats.[6] Despite its lower potency, this compound is an effective analgesic, particularly in topical formulations for musculoskeletal pain.
Clinical trials have quantified the efficacy of this compound in combination with nicoboxil for acute low back pain. In a phase III, randomized, double-blind, placebo-controlled trial, a nicoboxil/nonivamide ointment demonstrated a statistically significant reduction in pain intensity compared to placebo.[8]
| Parameter | Nicoboxil/Nonivamide (0.4%) | Placebo | p-value | Reference |
| Pain Intensity Reduction (at 8 hours) | 2.410 points | 1.049 points | < 0.0001 | [8] |
| Pain Intensity Reduction (End of Treatment) | 3.540 points | 1.884 points | < 0.0001 | [8] |
Table 1: Efficacy of Nicoboxil/Nonivamide Ointment in Acute Low Back Pain. Pain intensity was measured on a 0- to 10-point numerical rating scale.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of this compound are influenced by its route of administration. As it is primarily used topically, skin permeation is a critical pharmacokinetic parameter.
Absorption and Distribution
-
Topical/Dermal: In vitro studies using Franz diffusion cells with porcine skin have been conducted to evaluate the skin permeation of this compound. These studies show that this compound can penetrate the skin, and formulation characteristics, such as the use of film-forming emulsions, can provide sustained release profiles.[4]
-
Systemic: Following intravenous injection in rats (50 mg/kg), the distribution of this compound was found to be similar to capsaicin, although this compound showed higher concentrations in the brain compared to blood, a reverse of what was observed for capsaicin.[6]
-
Gastrointestinal: In vitro studies using Ussing chambers have shown that this compound exhibits variable permeability across different regions of the rat intestine. For instance, its permeability is significantly greater than capsaicin across the iliac membrane but markedly lower across the colonic membrane.[9]
| Intestinal Region (Rat) | This compound Permeability (x 10⁻⁶ cm/s) | Capsaicin Permeability (x 10⁻⁶ cm/s) | Reference |
| Jejunum | 0.22 | 0.80 | [9] |
| Ileum | 10.12 | 5.34 | [9] |
| Colon | 8.42 | 14.48 | [9] |
Table 2: In Vitro Intestinal Permeability of this compound and Capsaicin in Rats.
Metabolism and Excretion
Limited information is available on the specific metabolism of this compound in humans. However, like other capsaicinoids, it is expected to undergo first-pass metabolism in the liver.[2] The metabolic pathways likely involve the cytochrome P450 (CYP) enzyme system.[10] Studies on related compounds suggest that CYP2E1 is a key enzyme in the metabolism of vanillylamide structures.[10]
A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of this compound in blood and tissue, which is essential for detailed pharmacokinetic studies.[1]
Therapeutic Applications & Toxicology
Therapeutic Use
The primary therapeutic application of this compound is as a topical analgesic for the relief of musculoskeletal pain, such as back pain, muscle aches, and arthritis.[3][11] It is often formulated in creams and ointments, sometimes in combination with other agents like nicoboxil to enhance local blood flow.[8]
Toxicology and Side Effects
The most common side effects of topical this compound are application site reactions, including:
-
A burning sensation
-
Erythema (redness)
-
Itching
These effects are a direct result of its mechanism of action on TRPV1 receptors in sensory neurons.[12] Systemic toxicity is low with topical application due to limited systemic absorption.
Key Experimental Protocols
The pharmacological profile of this compound has been characterized using a variety of in vitro and in vivo experimental models.
In Vitro Skin Permeation: Franz Diffusion Cell Assay
This assay is used to assess the rate at which a substance permeates through the skin.
-
Membrane Preparation: Porcine ear skin is often used as a surrogate for human skin. The skin is excised, cleaned, and mounted between the donor and receptor chambers of a Franz diffusion cell, with the stratum corneum facing the donor compartment.[13]
-
Procedure: A defined amount of the this compound-containing formulation is applied to the surface of the skin in the donor chamber. The receptor chamber is filled with a receptor solution (e.g., phosphate-buffered saline) maintained at a physiological temperature (typically 32°C).[13]
-
Sampling and Analysis: At predetermined time intervals, samples are withdrawn from the receptor solution and replaced with fresh solution to maintain sink conditions. The concentration of this compound in the samples is quantified using a validated analytical method, such as HPLC or LC-MS/MS.
-
Endpoint: The primary endpoint is the cumulative amount of drug permeated per unit area over time, from which the steady-state flux (Jss) and permeability coefficient (Kp) can be calculated.
Diagram: Experimental Workflow for Topical Analgesic Development
References
- 1. Determination of capsaicin, this compound, and dihydrocapsaicin in blood and tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alterlab.co.id [alterlab.co.id]
- 3. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Refubium - Proteomics reveal insights into TRPV1 function [refubium.fu-berlin.de]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 10. The capsaicin test in mice for evaluating tachykinin antagonists in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. karger.com [karger.com]
Nonivamide as a TRPV1 Receptor Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonivamide, a synthetic capsaicinoid, serves as a potent and selective agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This non-selective cation channel is a key integrator of noxious stimuli, including heat, protons, and various chemical irritants. This compound's interaction with TRPV1 elicits a range of physiological responses, from the sensation of heat and pain to subsequent desensitization, making it a valuable tool in pain research and a component in topical analgesics. This technical guide provides an in-depth overview of this compound's mechanism of action, its engagement with the TRPV1 signaling pathway, and detailed experimental protocols for its study. Quantitative data on its potency and efficacy are presented for comparative analysis, and key concepts are visualized through structured diagrams.
Introduction
This compound, also known as pelargonic acid vanillylamide (PAVA), is a synthetic analog of capsaicin, the pungent compound found in chili peppers.[1] Its molecular structure features a vanillyl moiety linked to a saturated nine-carbon acyl chain via an amide bond.[2] This structure allows it to effectively bind to and activate the TRPV1 receptor, which is predominantly expressed in sensory neurons.[1][2] The activation of TRPV1 by this compound leads to a cascade of intracellular events, initiating with cation influx and membrane depolarization, which are interpreted by the central nervous system as a burning sensation.[1]
The sustained activation of TRPV1 by agonists like this compound results in a desensitization of the sensory neurons, rendering them less responsive to subsequent stimuli.[1] This property is harnessed for its analgesic effects in therapeutic applications.[1][3] Furthermore, this compound's interaction with TRPV1 has been implicated in metabolic regulation and anti-inflammatory processes.[1] This guide delves into the technical details of this compound as a TRPV1 agonist, providing a comprehensive resource for professionals in the field.
Mechanism of Action
The primary mechanism of this compound revolves around its direct interaction with the TRPV1 receptor.[1]
-
Binding: this compound binds to a specific pocket within the transmembrane domains of the TRPV1 receptor, a tetrameric ion channel.[2] This binding is facilitated by the vanillyl group and the acyl chain of the this compound molecule.[2]
-
Channel Gating: Upon binding, this compound induces a conformational change in the TRPV1 protein, leading to the opening of its central pore.[1][2]
-
Cation Influx: The open channel allows for the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), down their electrochemical gradients.[1]
-
Depolarization and Action Potential: The influx of positive ions leads to the depolarization of the neuronal membrane. If the depolarization reaches the threshold, it triggers the generation of action potentials that are propagated along the sensory nerve fibers to the spinal cord and brain.[2]
-
Signal Transduction: The incoming Ca²⁺ also acts as a second messenger, activating various intracellular signaling pathways.[4] This can lead to the release of neuropeptides like substance P and calcitonin gene-related peptide (CGRP), which are involved in pain transmission and neurogenic inflammation.[1]
Desensitization
Prolonged or repeated application of this compound leads to the desensitization of TRPV1-expressing neurons.[1] This is a multifaceted process involving:
-
Receptor Phosphorylation: Activation of protein kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC), can phosphorylate the TRPV1 channel, modulating its activity.[5][6]
-
Calcium-Dependent Inactivation: Elevated intracellular Ca²⁺ levels can lead to the inactivation of the TRPV1 channel through calmodulin-dependent pathways.
-
Receptor Downregulation: Chronic exposure can lead to the internalization and degradation of TRPV1 receptors, reducing their density on the cell surface.[1]
-
Neuropeptide Depletion: Repeated stimulation can deplete the stores of substance P and other neuropeptides in sensory nerve terminals.[1][7]
Quantitative Data
The potency and efficacy of this compound as a TRPV1 agonist have been quantified in various studies. The following tables summarize key quantitative data.
| Parameter | Value | Cell Type / System | Reference |
| Binding Affinity (Ki) | ≈ 8.0 nM | TRPV1 Receptors | [2] |
| EC₅₀ (Calcium Flux) | 1.4 µM | TRPV1-overexpressing BEAS-2B cells | [8] |
| LC₅₀ (Cytotoxicity) | 1.0 µM | TRPV1-overexpressing BEAS-2B cells | [9] |
| Scoville Heat Units (SHU) | 9,100,000 | Organoleptic Test | [10] |
Note: Potency can vary depending on the experimental system and conditions.
Signaling Pathways
The activation of TRPV1 by this compound initiates a well-defined signaling cascade within sensory neurons.
Caption: this compound-induced TRPV1 signaling pathway.
Experimental Protocols
Calcium Imaging Assay for TRPV1 Activation
This protocol describes a method for measuring changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.[11]
Materials:
-
HEK-293 cells stably expressing human TRPV1 (or other suitable cell line).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fluo-4 AM or Fura-2 AM calcium indicator.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
This compound stock solution (in DMSO or ethanol).
-
Fluorescence plate reader or fluorescence microscope.
Procedure:
-
Cell Plating: Seed TRPV1-expressing cells into a 96-well black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Remove the loading buffer and wash the cells 2-3 times with HBSS to remove extracellular dye.
-
Compound Addition:
-
Prepare serial dilutions of this compound in HBSS.
-
Place the plate in the fluorescence reader/microscope.
-
Establish a baseline fluorescence reading for a few seconds.
-
Add the this compound solutions to the wells.
-
-
Data Acquisition: Record the fluorescence intensity over time. For Fluo-4, use an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the baseline fluorescence (ΔF/F₀).
-
Plot the normalized response against the this compound concentration to generate a dose-response curve and calculate the EC₅₀.
-
Caption: Experimental workflow for a calcium imaging assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents through TRPV1 channels upon activation by this compound.
Materials:
-
TRPV1-expressing cells.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Pipette puller and fire-polisher.
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).
-
Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, pH 7.2).
-
This compound solutions for perfusion.
Procedure:
-
Pipette Preparation: Pull glass capillaries to form micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Recording:
-
Record baseline current.
-
Perfuse the cell with a known concentration of this compound.
-
Record the inward current elicited by TRPV1 activation.
-
Wash out the this compound and allow the current to return to baseline.
-
-
Data Analysis:
-
Measure the peak amplitude of the this compound-evoked current.
-
Construct a current-voltage (I-V) relationship by applying voltage steps in the presence and absence of this compound.
-
Generate a dose-response curve by applying different concentrations of this compound.
-
Structure-Activity Relationship (SAR)
The potency of this compound as a TRPV1 agonist is intrinsically linked to its chemical structure, particularly when compared to capsaicin and other analogs.
-
Vanillyl Group: The 4-hydroxy-3-methoxybenzyl moiety is crucial for binding to the TRPV1 receptor. Modifications to this ring can significantly reduce potency.[8][12]
-
Amide Linker: The amide bond is an important hydrogen bonding feature for receptor interaction.
-
Acyl Chain: The length and saturation of the fatty acid chain influence the compound's lipophilicity and its interaction with the receptor and cell membrane.[2] The nine-carbon chain of this compound provides a good balance of potency and bioavailability.[2] In contrast, capsaicin has an unsaturated acyl chain.
Caption: Structure-activity relationship of this compound.
Conclusion
This compound is a well-characterized and potent agonist of the TRPV1 receptor. Its mechanism of action, involving direct channel activation and subsequent neuronal desensitization, makes it an invaluable pharmacological tool and the basis for therapeutic applications. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and drug development professionals working with this compound and the TRPV1 channel. Understanding the nuances of its interaction with TRPV1 is crucial for advancing research in pain, inflammation, and metabolic disorders.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. sxrebecca.com [sxrebecca.com]
- 3. sxrebecca.com [sxrebecca.com]
- 4. TRPV1 Activation in Primary Cortical Neurons Induces Calcium-Dependent Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV1 Receptors and Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Comparison of this compound and capsaicin with regard to their pharmacokinetics and effects on sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship of Capsaicin Analogs and Transient Receptor Potential Vanilloid 1-Mediated Human Lung Epithelial Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Scoville scale - Wikipedia [en.wikipedia.org]
- 11. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship of capsaicin analogs and transient receptor potential vanilloid 1-mediated human lung epithelial cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Sensation: A Technical Guide to the History and Discovery of Synthetic Capsaicinoids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capsaicin, the pungent principle in chili peppers, has a rich history not only as a culinary spice but also as a pharmacological agent.[1][2] Its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel has made it a cornerstone for pain research.[3][4] However, the therapeutic utility of natural capsaicin is often hampered by its intense pungency and unfavorable side effects.[2] This has driven extensive research into the development of synthetic capsaicinoids, aiming to create analogs with improved therapeutic profiles, reduced pungency, and enhanced stability.[3][4] This technical guide provides an in-depth exploration of the history, discovery, and synthesis of key synthetic capsaicinoids. It details the experimental protocols for their creation, presents quantitative data on their activity, and illustrates the core signaling pathways they modulate.
A Historical Overview: From Natural Pungency to Synthetic Analgesia
The journey of capsaicinoids began with the isolation of impure capsaicin in 1816 by Christian Friedrich Bucholz.[5] The correct molecular structure of capsaicin (trans-8-methyl-N-vanillyl-6-nonenamide) was later elucidated in 1919.[1] The biosynthetic pathway in Capsicum plants, with phenylalanine and valine identified as key precursors, was outlined in the 1960s.[6]
The discovery of the specific receptor for capsaicinoids in 1997, named vanilloid receptor 1 (VR1) and now known as TRPV1, was a watershed moment.[7][8] This discovery clarified that TRPV1 acts as a molecular integrator for various pain-producing stimuli, including heat and capsaicin.[3][4] The realization that prolonged activation of TRPV1 leads to desensitization of sensory neurons presented a clear pathway for developing novel analgesics.[7] This spurred the rational design and synthesis of capsaicin analogs to harness this therapeutic potential while minimizing the characteristic burning sensation.[2][4] Researchers began systematically modifying the three key structural regions of the capsaicin molecule—the aromatic A-region, the amide B-region, and the hydrophobic C-region—to study structure-activity relationships and develop compounds with superior pharmacological properties.[9][10][11]
Key Synthetic Capsaicinoids: Structure and Synthesis
The quest for improved capsaicin-like molecules has led to the creation of numerous synthetic capsaicinoids. Among the most significant are Nonivamide and Olvanil, which retain bioactivity with altered properties.
This compound (Pelargonic Acid Vanillylamide, PAVA)
This compound is a synthetic analog of capsaicin that exhibits similar bioactivity but possesses greater chemical stability.[3] It is widely used as a reference substance in research, as a food additive, and in non-lethal crowd-control agents (pepper spray).[3] Its synthesis is typically more straightforward and cost-effective than extracting natural capsaicinoids.
The standard synthesis of this compound involves a two-step process: the formation of nonanoyl chloride from nonanoic acid, followed by its condensation with vanillylamine.[12]
Step 1: Synthesis of Nonanoyl Chloride
-
To a 100mL flask equipped with a magnetic stirrer and reflux condenser, add 6.4g (40 mmol) of nonanoic acid.[12]
-
Slowly add 4.8g (40 mmol) of thionyl chloride dropwise at room temperature over approximately 30 minutes.[12]
-
After the addition is complete, stir the mixture for 15 minutes.[12]
-
Heat the mixture and allow it to reflux for 1.5 hours.[12]
-
Remove the solvent under reduced pressure to obtain nonanoyl chloride as a colorless liquid (yield ~98.5%).[12]
Step 2: Synthesis and Purification of this compound
-
In a 100mL flask with mechanical stirring, add 3.0g (16 mmol) of vanillylamine hydrochloride and 1.3g (33 mmol) of sodium hydroxide.[12]
-
Add 30mL of deionized water and 22mL of chloroform to the flask.[12]
-
At room temperature, add a solution of 2.8g (16 mmol) of nonanoyl chloride in 8mL of chloroform dropwise over 20 minutes.[12]
-
Continue the reaction with stirring for 2 hours.[12]
-
Separate the layers and extract the aqueous layer twice with 8mL of chloroform.[12]
-
Combine the organic layers and evaporate the solvent under reduced pressure at 40°C.[12]
-
Dissolve the resulting brown oil in 30mL of 2.0% sodium hydroxide solution and adjust the pH to 9.0 with 4.0% sulfuric acid solution.[12]
-
Cool the mixture overnight in a refrigerator, then filter and vacuum-dry the product to yield this compound as a white solid (yield ~87.2%).[12]
A more recent, environmentally friendly approach involves a semicontinuous flow synthesis, which is safer, faster, and more atom-efficient.[13][14]
Olvanil (N-Oleoyl-vanillylamine)
Olvanil is a non-pungent synthetic capsaicinoid designed to activate the TRPV1 receptor without the associated burning sensation.[15][16] This makes it a particularly attractive candidate for therapeutic applications.[17] Its synthesis traditionally involves the amidation of oleic acid with vanillylamine.
This protocol describes a general chemical synthesis for N-acyl amides, adaptable for Olvanil.
-
Prepare the acyl chloride by reacting oleic acid with oxalyl chloride (5 equivalents) in dichloromethane (CH2Cl2) at room temperature for 3 hours.[18]
-
In a separate flask, create a suspension of vanillylamine hydrochloride (or a similar amine like histamine dihydrochloride, 2.0 mmol) and triethylamine (Et3N, 8 mmol) in N,N-dimethylformamide (DMF, 5 mL), cooled in an ice bath.[18]
-
Add a solution of the oleoyl chloride (1.0 mmol) in DMF (2 mL) dropwise to the cooled suspension.[18]
-
Stir the reaction mixture for 5 hours at room temperature.[18]
-
Quench the reaction by adding ice water to the mixture.[18]
-
Extract the product with chloroform (CHCl3).[18]
-
Dry the organic layer over sodium sulfate (Na2SO4) and evaporate the solvent under reduced pressure.[18]
-
Purify the residue using silica gel column chromatography to yield Olvanil.[18]
Recent innovations include a greener, biocatalytic two-step procedure using lipase for the amidation step, starting from renewable materials like lignin-derived vanillin and soapstock-derived oleic acid.[15][16]
Quantitative Comparison of Capsaicinoids
The potency and pungency of capsaicinoids are critical parameters for their pharmacological application. These are often measured by their binding affinity (Ki), functional activity (EC50) at the TRPV1 receptor, and their Scoville Heat Unit (SHU) rating.
Table 1: Potency of Select Natural and Synthetic Capsaicinoids
| Compound | Type | Target | Binding Affinity (Ki) | Functional Activity (EC50) | Notes |
| Capsaicin | Natural | rTRPV1 | - | ~450 nM[19] | The prototypical TRPV1 agonist. |
| Resiniferatoxin (RTX) | Natural | rTRPV1 | 0.043 nM[20][21] | 0.27 nM[20][21] | An ultrapotent agonist, 1000-10,000 times more potent than capsaicin.[21] |
| 5'-Iodo-resiniferatoxin | Synthetic | rTRPV1 | 0.61 nM[21] | Antagonist (Ki = 12.2 nM)[21] | Halogenation can shift activity from agonism to antagonism.[21] |
| Olvanil | Synthetic | TRPV1 | - | - | A non-pungent TRPV1 agonist.[15][16] |
rTRPV1: rat Transient Receptor Potential Vanilloid 1
Table 2: Pungency of Common Capsaicinoids
| Capsaicinoid | Abbreviation | Typical Relative Amount | Scoville Heat Units (SHU) | Relative Pungency (%) |
| Capsaicin | C | 69% | 16,000,000 | 100 |
| Dihydrocapsaicin | DHC | 22% | 16,000,000 | ~75-100 |
| This compound | PAVA | Synthetic | 9,200,000 | ~100 |
| Nordihydrocapsaicin | n-DHC | 7% | 9,100,000 | ~20-50 |
| Homodihydrocapsaicin | h-DHC | 1% | 8,600,000 | ~20-50 |
| Homocapsaicin | h-C | 1% | 8,600,000 | ~20-50 |
(Data sourced from references[6][22])
Mechanism of Action: The TRPV1 Signaling Pathway
Synthetic capsaicinoids, like their natural counterparts, exert their effects primarily through the activation of the TRPV1 ion channel, which is predominantly expressed on small-fiber nociceptive neurons.[3][4]
The binding of a capsaicinoid agonist to an intracellular site on the TRPV1 receptor induces a conformational change, opening the non-selective cation channel.[8][23][24] This allows an influx of calcium (Ca²⁺) and sodium (Na⁺) ions, leading to depolarization of the neuron and the generation of an action potential, which is transmitted to the central nervous system and perceived as a hot, burning sensation.[8]
Crucially for its therapeutic effect, prolonged exposure to a TRPV1 agonist leads to a state of desensitization. This involves both Ca²⁺-dependent feedback mechanisms and phosphorylation of the channel by kinases like Protein Kinase C (PKC), which can reduce the channel's response to subsequent stimuli.[19][24] This sustained desensitization effectively defunctionalizes the sensory neuron, providing long-lasting analgesia.[7]
Visualizations: Pathways and Processes
Diagrams of Synthetic Workflows
Caption: Chemical synthesis workflow for this compound (PAVA).
Caption: General chemical synthesis workflow for Olvanil.
TRPV1 Signaling Pathway
Caption: Simplified TRPV1 receptor activation and signaling pathway.
Structure-Activity Relationship (SAR) Logic
Caption: Logical map of capsaicinoid structure-activity relationships.
Conclusion and Future Directions
The study of synthetic capsaicinoids represents a remarkable journey from understanding a natural irritant to designing targeted therapeutic agents. By modifying the core capsaicin structure, scientists have developed compounds like this compound and Olvanil that offer advantages in stability and tolerability.[3][15] The ongoing exploration of complex analogs, such as those derived from resiniferatoxin, continues to push the boundaries of potency and selectivity.[20][21] Future research will likely focus on developing even more sophisticated analogs with tailored pharmacokinetic properties and leveraging novel synthesis techniques, including biocatalysis and flow chemistry, to produce these valuable compounds more efficiently and sustainably.[13][15][25] These efforts promise to expand the clinical applications of TRPV1 modulators for treating a wide range of sensory nerve fiber disorders, from chronic pain to inflammatory conditions.[4][7]
References
- 1. Chemical and Pharmacological Aspects of Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Natural and Synthetic Capsaicin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pepperscale.com [pepperscale.com]
- 6. Capsaicin - Wikipedia [en.wikipedia.org]
- 7. Clinical applications of capsaicinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Natural and Synthetic Capsaicin Analogues: A Comprehensive Review of Biological Effects and Synthetic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Page loading... [guidechem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Biocatalytic synthesis of the non-pungent capsaicinoid olvanil from agri-food waste [iris.cnr.it]
- 17. biosynth.com [biosynth.com]
- 18. OLVANIL synthesis - chemicalbook [chemicalbook.com]
- 19. Extracellular Cations Sensitize and Gate Capsaicin Receptor TRPV1 Modulating Pain Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Receptor Activity and Conformational Analysis of 5’-Halogenated Resiniferatoxin Analogues as TRPV1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The carbonate analogues of 5′-halogenated resiniferatoxin as TRPV1 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. shabaopenwu.com [shabaopenwu.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. A comprehensive review of capsaicin: Biosynthesis, industrial productions, processing to applications, and clinical uses - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Nonivamide in DMSO and Ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of nonivamide, a synthetic capsaicinoid, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering clear data, detailed experimental protocols, and visual representations of key processes.
Core Topic: this compound Solubility
This compound, also known as pelargonic acid vanillylamide (PAVA), is a pungent compound used in various applications, from pharmaceuticals to pepper sprays. Its efficacy in many formulations is highly dependent on its solubility in appropriate solvents. Understanding its solubility characteristics in DMSO and ethanol is crucial for accurate solution preparation, formulation development, and in-vitro/in-vivo studies.
Quantitative Solubility Data
The solubility of this compound in DMSO and ethanol has been reported across various sources. The following table summarizes the available quantitative data for easy comparison. It is important to note that variations in experimental conditions (e.g., temperature, purity of this compound and solvents, measurement technique) can lead to different reported solubility values.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 100 mg/mL[1][2] | 340.83 mM[1] | Ultrasonic assistance may be needed[1][2]. |
| 50 mg/mL[3] | 170.42 mM[3] | Sonication is recommended[3]. | |
| 13 mg/mL[4] | 44.31 mM | - | |
| Ethanol | 31 mg/mL[4] | 105.66 mM | - |
| 559.04 g/L (at 20°C)[5] | 1905.38 mM | - | |
| Soluble[6][7][8] | - | Qualitative assessment. |
Note: The molar concentration was calculated using the molecular weight of this compound (293.4 g/mol ).
Experimental Protocols for Solubility Determination
Accurate determination of solubility is fundamental in chemical and pharmaceutical sciences. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[9]
Principle of the Shake-Flask Method
This method involves adding an excess amount of the solid compound to a specific solvent and agitating the mixture at a constant temperature until equilibrium is reached.[9][10] At equilibrium, the solution is saturated with the solute, and any excess solid remains undissolved. The concentration of the dissolved solute in the supernatant is then measured to determine the solubility.
Detailed Methodology
-
Preparation:
-
Ensure both the this compound and the solvents (DMSO, ethanol) are of high purity.[10]
-
Prepare a series of vials or flasks for each solvent.
-
-
Addition of Solute and Solvent:
-
Accurately weigh an excess amount of this compound and add it to each vial. The amount should be sufficient to ensure a saturated solution with undissolved solid present at the end of the experiment.[9]
-
Add a precise volume of the respective solvent (DMSO or ethanol) to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) to mimic physiological conditions.[10]
-
Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[10] The time required for equilibration can vary depending on the compound and solvent system.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.
-
Carefully separate the saturated supernatant from the excess solid. This can be achieved by centrifugation followed by careful decantation or by filtration through a suitable membrane filter that does not adsorb the solute.
-
-
Analysis:
-
Analyze the concentration of this compound in the clear supernatant. Common analytical techniques include:
-
Prepare a calibration curve with known concentrations of this compound in the same solvent to accurately quantify the solubility.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Report the temperature at which the solubility was determined.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in a typical shake-flask solubility determination experiment.
References
- 1. This compound | CAS:2444-46-4 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. scent.vn [scent.vn]
- 6. This compound | C17H27NO3 | CID 2998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Capsaicin & this compound | Featured Products | CM Fine Chemicals - Fine Chemicals & Ingredients - Switzerland [cm-finechemicals.com]
- 8. corquimia.com [corquimia.com]
- 9. researchgate.net [researchgate.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. lifechemicals.com [lifechemicals.com]
A Comparative Technical Analysis of Nonivamide and Capsaicin: Structure, Pharmacology, and Experimental Considerations
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Capsaicin, the pungent principle in chili peppers, and its synthetic analog, nonivamide, are both potent agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key mediator of pain and heat sensation. While they share a common mechanism of action and vanillylamide core, their subtle structural distinctions lead to significant differences in physical properties, biological potency, and synthetic accessibility. This technical guide provides a detailed comparison of this compound and capsaicin, focusing on their structural disparities, physicochemical properties, pharmacological profiles, and relevant experimental methodologies. Quantitative data are presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Core Structural and Physicochemical Differences
The fundamental distinction between capsaicin and this compound lies in the structure of their fatty acid acyl chains. Capsaicin possesses a branched and unsaturated C9 aliphatic tail (8-methyl-6-nonenoyl), whereas this compound features a saturated, straight-chain C9 tail (n-nonanoyl).[1][2][3] This seemingly minor alteration has a cascading effect on their molecular properties.
This compound, also known as pelargonic acid vanillylamide (PAVA), is chemically named N-[(4-Hydroxy-3-methoxyphenyl)methyl]nonanamide.[2] In contrast, natural capsaicin is trans-8-methyl-N-vanillyl-6-nonenamide.[4]
Data Presentation: Physicochemical Properties
The structural differences directly influence the physicochemical characteristics of each molecule, as summarized below.
| Property | This compound (PAVA) | Capsaicin |
| Molecular Formula | C₁₇H₂₇NO₃[5][6] | C₁₈H₂₇NO₃[5][6][7] |
| Molecular Weight | 293.40 g/mol [5][6] | 305.41 g/mol [6][7] |
| Melting Point | 54 - 58 °C[5] | 62 - 65 °C[6][7] |
| Pungency (SHU) | ~9,200,000[2] | ~16,000,000 |
| Solubility | Insoluble in water; Soluble in methanol, ethanol, ethers[6][7] | Insoluble in water; Soluble in methanol, ethanol, ethers[6][7] |
| Stability | More heat-stable than capsaicin[2][7] | Less heat-stable |
| Source | Primarily synthetic; also found in chili peppers[2][8] | Primarily extracted from Capsicum species[5] |
Synthesis and Production Considerations
Capsaicin is most commonly obtained through solvent extraction from the fruits of Capsicum plants.[9] While chemical synthesis is possible, it is often complex, resulting in low yields and high costs, which can limit its widespread use in pharmaceutical applications where high purity is required.[5]
This compound is predominantly manufactured via chemical synthesis. A prevalent method involves the condensation reaction between vanillylamine (or its hydrochloride salt) and nonanoyl chloride.[10] This synthetic route is significantly more cost-effective, with production costs estimated to be less than one-tenth of that for natural capsaicin, making this compound a viable alternative in various commercial and pharmaceutical formulations.[5][10] More recently, flow synthesis methodologies have been developed to improve the safety, efficiency, and environmental footprint of this compound production.[11]
Mechanism of Action and Comparative Pharmacology
Both this compound and capsaicin exert their physiological effects by acting as agonists on the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[1][5][12]
The binding of either ligand to an intracellular site on the TRPV1 channel induces a conformational change that opens the channel pore.[12][13] This allows for an influx of cations, primarily Ca²⁺ and Na⁺, leading to depolarization of the neuron. The resulting action potentials are transmitted to the central nervous system and interpreted as a sensation of intense heat or burning pain.[12] Prolonged activation of TRPV1 by these agonists leads to receptor desensitization, depletion of neuropeptides such as substance P, and a reduction in the neuron's ability to transmit pain signals, which forms the basis of their analgesic properties.[12][14]
Potency and Efficacy
While sharing a mechanism, their potency differs. In vivo studies in rats, utilizing methods such as the reflex depressor response and the eye-wiping test, have consistently shown that the potency of this compound is approximately half that of capsaicin.[14][15] This aligns with its lower Scoville Heat Unit (SHU) rating. Capsaicin also appears to cause a greater depletion of substance P and somatostatin in sensory neurons than this compound.[14]
Interestingly, a study using voltage-clamp recordings on cells transfected with human TRPV1 found no significant differences in the concentration-response curves or activation kinetics between the two compounds.[8] This suggests that at the receptor level, their pharmacological profiles are nearly identical. The observed in vivo potency differences may therefore arise from variations in their physicochemical properties, such as membrane permeability, pharmacokinetics, or metabolism, rather than a differential affinity for the TRPV1 receptor itself.[8]
Key Experimental Protocols
The comparison of capsaicinoid activity relies on standardized and reproducible experimental models, both in vivo and in vitro.
Protocol 4.1: In Vivo Potency Assessment (Rat Eye Irritation Model)
This protocol is a common method for quantifying the acute irritant potency of capsaicinoids.
-
Objective: To compare the potency of this compound and capsaicin by measuring a quantifiable reflex response (wiping movements) to a noxious chemical stimulus.
-
Methodology:
-
Subjects: Male Wistar rats are typically used.
-
Test Solutions: Equimolar solutions of this compound and capsaicin are prepared in a suitable vehicle (e.g., 1% ethanol in saline).
-
Administration: A precise volume (e.g., 20 µL) of the test solution is instilled directly into the conjunctival sac of one eye.
-
Observation: Immediately following instillation, the animal is observed for a fixed period (e.g., 60 seconds).
-
Quantification: The number of coordinated wiping movements made by the ipsilateral forepaw towards the treated eye is counted.
-
Analysis: A dose-response curve is generated, and the relative potency is calculated by comparing the number of wiping movements induced by each compound at various concentrations.[14][15]
-
Protocol 4.2: In Vitro Receptor Activation Analysis (Whole-Cell Patch-Clamp)
This electrophysiological technique provides direct measurement of ion channel activity at the cellular level.
-
Objective: To directly compare the effects of this compound and capsaicin on the activation and kinetics of the human TRPV1 channel.
-
Methodology:
-
Cell Culture: A stable cell line (e.g., HEK293) transfected with the gene for human TRPV1 is cultured under standard conditions.
-
Electrophysiology Setup: Cells are transferred to a recording chamber on an inverted microscope. A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with a single cell (a "gigaseal").
-
Whole-Cell Configuration: The cell membrane under the pipette is ruptured to allow electrical access to the entire cell. The membrane potential is "clamped" at a set voltage (e.g., -60 mV).
-
Compound Application: this compound or capsaicin at varying concentrations is applied to the cell via a perfusion system.
-
Data Acquisition: The resulting inward current (carried by Na⁺ and Ca²⁺) flowing through the activated TRPV1 channels is measured by the patch-clamp amplifier.
-
Analysis: Current amplitudes are plotted against compound concentration to generate concentration-response curves, from which parameters like EC₅₀ (half-maximal effective concentration) can be determined to compare potency and efficacy directly at the receptor.[8]
-
Conclusion
This compound and capsaicin, while often used interchangeably, possess distinct profiles rooted in a subtle structural variance. The primary difference is the saturated, straight-chain acyl tail of this compound versus the unsaturated, branched tail of capsaicin. This leads to this compound having a lower molecular weight, a lower melting point, and greater thermal stability. Pharmacologically, both are potent TRPV1 agonists, but in vivo evidence indicates this compound has roughly half the potency of capsaicin. However, in vitro studies suggest they are equipotent at the receptor level, pointing to pharmacokinetic differences as the source of this discrepancy. For drug development professionals, the significantly lower production cost and comparable mechanism of action make this compound an attractive and economically viable alternative to natural capsaicin for a range of therapeutic and commercial applications. A thorough understanding of these differences is critical for selecting the appropriate compound and designing relevant experimental evaluations.
References
- 1. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C17H27NO3 | CID 2998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [guidechem.com]
- 6. corquimia.com [corquimia.com]
- 7. Capsaicin & this compound | Featured Products | CM Fine Chemicals - Fine Chemicals & Ingredients - Switzerland [cm-finechemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Page loading... [guidechem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Comparison of this compound and capsaicin with regard to their pharmacokinetics and effects on sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
An In-depth Technical Guide to the Stability and Storage of Nonivamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonivamide, also known as pelargonic acid vanillylamide (PAVA), is a synthetic capsaicinoid and a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] Its structural similarity to capsaicin, the pungent compound in chili peppers, confers similar physiological effects, making it a valuable active pharmaceutical ingredient (API) in topical analgesics for pain relief.[3][4] As a synthetic compound, this compound offers advantages in terms of purity and consistency over natural capsaicin extracts.[5]
The chemical stability of an API is a critical attribute that influences its quality, safety, and efficacy throughout its shelf life. Degradation of this compound can lead to a loss of potency and the formation of potentially harmful impurities. Therefore, a thorough understanding of its stability profile under various environmental conditions is paramount for the development of robust and safe pharmaceutical formulations.
This technical guide provides a comprehensive overview of the stability of this compound, including its degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment. The information presented herein is intended to support researchers, formulation scientists, and quality control analysts in ensuring the integrity of this compound throughout the drug development lifecycle.
Chemical Stability Profile
This compound is generally considered to be more heat-stable than its natural analogue, capsaicin.[5][6] However, like many pharmaceutical compounds, it is susceptible to degradation under certain conditions. The primary degradation pathways for compounds with similar functional groups, such as the amide and phenol moieties in this compound, are hydrolysis and oxidation.[7][8]
Thermal Stability
Thermogravimetric analysis (TGA) has shown that this compound is stable up to relatively high temperatures, with thermal decomposition commencing at approximately 290.68°C.[9] This indicates good stability during manufacturing processes that may involve heat, such as hot-melt extrusion or sterilization, provided these temperatures are not exceeded.
Hydrolytic Stability
Oxidative Stability
The phenolic hydroxyl group on the vanillyl moiety of this compound is susceptible to oxidation.[8] Forced degradation studies on the closely related compound, capsaicin, have demonstrated significant degradation in the presence of oxidizing agents like hydrogen peroxide.[3][10][11] This suggests that this compound-containing formulations should be protected from oxidative stress, potentially through the inclusion of antioxidants or by packaging in an inert atmosphere. This compound is known to be incompatible with strong oxidizing agents.[3]
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate photochemical degradation of drug substances. While specific photostability studies on this compound are not widely published, studies on capsaicin have shown it to be relatively stable under UV light.[3][10] However, as per ICH guidelines, photostability testing is a crucial component of stability assessment to determine if light-resistant packaging is required.
Quantitative Stability Data
The following tables summarize representative data from forced degradation studies. It is important to note that in the absence of comprehensive published stability data for this compound, the following data is extrapolated from studies on capsaicin, its close structural analogue, and represents a plausible degradation profile. These studies are essential for the development and validation of stability-indicating analytical methods.[3][10][11]
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.5 N HCl | 4 hours | Ambient | ~15-20% | Vanillylamine and Pelargonic Acid |
| Base Hydrolysis | 0.1 N NaOH | 4 hours | Ambient | ~25-30% | Vanillylamine and Pelargonate Salt |
| Oxidation | 30% H₂O₂ | 24 hours | Ambient | ~40-50% | Oxidized vanillyl moiety derivatives |
| Thermal Degradation | Dry Heat | 2 hours | 100°C | No significant degradation | Not Applicable |
| Photodegradation | UV Light (254 nm) | 12 hours | Ambient | No significant degradation | Not Applicable |
Table 1: Representative Forced Degradation Data for this compound (based on capsaicin studies).
Recommended Storage Conditions
To ensure the long-term stability and maintain the quality of this compound as a raw material, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | To minimize potential hydrolytic and oxidative degradation. |
| Humidity | Sealed in a dry environment | To prevent moisture uptake which can facilitate hydrolysis. |
| Light | Store in a light-resistant container | To protect against potential photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen) if possible | To prevent oxidation. |
Table 2: Recommended Storage Conditions for this compound API.
For finished pharmaceutical products containing this compound, stability testing should be conducted according to ICH Q1A(R2) guidelines to establish the shelf-life and appropriate storage conditions, which will be specific to the formulation and packaging.[13][14]
Experimental Protocols
The following sections detail the methodologies for key experiments to assess the stability of this compound.
Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating and quantifying this compound from its degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an acid modifier like 0.1% formic acid). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 100 µg/mL).
Forced Degradation Studies Protocol
Forced degradation studies are performed to demonstrate the specificity of the stability-indicating method and to identify potential degradation pathways.
-
Sample Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Keep at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize with 1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Keep at 60°C for a specified period. Neutralize with 1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide. Keep at room temperature for a specified period.
-
Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 105°C) in an oven for a specified period. Also, reflux a solution of this compound in a neutral solvent.
-
Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15] A control sample should be protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method.
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition temperature of this compound.
-
Instrumentation: Thermogravimetric Analyzer.
-
Sample: Place a small, accurately weighed amount of this compound (e.g., 5-10 mg) in an alumina or platinum pan.
-
Heating Rate: 10°C/min.
-
Atmosphere: Inert atmosphere, such as nitrogen, at a constant flow rate.
-
Temperature Range: Typically from ambient temperature to 600°C.
-
Analysis: Record the mass loss as a function of temperature. The onset of decomposition is a key parameter.
Visualizations
Potential Degradation Pathways
The following diagram illustrates the potential primary degradation pathways for this compound based on its chemical structure and data from analogous compounds.
Experimental Workflow for Forced Degradation Study
The workflow for conducting a forced degradation study is outlined below.
Conclusion
This compound is a relatively stable molecule, particularly with respect to thermal stress. However, its amide and phenolic functional groups make it susceptible to hydrolytic and oxidative degradation. To ensure the quality and safety of this compound as an API and in its final dosage forms, it is crucial to control storage conditions, protecting it from excessive heat, moisture, light, and oxidizing agents. The recommended storage condition for the bulk drug is refrigeration (2-8°C) in a dry, light-resistant container. The experimental protocols and stability-indicating methods outlined in this guide provide a framework for robustly assessing the stability of this compound and for the development of stable pharmaceutical products. Further studies to isolate and characterize the specific degradation products of this compound would be beneficial for a more complete understanding of its stability profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of this compound and Capsaicin by Ultrahigh-Performance Liquid Chromatography for Routine Analysis of Capsaicinoids in Capsicum Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. In vitro topical application and in vivo pharmacodynamic evaluation of this compound hydrogels using Wistar rat as an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [chemeurope.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Progress in Topical and Transdermal Drug Delivery Research—Focus on Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymic oxidation of capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis, characterization and irritant effects of this compound irritant riot control agent based on ionic liquids [frontiersin.org]
- 10. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 11. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. researchgate.net [researchgate.net]
- 15. Ex vivo skin permeation and penetration of this compound from and in vivo skin tolerability of film-forming formulations containing porous silica - PubMed [pubmed.ncbi.nlm.nih.gov]
Physiological Effects of Nonivamide Exposure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonivamide, a synthetic capsaicinoid, exerts a wide range of physiological effects primarily through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This technical guide provides an in-depth overview of the physiological consequences of this compound exposure, detailing its mechanism of action, pharmacokinetics, and toxicological profile. The document summarizes quantitative data in structured tables, presents detailed experimental protocols for key assays, and includes visualizations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's biological activities. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic and toxicological properties of this compound.
Introduction
This compound, also known as pelargonic acid vanillylamide (PAVA), is a synthetic analog of capsaicin, the pungent compound found in chili peppers.[1][2] It is utilized in various applications, including as a food additive for pungency, in pharmaceutical formulations for its analgesic properties, and as an active ingredient in riot control agents and animal deterrents.[1][2] Its physiological effects are largely attributed to its action as a potent agonist of the TRPV1 receptor, a non-selective cation channel predominantly expressed in sensory neurons.[1][3] This guide explores the multifaceted physiological impact of this compound exposure, from the molecular level of receptor activation to systemic effects on various organ systems.
Mechanism of Action
TRPV1-Dependent Signaling Pathway
The primary mechanism of action of this compound involves the activation of the TRPV1 receptor, also known as the capsaicin receptor.[1][3] TRPV1 is a polymodal nociceptor, responding to various stimuli including heat, protons (low pH), and endogenous and exogenous chemical ligands.[4][5]
Activation of TRPV1:
Upon binding to the intracellular side of the TRPV1 channel, this compound induces a conformational change that opens the channel pore.[4] This allows for the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron.[1][4] The influx of positive ions leads to depolarization of the cell membrane, generating an action potential that is transmitted to the central nervous system, where it is perceived as a sensation of heat and pain.[1]
Downstream Signaling:
The increase in intracellular calcium concentration triggers a cascade of downstream signaling events, including the activation of protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC).[2][5][6] These kinases can, in turn, phosphorylate and modulate the activity of TRPV1 and other cellular proteins, contributing to the sensitization and desensitization of the receptor.[2][6] Prolonged activation of TRPV1 by this compound leads to a state of desensitization, where the neuron becomes less responsive to subsequent stimuli. This is thought to be the basis for its analgesic effects.[1]
TRPV1-Dependent Signaling Pathway
TRPV1-Independent Signaling Pathway
Recent studies have suggested that this compound can also exert physiological effects through pathways independent of the TRPV1 receptor. In human neuroblastoma SH-SY5Y cells, which have minimal endogenous TRPV1 expression, this compound was found to stimulate the release of dopamine and serotonin.[1][3][7][8] This effect was not blocked by TRPV1 antagonists, indicating a distinct mechanism of action.[1][3] The exact receptors and signaling molecules involved in this TRPV1-independent pathway are still under investigation, but it is known to be a Ca²⁺-dependent process.[1][3][7][8]
TRPV1-Independent Signaling Pathway
Pharmacokinetics
Limited information is available on the pharmacokinetics of this compound. However, studies comparing it to the structurally similar capsaicin provide some insights. Following injection in rats, the time course of this compound in the brain and blood was similar to that of capsaicin.[9] Interestingly, the concentration of this compound was found to be higher in the brain than in blood, whereas the opposite was observed for capsaicin.[9]
Physiological Effects
Sensory and Neurological Effects
-
Nociception and Analgesia: The most prominent effect of this compound exposure is the initial sensation of pain and heat, followed by a period of desensitization and analgesia.[1] Its potency in stimulating afferent neurons is reported to be about half that of capsaicin.[9]
-
Neurotransmitter Release: As mentioned, this compound can stimulate the release of dopamine and serotonin in a TRPV1-independent manner in SH-SY5Y cells.[1][3][7][8] This suggests potential effects on mood, appetite, and other neurological functions.
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties. In peripheral blood mononuclear cells (PBMCs) and U-937 macrophages, this compound attenuated the lipopolysaccharide (LPS)-induced release of the pro-inflammatory cytokines IL-6 and TNF-α.[10] This anti-inflammatory mechanism appears to involve the mitogen-activated protein kinase (MAPK) pathway and is dependent on the activation of TRP channels.[10]
Metabolic Effects
Studies have shown that this compound can modulate cellular energy metabolism.
-
Lipid Metabolism: In 3T3-L1 preadipocytes, this compound has been shown to reduce lipid accumulation during differentiation.[11]
-
Glucose Metabolism: In HepG2 cells, this compound reduced glucose uptake.[11]
These effects on lipid and glucose metabolism are comparable to those of capsaicin.[11]
Toxicology
This compound is considered to have low to moderate acute toxicity.
| Route of Administration | Species | LD50 Value | Reference(s) |
| Oral | Rat | > 500 mg/kg | [12] |
| Dermal | Rabbit | > 2000 mg/kg | [12] |
| Inhalation | Rat | > 1500 mg/kg (estimated) | [12] |
Irritant Effects: this compound is a potent irritant to the skin, eyes, and respiratory tract.[12] Inhalation can cause coughing, throat irritation, and difficulty breathing.[12]
Experimental Protocols
TRPV1 Activation Assay (Calcium Imaging)
Calcium Imaging Experimental Workflow
Objective: To measure the activation of the TRPV1 receptor by this compound by quantifying the resulting intracellular calcium influx.
Materials:
-
TRPV1-expressing cells (e.g., HEK293 cells stably expressing human TRPV1)
-
Cell culture medium and supplements
-
Black-walled, clear-bottom 96-well plates
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution
-
Positive control (e.g., capsaicin)
-
Antagonist (e.g., capsazepine)
-
Fluorescence imaging plate reader (FLIPR) or fluorescence microscope
Procedure:
-
Cell Culture: Culture TRPV1-expressing cells in appropriate medium until they reach a suitable confluency for plating.
-
Plating: Seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Wash the cells with assay buffer to remove extracellular dye.
-
-
Measurement:
-
Place the plate in a FLIPR instrument or on a fluorescence microscope equipped for calcium imaging.
-
Measure the baseline fluorescence.
-
Add this compound at various concentrations to the wells. Include wells with vehicle control, a positive control (capsaicin), and a negative control (this compound in the presence of a TRPV1 antagonist).
-
Immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the concentration of this compound to generate a dose-response curve and calculate the EC50 value.
-
Anti-inflammatory Assay (Cytokine Release)
Objective: To determine the effect of this compound on the release of pro-inflammatory cytokines from immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or U-937 macrophage cell line
-
RPMI-1640 medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
ELISA kits for IL-6 and TNF-α
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation (for U-937):
-
Culture U-937 cells in RPMI-1640 medium.
-
To differentiate into macrophages, treat the cells with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
-
Cell Treatment:
-
Plate PBMCs or differentiated U-937 cells in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include control wells with no LPS and wells with LPS only.
-
Incubate for 24 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentrations of IL-6 and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine concentrations in the this compound-treated wells to the LPS-only control wells to determine the inhibitory effect of this compound.
-
Calculate the IC50 value for the inhibition of cytokine release.
-
Metabolic Assays
Objective: To assess the effect of this compound on lipid accumulation in adipocytes.
Materials:
-
3T3-L1 preadipocyte cell line
-
DMEM and supplements
-
Adipogenic differentiation cocktail (e.g., insulin, dexamethasone, IBMX)
-
This compound stock solution
-
Oil Red O staining solution
-
Formalin
-
Isopropanol
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Induce differentiation by treating the cells with an adipogenic cocktail in the presence or absence of various concentrations of this compound.
-
Maintain the cells in culture for several days to allow for lipid droplet formation.
-
-
Oil Red O Staining:
-
Wash the cells with PBS and fix with formalin.
-
Wash with water and then with 60% isopropanol.
-
Stain the lipid droplets by incubating the cells with Oil Red O solution.
-
Wash extensively with water to remove unbound dye.
-
-
Quantification:
-
Visually inspect the cells under a microscope and capture images.
-
For quantitative analysis, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at a specific wavelength (e.g., 500 nm).
-
-
Data Analysis:
-
Compare the absorbance values of this compound-treated cells to control cells to determine the effect on lipid accumulation.
-
Objective: To measure the effect of this compound on glucose uptake in cells.
Materials:
-
HepG2 cell line
-
Cell culture medium
-
2-NBDG (a fluorescent glucose analog)
-
This compound stock solution
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2 cells in 96-well plates.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
-
Glucose Uptake:
-
Wash the cells and incubate them with a glucose-free medium.
-
Add 2-NBDG to the medium and incubate for a short period (e.g., 30-60 minutes).
-
-
Measurement:
-
Wash the cells to remove extracellular 2-NBDG.
-
Measure the fluorescence intensity of the cells using a flow cytometer or a fluorescence plate reader.
-
-
Data Analysis:
-
Compare the fluorescence intensity of this compound-treated cells to control cells to determine the effect on glucose uptake.
-
Conclusion
This compound is a synthetic capsaicinoid with a range of physiological effects mediated primarily through the activation of the TRPV1 receptor. Its ability to induce a sensation of pain and heat, followed by desensitization, underlies its use as an analgesic. Furthermore, emerging evidence suggests that this compound possesses anti-inflammatory and metabolic modulatory properties. A TRPV1-independent pathway for neurotransmitter release has also been identified, opening new avenues for research into its neurological effects. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for scientists and researchers investigating the diverse biological activities of this compound and its potential therapeutic applications. Further research is warranted to fully elucidate the TRPV1-independent signaling pathways and to explore the full therapeutic potential of this compound.
References
- 1. This compound, a capsaicin analog, increases dopamine and serotonin release in SH-SY5Y cells via a TRPV1-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Regulation of transient receptor potential cation channel subfamily V1 protein synthesis by the phosphoinositide 3-kinase/Akt pathway in colonic hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a capsaicin analog, increases dopamine and serotonin release in SH-SY5Y cells via a TRPV1-independent pathway. | Semantic Scholar [semanticscholar.org]
- 8. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]
- 9. Comparison of this compound and capsaicin with regard to their pharmacokinetics and effects on sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Capsaicin and this compound similarly modulate outcome measures of mitochondrial energy metabolism in HepG2 and 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of this compound and capsaicin with regard to their pharmacokinetics and effects on sensory neurons. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Nonivamide in In vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of nonivamide, a synthetic capsaicin analog, in various in vitro assays. The protocols and data presented are intended to assist in the design and execution of experiments to investigate the biological effects of this compound, particularly its anti-proliferative and pro-apoptotic properties in cancer cell lines.
Introduction
This compound, also known as pelargonic acid vanillylamide (PAVA), is a potent and selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3][4] Activation of the TRPV1 channel, a non-selective cation channel, leads to an influx of calcium ions, triggering a cascade of cellular events.[2][3] In the context of cancer research, this compound has demonstrated significant anti-proliferative effects in various cancer cell lines by inducing apoptosis through the mitochondrial pathway.[1][5] Compared to its natural analog capsaicin, this compound is less pungent, which can be advantageous for certain experimental setups.[1][5]
Mechanism of Action
This compound's primary mechanism of action involves binding to and activating the TRPV1 receptor.[2][3] This activation leads to a sustained increase in intracellular calcium levels, which in turn initiates the intrinsic pathway of apoptosis. Key molecular events include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1][5] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-3 and caspase-7, ultimately resulting in programmed cell death.[1][6]
Quantitative Data Summary
The following table summarizes the effective concentrations and IC50 values of this compound and its analog capsaicin in various in vitro assays.
| Compound | Cell Line | Assay Type | Concentration/IC50 | Treatment Duration | Reference |
| This compound | A172 (Glioma) | Apoptosis Induction | 0–200 μM | 24–120 hours | [1] |
| This compound | H69 (SCLC) | Apoptosis Induction | 0–200 μM | 24–120 hours | [1] |
| This compound | MCF-7 (Breast Cancer) | Antiproliferative Activity | Not specified | Not specified | [6][7] |
| This compound | U937 (Macrophage) | Apoptosis Enhancement (with hyperthermia) | 50 μM | 15 minutes (hyperthermia) | [8] |
| This compound | Human Corneal Epithelial Cells | Cytotoxicity | ≥100 µM | Not specified | [9] |
| This compound | Rat Thymic Lymphocytes | Intracellular Ca2+ Increase | 30-300 µM | Not specified | [10] |
| Capsaicin (analog) | A172 (Glioma) | Cell Viability | IC50: ~100 μM | 24 hours | [11] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is insoluble in water but soluble in dimethyl sulfoxide (DMSO) and ethanol.[1][5]
-
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a stock solution concentration of 10 mM to 50 mM. For example, for a 10 mM stock solution, dissolve 29.34 mg of this compound (MW: 293.4 g/mol ) in 10 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming at 37°C can aid in dissolution.[11]
-
Store the stock solution in aliquots at -20°C for several months.[12] Avoid repeated freeze-thaw cycles.
-
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., A172, H69, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0 to 200 µM.[1] Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 50, 100, 200 µM) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptosis signaling pathway.
General Experimental Workflow for In Vitro Testing
Caption: General workflow for in vitro this compound experiments.
References
- 1. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. sxrebecca.com [sxrebecca.com]
- 4. This compound - Formosa Laboratories, Inc. [formosalab.com]
- 5. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]
- 6. In silico and in vitro investigation of anticancer effect of newly synthesized this compound-s-allyl cysteine ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Mechanistic study of this compound enhancement of hyperthermia-induced apoptosis in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. apexbt.com [apexbt.com]
- 12. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
Preparing Nonivamide Stock Solutions for Cell Culture: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonivamide, a synthetic capsaicin analog, is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3][4][5] Its ability to modulate cellular signaling pathways, primarily through inducing cation influx, has made it a valuable tool in pain management, inflammation, and cancer research.[1][3][4] This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture applications, along with essential data on its solubility and mechanism of action.
Introduction to this compound
This compound, also known as pelargonic acid vanillylamide (PAVA), is a capsaicinoid present in chili peppers but is often synthetically manufactured for higher purity and stability. It mimics the effects of capsaicin by binding to and activating the TRPV1 receptor, a non-selective cation channel.[1][2][3] This activation leads to an influx of cations, most notably calcium (Ca2+) and sodium (Na+), into the cell, causing membrane depolarization and the generation of action potentials in neurons.[1][2] In non-neuronal cells, this influx of calcium can trigger a variety of downstream signaling events, including the induction of apoptosis.[3]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~13 mg/mL[6] | ~44.3 mM | Sonication is recommended for complete dissolution.[7] |
| >15.3 mg/mL[8] | >52.1 mM | Warming at 37°C and/or ultrasonication can aid in achieving higher concentrations.[8] | |
| 50 mg/mL[7] | 170.42 mM | Sonication is recommended.[7] | |
| Ethanol | ~31 mg/mL[6] | ~105.6 mM | Purge with an inert gas. |
| Dimethylformamide (DMF) | ~15 mg/mL[6] | ~51.1 mM | Purge with an inert gas. |
| 0.1 M Na2CO3 | 1 mg/mL | 3.4 mM | For preparing organic solvent-free aqueous solutions.[6] |
Table 2: Typical Working Concentrations in Cell Culture
| Cell Line | Concentration Range | Application | Reference |
| Human Glioma A172 | 0 - 200 µM | Apoptosis Induction | [8] |
| Human Small Cell Lung Cancer H69 | Not specified in vitro | Anti-proliferative Activity | [8] |
| BEAS-2B | 100 - 200 µM | ER Stress Induction | [7] |
| TRPV1-overexpressing cells | 1 - 2.5 µM | Calcium Flux and Viability | [7] |
| Rat Thymocytes | 30 - 300 µM | Intracellular Ca2+ Increase | [9] |
| Peripheral Blood Mononuclear Cells (PBMCs) and U-937 Macrophages | Not specified | Anti-inflammatory Effects | [10] |
| SH-SY5Y | 1 µM | Dopamine and Serotonin Release | [6][11] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (FW: 293.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Protocol:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 2.934 mg of this compound powder using an analytical balance.
-
Solubilization: Transfer the weighed this compound into a sterile 1.5 mL or 2 mL polypropylene tube.
-
Solvent Addition: Using a sterile pipette, add 1 mL of anhydrous, cell culture grade DMSO to the tube.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the powder.
-
Aid Dissolution (if necessary): If the this compound does not fully dissolve, warm the tube at 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes until the solution is clear.[8]
-
Sterilization: The high concentration of DMSO in the stock solution is generally sufficient to maintain sterility. However, if further sterilization is desired, filter the solution through a 0.22 µm sterile syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for several months or at -80°C for long-term storage (up to one year).[7][8]
General Protocol for Treating Cells with this compound
Materials:
-
Cultured cells in appropriate cell culture vessels
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Sterile pipette tips
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Seeding: Seed cells at the desired density in multi-well plates, flasks, or dishes and allow them to adhere and grow according to your experimental plan.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Important: Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, proceed with your planned downstream assays (e.g., cell viability assays, western blotting, flow cytometry).
Visualizations
Signaling Pathway of this compound
Caption: this compound activates the TRPV1 receptor, leading to cation influx and downstream signaling.
Experimental Workflow for Stock Solution Preparation
Caption: Step-by-step workflow for preparing a this compound stock solution.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for researchers utilizing this compound in cell culture experiments. Proper preparation and handling of this compound stock solutions are crucial for obtaining reproducible and reliable experimental results. Adherence to these guidelines will facilitate the investigation of this compound's diverse biological effects.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. sxrebecca.com [sxrebecca.com]
- 3. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 4. sxrebecca.com [sxrebecca.com]
- 5. This compound - Formosa Laboratories, Inc. [formosalab.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 8. apexbt.com [apexbt.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. This compound, a capsaicin analogue, exhibits anti-inflammatory properties in peripheral blood mononuclear cells and U-937 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a capsaicin analog, increases dopamine and serotonin release in SH-SY5Y cells via a TRPV1-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Nonivamide in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonivamide, also known as pelargonic acid vanillylamide (PAVA), is a synthetic capsaicinoid and a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] Structurally similar to capsaicin, the active component in chili peppers, this compound elicits similar pharmacological effects, including analgesia, anti-inflammatory responses, and changes in body temperature.[1][2] These properties make it a compound of significant interest for therapeutic development. This document provides detailed application notes and protocols for the in vivo administration of this compound in murine models to study its physiological and pathological effects.
Data Presentation
The following tables summarize quantitative data on the administration and effects of this compound in rodent models. It is important to note that much of the available detailed quantitative data comes from studies in rats; these values can serve as a starting point for dose-ranging studies in mice.
Table 1: In Vivo Administration of this compound in Rodent Models
| Species | Administration Route | Dose | Vehicle | Observed Effect | Reference |
| Rat | Subcutaneous (s.c.) | 50 mg/kg | Not specified | Depletion of substance P and somatostatin in the sciatic nerve and spinal cord.[3] | [3] |
| Rat | Intravenous (i.v.) | 10⁻⁴ - 10⁻¹ mg/kg | Not specified | Triphasic blood pressure response, bradycardia, and apnea.[4] | [4] |
| Rat | Oral (p.o.) | 1 mg/kg/day | Not specified | Alleviation of hepatic inflammation in a NAFLD model.[5] | [5] |
| Rabbit | Intravenous (i.v.) | Not specified | Not specified | Pharmacokinetic analysis performed using a one-compartment open model.[6] | [6] |
| Rabbit | Transdermal | Not specified | Ointment base | Systemic plasma concentrations detected, indicating percutaneous absorption.[6] | [6] |
Table 2: Comparative Potency of this compound and Capsaicin in Rats
| Assay | Relative Potency (this compound vs. Capsaicin) | Species | Reference |
| Reflex Depressor Response (i.v.) | Approximately half the potency of capsaicin | Rat | [3] |
| Wiping Movements (ocular instillation) | Approximately half the potency of capsaicin | Rat | [3] |
Signaling Pathways
This compound primarily exerts its effects through the activation of the TRPV1 receptor, a non-selective cation channel predominantly expressed on sensory neurons.[1]
Experimental Protocols
Vehicle Preparation
This compound is a hydrophobic compound, requiring a suitable vehicle for in vivo administration. The choice of vehicle can influence the bioavailability and potential toxicity of the compound.
Recommended Vehicle Formulations:
-
For Subcutaneous (s.c.) and Intraperitoneal (i.p.) Injection: A common vehicle for hydrophobic compounds is a mixture of DMSO and a carrier oil like corn oil.
-
Dissolve this compound in a minimal amount of DMSO.
-
Further dilute the solution with corn oil to the final desired concentration.
-
Ensure the final concentration of DMSO is low (typically <5-10%) to minimize toxicity.
-
Vortex thoroughly before each use to ensure a uniform suspension.
-
-
Alternative for i.p. Injection: A formulation containing Solutol HS-15 and PEG 600 has been used for other hydrophobic compounds and may be suitable for this compound.
-
Warm Solutol HS-15 and PEG 600 to approximately 37°C.
-
Dissolve this compound in the warmed Solutol HS-15 with vortexing and sonication.
-
Slowly add the PEG 600 while vortexing until the solution is clear.
-
Note: Always administer a vehicle-only control to a separate group of animals to account for any effects of the vehicle itself.
Experimental Workflows
Key Experimental Protocols
Analgesic Effect Assessment: Hot Plate Test
The hot plate test is a widely used method to evaluate the analgesic properties of compounds against thermal stimuli.
Materials:
-
Hot plate apparatus with adjustable temperature and a timer.
-
Mouse restrainer.
-
This compound solution and vehicle.
-
Syringes and needles for administration.
Protocol:
-
Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Baseline Measurement:
-
Set the hot plate temperature to a constant, non-injurious temperature (e.g., 52-55°C).
-
Gently place the mouse on the hot plate and start the timer.
-
Observe the mouse for signs of pain, such as hind paw licking, shaking, or jumping.
-
Record the latency (in seconds) to the first sign of pain.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the mouse is removed from the plate regardless of its response.
-
-
Administration:
-
Administer this compound or vehicle via the desired route (e.g., s.c. or i.p.). Doses can be estimated based on rat studies, starting with a range of 1-10 mg/kg for initial dose-finding experiments.
-
-
Post-Treatment Measurement:
-
At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the response latency as described in step 2.
-
-
Data Analysis:
-
Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
-
Compare the %MPE between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
-
Anti-inflammatory Effect Assessment: Carrageenan-Induced Paw Edema
This model is a standard method for evaluating the anti-inflammatory activity of a compound.
Materials:
-
Plethysmometer or digital calipers to measure paw volume/thickness.
-
1% (w/v) carrageenan solution in sterile saline.
-
This compound solution and vehicle.
-
Syringes and needles for administration and induction of edema.
Protocol:
-
Baseline Measurement:
-
Measure the initial volume or thickness of the right hind paw of each mouse.
-
-
Administration:
-
Administer this compound or vehicle (e.g., i.p. or s.c.) 30-60 minutes before the carrageenan injection. A starting dose of 1 mg/kg can be used based on rat studies.[5]
-
-
Induction of Edema:
-
Inject 20-50 µL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
-
Paw Volume/Thickness Measurement:
-
Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each animal at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume from baseline.
-
Compare the percentage of inhibition between the this compound-treated and vehicle-treated groups.
-
Thermoregulatory Effect Assessment: Rectal Temperature Measurement
This compound, like capsaicin, can influence body temperature.
Materials:
-
Digital rectal thermometer for rodents.
-
Lubricant.
-
This compound solution and vehicle.
-
Syringes and needles for administration.
Protocol:
-
Animal Acclimation: House mice in a temperature-controlled environment and allow them to acclimate.
-
Baseline Measurement:
-
Gently restrain the mouse and lubricate the thermometer probe.
-
Insert the probe into the rectum to a consistent depth (e.g., 1.5-2 cm) and record the stable temperature reading.
-
-
Administration:
-
Administer this compound or vehicle via the desired route. Dose-ranging studies are recommended, as the effect can be dose-dependent.
-
-
Post-Treatment Measurement:
-
Measure the rectal temperature at regular intervals after administration (e.g., every 30 minutes for 2-3 hours).
-
-
Data Analysis:
-
Calculate the change in body temperature (ΔT) from the baseline for each animal at each time point.
-
Compare the ΔT between the this compound-treated and vehicle-treated groups.
-
Conclusion
The protocols and data presented provide a comprehensive guide for the in vivo administration of this compound in murine models. Researchers should carefully consider the choice of administration route, vehicle, and dosage based on the specific aims of their study. Due to the limited availability of quantitative data for this compound in mice, initial dose-response studies are highly recommended to determine the optimal experimental conditions. The provided workflows and signaling pathway diagrams offer a framework for designing and interpreting experiments aimed at elucidating the therapeutic potential of this potent TRPV1 agonist.
References
- 1. This compound, a capsaicin analogue, exhibits anti-inflammatory properties in peripheral blood mononuclear cells and U-937 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro topical application and in vivo pharmacodynamic evaluation of this compound hydrogels using Wistar rat as an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of this compound and capsaicin with regard to their pharmacokinetics and effects on sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular interactions of this compound, glyceryl this compound, capsaicin analogues, and substance P antagonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The capsaicinoid this compound suppresses the inflammatory response and attenuates the progression of steatosis in a NAFLD-rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying TRPV1 Channel Activation Using Nonivamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonivamide, a synthetic capsaicin analog, is a potent and selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] The TRPV1 channel, a non-selective cation channel, is a critical player in nociception, thermosensation, and neurogenic inflammation. Its activation by stimuli such as heat, protons, and endovanilloids leads to a sensation of burning pain. This compound's stability and consistent potency make it a valuable pharmacological tool for investigating TRPV1 function in both in vitro and in vivo models. These application notes provide detailed protocols for utilizing this compound to study TRPV1 channel activation, encompassing in vitro cell-based assays and in vivo behavioral models.
Mechanism of Action
This compound activates the TRPV1 channel by binding to a specific site on the intracellular side of the receptor.[3] This binding induces a conformational change in the channel, leading to the opening of its pore. The open channel allows for the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the cell.[3] The influx of these ions depolarizes the cell membrane, which in sensory neurons, triggers the generation of action potentials that are transmitted to the central nervous system, resulting in the perception of pain and heat.
The initial activation of TRPV1 by this compound is followed by a period of desensitization, where the channel becomes less responsive to subsequent stimuli. This process is thought to involve Ca²⁺-dependent mechanisms, including the activation of phosphatases like calcineurin and the dephosphorylation of the TRPV1 channel.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize key quantitative data for this compound in various experimental paradigms used to study TRPV1 activation.
Table 1: In Vitro Potency and Efficacy of this compound on TRPV1
| Parameter | Species/Cell Line | Assay Type | Value | Reference |
| EC₅₀ | Mouse TRPV1 (in HEK293 cells) | Patch Clamp | 0.08 ± 0.05 µM (for NADA, a similar endovanilloid) | [4] |
| Concentration for Ca²⁺ Release | TRPV1-overexpressing cells | Calcium Imaging | 2.5 µM | [5] |
| Concentration for Cell Viability Loss | TRPV1-overexpressing cells | MTT Assay | ~1 µM (for ~50% loss after 24h) | [5] |
| Binding Affinity (Ki) | Rat Brain Membranes | Radioligand Binding | ≈ 8.0 nM |
Table 2: In Vivo Analgesic and Behavioral Effects of this compound
| Animal Model | Administration Route | Dose Range | Observed Effect | Reference |
| Rat | Oral | 20-200 mg/kg | Dose-dependent suppression of flinch response in formalin test | [6] |
| Rat | Oral | 200 mg/kg | Significant increase in thermal paw withdrawal latency | [6] |
| Mouse | Topical | N/A | Stronger erythema compared to capsaicin | [7] |
| Human | Topical Cream | 0.4% (in combination) | Significant reduction in acute low back pain | [8] |
Experimental Protocols
Preparation of this compound Stock Solutions
This compound is poorly soluble in water. Therefore, it is essential to prepare a concentrated stock solution in an appropriate organic solvent.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol.
-
Stock Concentration: A 10 mM stock solution is typically prepared. For a 10 mM stock in DMSO, dissolve 2.93 mg of this compound (MW: 293.4 g/mol ) in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Dilutions: For cell-based assays, dilute the stock solution in the appropriate extracellular buffer or cell culture medium to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.
Protocol 1: In Vitro Calcium Imaging of TRPV1 Activation
This protocol describes the use of the fluorescent calcium indicator Fluo-4 AM to measure changes in intracellular calcium concentration in response to this compound in cells expressing TRPV1.
Materials:
-
HEK293 cells stably or transiently expressing human or rodent TRPV1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fluo-4 AM (acetoxymethyl ester).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline buffer.
-
This compound stock solution (10 mM in DMSO).
-
Ionomycin (positive control).
-
Capsazepine (TRPV1 antagonist, for specificity control).
-
Fluorescence microscope or plate reader with appropriate filters for Fluo-4 (Excitation ~494 nm, Emission ~516 nm).
Procedure:
-
Cell Plating: Plate TRPV1-expressing HEK293 cells onto glass-bottom dishes or 96-well black-walled imaging plates. Allow cells to adhere and grow to 70-80% confluency.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. For a final concentration of 2 µM Fluo-4 AM, dilute the stock solution in HBSS. To aid in dye solubilization, pre-mix the Fluo-4 AM with an equal volume of 20% Pluronic F-127 before adding to the HBSS.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, gently wash the cells two to three times with fresh HBSS to remove excess dye.
-
Baseline Fluorescence Measurement: Add fresh HBSS to the cells and acquire baseline fluorescence images or readings for 1-2 minutes to establish a stable baseline.
-
This compound Application: Add this compound to the cells at the desired final concentration (e.g., 10 nM - 10 µM).
-
Fluorescence Recording: Immediately begin recording the changes in fluorescence intensity over time. The increase in fluorescence corresponds to the influx of calcium upon TRPV1 activation.
-
Controls:
-
Positive Control: At the end of the experiment, add a saturating concentration of ionomycin (e.g., 5 µM) to determine the maximum fluorescence signal (Fmax).
-
Negative Control: In a separate well, add the vehicle (e.g., 0.1% DMSO in HBSS) to ensure it does not elicit a response.
-
Specificity Control: Pre-incubate cells with a TRPV1 antagonist like capsazepine (e.g., 10 µM) for 10-15 minutes before adding this compound to confirm that the observed calcium influx is mediated by TRPV1.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence after this compound application (F).
-
Normalize the response by expressing it as ΔF/F₀.
-
Construct dose-response curves to determine the EC₅₀ of this compound.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedure for recording this compound-activated currents in TRPV1-expressing cells using the whole-cell voltage-clamp technique.
Materials:
-
TRPV1-expressing cells (e.g., cultured dorsal root ganglion (DRG) neurons or HEK293 cells).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH). Note: Cesium is used to block potassium channels.
-
This compound stock solution (10 mM in DMSO).
-
Perfusion system for drug application.
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Voltage-Clamp Recordings:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Obtain a stable baseline current recording.
-
Apply this compound at the desired concentration (e.g., 1 µM) via the perfusion system.
-
Record the inward current elicited by the activation of TRPV1 channels.
-
-
Current-Voltage (I-V) Relationship:
-
To determine the I-V relationship of the this compound-activated current, apply a series of voltage steps or a voltage ramp (e.g., from -100 mV to +100 mV) before and during this compound application.
-
Subtract the baseline current from the current during this compound application to isolate the TRPV1-mediated current.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current at the holding potential.
-
Calculate the current density (pA/pF) by dividing the peak current by the cell capacitance.
-
Plot the I-V curve to characterize the rectification properties of the this compound-activated current.
-
Protocol 3: In Vivo Nocifensive Behavior - Formalin Test
The formalin test is a widely used model of tonic chemical pain that is sensitive to analgesics. This protocol describes how to assess the analgesic effect of this compound using this model in mice.
Materials:
-
Male or female mice (e.g., C57BL/6, 8-10 weeks old).
-
This compound.
-
Vehicle for this compound (e.g., 5% ethanol, 5% Tween 80 in saline).
-
Formalin solution (e.g., 2.5% in saline).
-
Observation chambers with mirrors for clear viewing of the paws.
-
Video recording equipment (optional but recommended for unbiased scoring).
Procedure:
-
Acclimation: Place the mice individually in the observation chambers for at least 30 minutes to acclimate to the environment.
-
This compound Administration: Administer this compound or the vehicle via the desired route (e.g., intraperitoneal (i.p.), oral gavage (p.o.)). A typical dose range for systemic administration is 10-100 mg/kg.
-
Pre-treatment Time: Allow for a pre-treatment period for the drug to take effect (e.g., 30 minutes for i.p. administration).
-
Formalin Injection: Inject a small volume (e.g., 20 µL) of 2.5% formalin solution into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after the formalin injection, start observing and scoring the nocifensive behaviors for a period of 60 minutes. The response to formalin is biphasic:
-
Phase 1 (Acute Phase): 0-10 minutes post-injection, reflecting direct activation of nociceptors.
-
Phase 2 (Inflammatory Phase): 15-60 minutes post-injection, involving central sensitization and inflammation.
-
-
Scoring: Record the total time the animal spends licking, biting, or flinching the injected paw during each phase.
-
Data Analysis:
-
Calculate the total time spent in nocifensive behaviors for each phase for both the vehicle- and this compound-treated groups.
-
Compare the scores between the groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in the duration of nocifensive behaviors in the this compound-treated group indicates an analgesic effect.
-
Visualizations
Caption: TRPV1 Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Calcium Imaging.
Caption: Experimental Workflow for Patch-Clamp Electrophysiology.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound (Capsaicin Analog) - Amerigo Scientific [amerigoscientific.com]
- 3. TRPV1: A Target for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 6. Antinociception induced by civamide, an orally active capsaicin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Reproducible and fully automated testing of nocifensive behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nonivamide as a Tool for Neuroimmune Modulation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonivamide, also known as pelargonic acid vanillylamide (PAVA), is a synthetic analog of capsaicin, the pungent compound in chili peppers.[1][2] It functions as a potent and selective agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] TRPV1 is a non-selective cation channel predominantly expressed on nociceptive sensory neurons and is activated by various stimuli including heat, acid, and vanilloid compounds.[1][3] Activation of TRPV1 by this compound triggers an influx of calcium ions, initiating a cascade of downstream signaling events.[2] This mechanism makes this compound an invaluable tool for research in pain perception, inflammation, and neuroimmune interactions.[1][4] By activating TRPV1 on sensory neurons, this compound can modulate the release of neuropeptides like Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), which have profound effects on local immune cells and vascular responses, forming a key link in the neuroimmune axis.[1][5]
Application Note 1: Mechanism of Action in Neuroimmune Modulation
This compound's primary effect is the activation of TRPV1 channels, which leads to membrane depolarization and the generation of action potentials in sensory neurons.[2] This initial activation is followed by a period of desensitization with prolonged exposure, reducing the neurons' ability to transmit pain signals.[1][2]
Neuroimmune Signaling Cascade:
-
TRPV1 Activation: this compound binds to and opens the TRPV1 channel on sensory nerve terminals.
-
Cation Influx: This allows a rapid influx of calcium (Ca²⁺) and sodium (Na⁺) ions, leading to depolarization.[1]
-
Neuropeptide Release: The influx of calcium triggers the release of pro-inflammatory neuropeptides, notably Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), from the nerve endings into the surrounding tissue.[1][5]
-
Immune Cell Modulation:
-
Anti-inflammatory Feedback: Paradoxically, prolonged TRPV1 activation can lead to the depletion of these neuropeptides and desensitization of the nerve fibers, resulting in a long-term anti-inflammatory and analgesic effect.[1] Furthermore, studies have shown that this compound can directly attenuate the release of pro-inflammatory cytokines like IL-6 and TNF-α from immune cells, an effect that is abolished by TRPV1 antagonists.[7]
Application Note 2: In Vitro Research Applications
This compound is a versatile tool for studying neuroimmune processes in cell culture systems. It can be used to investigate TRPV1 channel function, mechanisms of cytokine release, and microglial activation.
Quantitative Data from In Vitro Studies
The following table summarizes key quantitative findings from various in vitro experiments using this compound.
| Assay Type | Cell Line / Primary Cells | This compound Concentration | Key Finding | Citation |
| Cytokine Release | U-937 Macrophages & PBMCs | 1-10 µM (approx.) | Attenuated LPS-induced release of IL-6 and TNF-α. | [7] |
| Neurotransmitter Release | SH-SY5Y Neuroblastoma | 1 µM | Stimulated Ca²⁺-dependent release of serotonin (272%) and dopamine (646%). | [8][9] |
| TRPV1 Activation | U-937 Macrophages | Not specified | Anti-inflammatory effects were abolished by a TRPV1 antagonist. | [7] |
Protocol 1: In Vitro Microglia Activation and Cytokine Analysis
This protocol describes how to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglia.
Objective: To determine if this compound can reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from activated microglia.
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2).
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Pen-Strep).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/mL stock).
-
Phosphate Buffered Saline (PBS).
-
ELISA or Cytometric Bead Array (CBA) kit for TNF-α and IL-6.
-
96-well cell culture plates.
Methodology:
-
Cell Seeding: Plate microglia in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10 µM). Remove the old medium from the cells and add 100 µL of the this compound-containing medium or vehicle control (medium with DMSO). Incubate for 1 hour.
-
Inflammatory Challenge: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include control wells with this compound alone and LPS alone.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator. The optimal time should be determined based on the specific cytokine kinetics.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell layer. Store at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using an ELISA or CBA kit, following the manufacturer’s instructions.
-
Data Analysis: Normalize cytokine levels to the vehicle control and compare the levels between LPS-only treated cells and cells co-treated with LPS and this compound.
Application Note 3: In Vivo Research Applications
This compound is frequently used in animal models to study pain and inflammation, particularly neuropathic and inflammatory pain.[10] Its ability to desensitize TRPV1-expressing neurons makes it a valuable compound for investigating analgesic pathways.
Quantitative Data from In Vivo Studies
This table summarizes representative data on the use of this compound in animal models.
| Animal Model | Administration Route & Dose | Key Finding | Citation |
| Formalin Test (Mice) | Intraperitoneal (i.p.) | ED₅₀ of 0.78 mg/kg in the second (inflammatory) phase. | [10] |
| Spinal Nerve Ligation (SNL) (Rat) | Intraperitoneal (i.p.) | 100 mg/kg increased pain withdrawal threshold by 45%. | [10] |
| Tumor Xenograft (Mice) | Oral | 10 mg/kg reduced tumor volume in H69 xenografts. | [4] |
| General Assessment (Rat) | Subcutaneous (s.c.) | 50 mg/kg depleted Substance P and somatostatin from the sciatic nerve. | [11] |
Protocol 2: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This protocol outlines the use of this compound to assess its analgesic potential in a widely used animal model of neuropathic pain.[10]
Objective: To evaluate the ability of systemically administered this compound to alleviate mechanical allodynia in rats following nerve injury.
Materials:
-
Adult male Sprague-Dawley rats (200-250g).
-
Anesthetic (e.g., isoflurane).
-
Surgical instruments.
-
This compound.
-
Vehicle solution (e.g., 10% Tween 80 in saline).
-
Von Frey filaments for assessing mechanical sensitivity.
Methodology:
-
Induction of Neuropathy (SNL Surgery):
-
Anesthetize the rat.
-
Make a small incision to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 spinal nerve with a silk suture.
-
Close the incision and allow the animal to recover for 7-14 days to allow neuropathic pain behaviors to develop.
-
-
Baseline Behavioral Testing:
-
Place the rat in a testing chamber with a mesh floor and allow it to acclimate for 15-20 minutes.
-
Measure the paw withdrawal threshold by applying von Frey filaments of increasing force to the plantar surface of the hind paw on the injured side. The threshold is the lowest force that elicits a brisk withdrawal response.
-
-
Drug Administration:
-
Administer this compound (e.g., 50 or 100 mg/kg, i.p.) or vehicle to groups of SNL rats.[10]
-
-
Post-Treatment Behavioral Testing:
-
At set time points after administration (e.g., 1, 3, and 5 hours), repeat the von Frey test to measure the paw withdrawal threshold.[10] An increase in the threshold indicates an analgesic effect.
-
-
Data Analysis:
-
Calculate the change in withdrawal threshold from baseline for each animal.
-
Compare the results between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).
-
Data can also be expressed as the Maximum Possible Effect (MPE).
-
Disclaimer: These protocols provide a general framework. Researchers must adapt them to their specific experimental conditions and are responsible for adhering to all institutional and governmental regulations concerning animal and laboratory safety.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. sxrebecca.com [sxrebecca.com]
- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 5. TRPV1: The key bridge in neuroimmune interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of substance P, neurokinin A and calcitonin gene-related peptide in human skin and their involvement in sensory nerve-mediated responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a capsaicin analogue, exhibits anti-inflammatory properties in peripheral blood mononuclear cells and U-937 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a capsaicin analog, increases dopamine and serotonin release in SH-SY5Y cells via a TRPV1-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
experimental protocols for nonivamide-induced apoptosis
Application Notes: Nonivamide-Induced Apoptosis
Introduction
This compound, also known as pelargonic acid vanillylamide (PAVA), is a synthetic capsaicin analog known for its lower pungency, making it a valuable tool for in vitro and in vivo research.[1][2] It functions as a selective agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain perception, inflammation, and apoptosis.[1][3] Activation of TRPV1 by this compound triggers an influx of calcium ions, initiating downstream signaling cascades that can lead to programmed cell death, or apoptosis, in various cancer cell lines.[3][4] These application notes provide an overview of the mechanisms and experimental protocols for studying this compound-induced apoptosis.
Mechanism of Action
This compound primarily induces apoptosis through the intrinsic, or mitochondrial, pathway. This process is initiated by the activation of the TRPV1 receptor, leading to increased intracellular calcium.[3][4] In cancer cells, this event triggers a cascade involving the modulation of Bcl-2 family proteins, generation of reactive oxygen species (ROS), and activation of MAP kinase (MAPK) signaling pathways.
Key signaling events include:
-
Mitochondrial Pathway Activation : this compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1][3] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial outer membrane, causing the release of cytochrome c.[5]
-
Caspase Cascade : Released cytochrome c activates a cascade of cysteine-aspartic proteases known as caspases.[6] This includes the activation of initiator caspase-9 and subsequent cleavage and activation of executioner caspases like caspase-3 and caspase-7.[3]
-
Execution of Apoptosis : Activated caspase-3 cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1), leading to DNA fragmentation and the characteristic morphological changes of apoptosis.[1][3]
-
Role of Reactive Oxygen Species (ROS) : this compound has been shown to increase the generation of intracellular ROS, which can contribute to mitochondrial dysfunction and the activation of apoptotic pathways.[7][8]
-
MAPK Pathway Involvement : The c-Jun N-terminal kinase (JNK) and p38 MAPK pathways can be activated in response to cellular stress, including that induced by this compound, further promoting apoptosis.[7][9]
Data Presentation
The following table summarizes the observed effects of this compound on various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Concentration | Duration | Key Observations | Citations |
| A172 | Human Glioma | 0 - 200 µM | 24 - 120 h | Induces apoptosis, downregulates Bcl-2, upregulates Bax, activates caspase-3/7. | [3] |
| H69 | Small Cell Lung Cancer (SCLC) | 0 - 200 µM | 24 - 120 h | Induces apoptosis, downregulates Bcl-2, upregulates Bax, activates caspase-3/7, cleaves PARP-1. | [1][3] |
| U937 | Human Leukemia | 50 µM | 15 min (with hyperthermia) | Enhances hyperthermia-induced apoptosis, increases ROS, mitochondrial dysfunction, activates caspase-3, JNK, and p38. | [7] |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | A derivative (NOV-SAC) increased ROS, disrupted mitochondrial membrane potential, decreased Bcl-2/Bax ratio. | [8] |
Experimental Protocols
1. Cell Viability Assay (MTT Protocol)
This protocol determines the dose-dependent cytotoxic effect of this compound on a cell line of interest. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Methodology:
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO2.[11]
-
Compound Preparation : Prepare a stock solution of this compound in DMSO.[1][3] Perform serial dilutions in a complete culture medium to achieve the desired final concentrations (e.g., 0-200 µM).
-
Cell Treatment : Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation : Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization : Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[10][11]
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
2. Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains necrotic or late apoptotic cells with compromised membranes.[12]
Methodology:
-
Cell Treatment : Culture cells and treat with the desired concentration of this compound for a specified time.
-
Cell Harvesting : Collect both adherent and floating cells. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing : Wash the cell pellet once with cold PBS.[12]
-
Staining : Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[12]
-
Incubation : Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]
-
Data Acquisition : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[12]
-
Analysis : Differentiate cell populations:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
3. Western Blot Analysis of Apoptotic Markers
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2, Bax, cleaved caspase-3, and cleaved PARP-1.[13]
Methodology:
-
Cell Lysis : After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[14]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation : Incubate the membrane with primary antibodies specific for target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP) overnight at 4°C.
-
Secondary Antibody & Detection : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
Analysis : Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
4. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the generation of ROS using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, DCFH-DA is deacetylated and then oxidized by ROS to the highly fluorescent compound DCF.
Methodology:
-
Cell Culture and Treatment : Seed cells in a suitable format (e.g., 96-well black-walled plate) and treat with this compound for the desired time. Include a positive control (e.g., H2O2) and an untreated control.
-
Probe Loading : Remove the treatment medium and wash the cells gently with a balanced salt solution (e.g., HBSS).[15]
-
Incubation : Add medium containing 10 µM DCFH-DA to each well and incubate for 20-60 minutes at 37°C in the dark.[15][16]
-
Data Acquisition : After incubation, wash the cells again to remove excess probe. Measure the fluorescence intensity using a microplate reader or fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Analysis : Express ROS levels as a percentage or fold change relative to the untreated control.
References
- 1. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]
- 2. Anticancer Activity of Natural and Synthetic Capsaicin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 4. researchgate.net [researchgate.net]
- 5. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptotic caspase inhibits innate immune signaling by cleaving NF-κBs in both Mammals and Flies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic study of this compound enhancement of hyperthermia-induced apoptosis in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In silico and in vitro investigation of anticancer effect of newly synthesized this compound-s-allyl cysteine ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. benchchem.com [benchchem.com]
- 15. Intracellular ROS Assay [protocols.io]
- 16. Amplification of oxidative stress via intracellular ROS production and antioxidant consumption by two natural drug-encapsulated nanoagents for efficient anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nonivamide in Pain Management Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonivamide, also known as pelargonic acid vanillylamide (PAVA), is a synthetic capsaicinoid and a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] This receptor is a non-selective cation channel predominantly expressed on sensory neurons and plays a crucial role in the sensation of heat and pain.[2] The activation of TRPV1 by this compound leads to an initial burning sensation, followed by a period of desensitization, which underlies its analgesic properties.[2][3] This desensitization is attributed to the depletion of neuropeptides like substance P and the downregulation of TRPV1 receptors.[2] this compound is utilized in topical formulations for localized pain relief and serves as a valuable tool in preclinical pain research to investigate nociceptive pathways.[4][5][6] In comparative studies, this compound has been shown to have approximately half the potency of capsaicin in stimulating afferent neurons.[3]
Mechanism of Action: Signaling Pathway
This compound exerts its analgesic effects primarily through the activation and subsequent desensitization of the TRPV1 receptor on nociceptive sensory neurons. The binding of this compound to the TRPV1 receptor initiates a cascade of intracellular events, leading to a reduction in pain signaling.
Preclinical Analgesic Efficacy of this compound
The following tables summarize the quantitative data on the analgesic effects of this compound in various preclinical pain models.
Table 1: this compound in Thermal Pain Models
| Pain Model | Species | Administration Route | Dose | Endpoint | Result |
| Hot Plate Test | Rat/Mouse | Intraperitoneal/Subcutaneous | Varies | Paw Licking/Jumping Latency | Dose-dependent increase in latency |
| Tail Flick Test | Rat/Mouse | Intraperitoneal/Subcutaneous | Varies | Tail Flick Latency | Dose-dependent increase in latency |
Table 2: this compound in Inflammatory Pain Models
| Pain Model | Species | Administration Route | Dose | Endpoint | Result |
| Carrageenan-Induced Paw Edema | Rat | Intraperitoneal | Varies | Paw Volume | Dose-dependent reduction in edema |
| Formalin Test (Late Phase) | Mouse | Subcutaneous | Varies | Licking/Biting Time | Dose-dependent reduction in licking time |
Table 3: this compound in Neuropathic Pain Models
| Pain Model | Species | Administration Route | Dose | Endpoint | Result |
| Chronic Constriction Injury (CCI) | Rat | Topical | Varies | Mechanical Allodynia | Dose-dependent increase in withdrawal threshold |
| Chemotherapy-Induced Neuropathy | Rat | Topical | Varies | Thermal Hyperalgesia | Dose-dependent increase in withdrawal latency |
Clinical Application of Topical this compound
Clinical studies have primarily investigated this compound in combination with other substances, such as nicoboxil, for the treatment of musculoskeletal pain.
Table 4: Efficacy of Topical Nicoboxil/Nonivamide Ointment in Acute Low Back Pain[6]
| Treatment Group | N | Baseline Pain Intensity (0-10 NRS) | Pain Intensity Reduction at 8 hours | Pain Intensity Reduction at End of Treatment (4 days) |
| Nicoboxil 2.5% / this compound 0.4% | 202 | 6.6 | 2.410 | 3.540 |
| This compound 0.4% | 201 | 6.6 | 2.252 | 3.074 |
| Nicoboxil 2.5% | 202 | 6.6 | 1.428 | 2.371 |
| Placebo | 200 | 6.6 | 1.049 | 1.884 |
NRS: Numerical Rating Scale
Experimental Protocols
Detailed methodologies for key preclinical experiments to assess the analgesic properties of this compound are provided below.
Experimental Workflow for Preclinical Analgesic Testing
Carrageenan-Induced Paw Edema (Inflammatory Pain)
-
Objective: To evaluate the anti-inflammatory and anti-hyperalgesic effects of this compound.
-
Animals: Male Wistar rats (180-220 g).
-
Materials:
-
This compound
-
Vehicle (e.g., 1% Tween 80 in saline)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer or calipers
-
-
Procedure:
-
Acclimatization: House animals for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into groups (vehicle, this compound at various doses, positive control).
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Formalin Test (Nociceptive and Inflammatory Pain)
-
Objective: To assess the analgesic effects of this compound on both neurogenic and inflammatory pain.
-
Animals: Male Swiss Webster mice (20-25 g).
-
Materials:
-
This compound
-
Vehicle
-
Positive control (e.g., Morphine, 5 mg/kg)
-
2.5% Formalin solution in saline
-
Observation chamber
-
-
Procedure:
-
Acclimatization: Allow mice to acclimate to the observation chamber for 30 minutes before the test.
-
Drug Administration: Administer this compound or vehicle subcutaneously (s.c.) 30 minutes before the formalin injection.
-
Formalin Injection: Inject 20 µL of 2.5% formalin into the dorsal surface of the right hind paw.
-
Observation: Immediately place the mouse back into the chamber and record the total time spent licking or biting the injected paw during two phases:
-
Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.
-
-
Data Analysis: Compare the licking/biting time in the this compound-treated groups to the vehicle control group for both phases.
-
Hot Plate Test (Central Analgesia)
-
Objective: To evaluate the centrally mediated antinociceptive effects of this compound.
-
Animals: Male mice (20-25 g).
-
Materials:
-
This compound
-
Vehicle
-
Positive control (e.g., Morphine, 10 mg/kg)
-
Hot plate apparatus (set to 55 ± 0.5 °C)
-
-
Procedure:
-
Baseline Latency: Determine the baseline reaction time for each mouse by placing it on the hot plate and measuring the time until it licks its hind paw or jumps. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle i.p.
-
Post-treatment Latency: Measure the reaction time on the hot plate at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
-
Tail Flick Test (Spinal Analgesia)
-
Objective: To assess the spinal analgesic effects of this compound.
-
Animals: Male rats (150-200 g).
-
Materials:
-
This compound
-
Vehicle
-
Positive control (e.g., Morphine, 5 mg/kg)
-
Tail flick apparatus with a radiant heat source
-
-
Procedure:
-
Baseline Latency: Gently restrain the rat and position its tail over the radiant heat source. Measure the time it takes for the rat to flick its tail away from the heat. A cut-off time (e.g., 10-12 seconds) is used to prevent injury.
-
Drug Administration: Administer this compound or vehicle i.p.
-
Post-treatment Latency: Measure the tail flick latency at different intervals after drug administration (e.g., 15, 30, 60, 90 minutes).
-
Data Analysis: Compare the post-treatment latencies to the baseline values and to the vehicle control group.
-
References
- 1. In vitro topical application and in vivo pharmacodynamic evaluation of this compound hydrogels using Wistar rat as an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Comparison of this compound and capsaicin with regard to their pharmacokinetics and effects on sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical combinations aimed at treating microvascular dysfunction reduce allodynia in rat models of CRPS-I and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of nicoboxil/nonivamide ointment for the treatment of acute pain in the low back – A randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Nonivamide as a Chemical Deterrent in Research Settings
Introduction
Nonivamide, also known as pelargonic acid vanillylamide (PAVA), is a synthetic capsaicinoid, an analog of capsaicin, the pungent compound found in chili peppers.[1][2] Due to its potent irritant properties, it serves as an effective chemical deterrent for various mammals. In research settings, this compound can be a valuable tool to prevent animals, particularly rodents, from damaging equipment, cables, or interfering with experimental setups. Its primary mechanism of action involves the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, leading to a strong burning sensation upon contact.[1][3] This document provides detailed application notes and protocols for the safe and effective use of this compound as a chemical deterrent for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound's deterrent effect is primarily mediated through its interaction with the TRPV1 receptor, a non-selective cation channel found on the surface of sensory neurons.[1][3]
-
Binding and Activation: this compound binds to a specific pocket on the TRPV1 receptor.[3]
-
Ion Channel Opening: This binding induces a conformational change, opening the channel and allowing an influx of cations, particularly calcium (Ca²⁺) and sodium (Na⁺), into the neuron.[1]
-
Depolarization and Signal Transmission: The influx of positive ions leads to the depolarization of the neuron, generating action potentials. These signals are transmitted through C-fibers and Aδ-fibers to the central nervous system.[3]
-
Sensation of Pain and Heat: The brain interprets these signals as a potent, burning sensation, which acts as a powerful deterrent.[1] Continuous activation can lead to desensitization of the sensory neurons.[1]
Interestingly, some studies suggest that this compound can also act through TRPV1-independent pathways, for example, in stimulating dopamine and serotonin release in certain cell lines, though its primary deterrent effect is linked to TRPV1 activation.[4][5][6]
Quantitative Data Summary
The efficacy of this compound as a deterrent is concentration-dependent. Compared to natural capsaicin, this compound's potency in stimulating afferent neurons is approximately half that of capsaicin.[7][8] The following table summarizes concentrations used in various applications.
| Application | Subject/Model | Concentration | Observed Effect | Reference(s) |
| Deterrent/Defense | Humans | 0.3% in Ethanol | Used in commercial spray devices for incapacitating effects (irritation of eyes, skin, respiratory system). | [9][10] |
| Topical Analgesic | Humans | 0.4% (in ointment with Nicoboxil) | Reduction in pain intensity for acute low back pain. | [11] |
| Topical Analgesic | Rats (Wistar) | Various doses in hydrogels | Dose and duration-dependent skin perturbation and vasodilation. | [12] |
| Neuronal Stimulation | Rats | 50 mg/kg (s.c. injection) | Depletion of substance P and somatostatin in the sciatic nerve and spinal cord. | [7] |
| In Vitro Cell Study | SH-SY5Y Cells | 1 µM | Stimulated Ca²⁺-dependent release of serotonin and dopamine. | [4][6] |
Experimental Protocols
The following protocols provide a framework for using this compound as a chemical deterrent in a laboratory setting. Researchers must adapt these protocols based on the specific animal model, environmental conditions, and materials to be protected.
Protocol 1: Preparation of this compound Deterrent Solution
Objective: To prepare a this compound solution for application on surfaces to deter rodents or other mammals.
Materials:
-
This compound powder (CAS 2444-46-4)
-
Anhydrous Isopropyl Alcohol (Isopropanol) or Ethanol (70-95%)
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Fume hood
-
Spray bottle or applicator (e.g., cotton swabs, brush)
Safety Precautions:
-
This compound is a potent irritant. Always handle the powder and concentrated solutions inside a certified fume hood.[13][14]
-
Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, a lab coat, and tightly fitting safety goggles.[13][14][15]
-
In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[14]
Procedure:
-
Determine Concentration: Based on literature, a concentration between 0.1% and 0.5% (w/v) is a reasonable starting point. For this protocol, we will prepare a 0.3% solution.
-
Weighing: In a fume hood, carefully weigh out 0.3 g (300 mg) of this compound powder using an analytical balance.
-
Dissolving: Place the weighed this compound into a 100 mL glass beaker or flask containing a magnetic stir bar.
-
Adding Solvent: Measure 100 mL of isopropyl alcohol and add it to the beaker.
-
Mixing: Place the beaker on a magnetic stirrer and mix until the this compound is completely dissolved. The solution should be clear.
-
Transfer: Carefully transfer the solution into a labeled spray bottle or a suitable container for application. The label should include the chemical name, concentration, solvent, date, and appropriate hazard warnings.
Protocol 2: Application and Efficacy Assessment
Objective: To apply the this compound solution and assess its effectiveness as a deterrent.
Procedure:
-
Surface Selection: Identify surfaces requiring protection (e.g., electrical cords, plastic tubing, non-food/water contact areas of enclosures). Ensure surfaces are clean and dry.
-
Application:
-
Temporarily remove any animals from the enclosure or area.
-
In a well-ventilated area, lightly spray or wipe the this compound solution onto the target surfaces. Avoid over-saturating.
-
Crucially, do not apply to surfaces that will come into direct, prolonged contact with the animal's skin, eyes, or mucous membranes, nor on any food or water sources.
-
-
Drying: Allow the solvent to evaporate completely before reintroducing animals to the area. This is critical to ensure the deterrent effect comes from the this compound residue and not the solvent.
-
Animal Reintroduction: Once the surfaces are dry, return the animal(s) to the environment.
-
Behavioral Observation:
-
Monitor the animals for any changes in behavior. Observe for signs of avoidance of the treated surfaces.
-
Record the frequency and duration of contact or gnawing attempts on treated vs. untreated (control) surfaces.
-
Check for any adverse health effects in the animals. While this compound is intended as a contact deterrent, it is important to ensure the application method does not cause undue stress or harm.
-
-
Efficacy Assessment: The deterrent is considered effective if there is a statistically significant reduction in unwanted interaction with the treated surfaces compared to baseline or control conditions.
-
Reapplication: this compound may degrade over time due to light or cleaning. Reapply the solution as needed, based on observational data. It has been noted that the effects of capsaicin-based deterrents can be temporary.[2]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound (synthetic capsaicin) – A potentially fatal myth in pesticide world! – Rodrepel Non hazardous non toxic rodent and animals repellant [rodrepel.com]
- 3. sxrebecca.com [sxrebecca.com]
- 4. This compound, a capsaicin analog, increases dopamine and serotonin release in SH-SY5Y cells via a TRPV1-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a capsaicin analog, increases dopamine and serotonin release in SH-SY5Y cells via a TRPV1-independent pathway. | Semantic Scholar [semanticscholar.org]
- 7. Comparison of this compound and capsaicin with regard to their pharmacokinetics and effects on sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. nbinno.com [nbinno.com]
- 11. Efficacy and safety of nicoboxil/nonivamide ointment for the treatment of acute pain in the low back - A randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro topical application and in vivo pharmacodynamic evaluation of this compound hydrogels using Wistar rat as an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. mu-intel.com [mu-intel.com]
- 15. synerzine.com [synerzine.com]
- 16. aversiontech.com [aversiontech.com]
Application Notes and Protocols for Topical Nonivamide Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various delivery systems for the topical application of nonivamide, a synthetic capsaicinoid with potent analgesic properties. The information compiled herein is intended to guide researchers and formulation scientists in the development and evaluation of effective and safe topical this compound formulations.
Introduction to this compound and Topical Delivery Challenges
This compound, also known as pelargonic acid vanillylamide (PAVA), is a structural analog of capsaicin, the active component of chili peppers. It functions as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed in sensory neurons. Activation of TRPV1 leads to a sensation of heat and pain, followed by a desensitization period, which underlies its analgesic effect. Topical administration of this compound is a promising approach for the management of localized pain, such as neuropathic pain and musculoskeletal pain.
However, the topical delivery of this compound presents several challenges:
-
Low Aqueous Solubility: this compound is a lipophilic molecule with poor water solubility, making it difficult to formulate in aqueous-based topical vehicles.
-
Skin Barrier: The stratum corneum, the outermost layer of the skin, acts as a formidable barrier to the penetration of foreign substances, including this compound.
-
Skin Irritation: At high concentrations, this compound can cause significant skin irritation, including erythema, burning, and itching, which can limit patient compliance.
To overcome these challenges, various advanced delivery systems have been investigated to enhance the skin permeation of this compound while minimizing its local side effects. These systems aim to increase the solubility of this compound, facilitate its transport across the stratum corneum, and provide a controlled release profile.
Overview of Topical Delivery Systems for this compound
Several types of delivery systems have been explored for the topical administration of this compound. The choice of the delivery system depends on the desired therapeutic outcome, such as rapid onset of action or sustained release. This section provides an overview of the most promising delivery systems.
Nanoemulsions
Nanoemulsions are oil-in-water or water-in-oil dispersions with droplet sizes typically in the range of 20-200 nm. Due to their small droplet size, large surface area, and ability to solubilize lipophilic drugs, nanoemulsions are excellent vehicles for enhancing the skin permeation of this compound.
Microemulsions
Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant, often in combination with a cosurfactant. They are characterized by their small droplet size (typically 10-100 nm) and ability to solubilize both lipophilic and hydrophilic drugs. Microemulsions can enhance skin permeation by acting as a drug reservoir and by the penetration-enhancing effects of their components.
Solid Lipid Nanoparticles (SLNs)
Solid lipid nanoparticles are colloidal carriers made from solid lipids that are solid at room and body temperature. They combine the advantages of polymeric nanoparticles and liposomes. SLNs can encapsulate lipophilic drugs like this compound, protect them from degradation, and provide a sustained release profile.
Film-Forming Emulsions (FFEs)
Film-forming emulsions are oil-in-water emulsions containing a polymer that, upon application to the skin, forms a thin, transparent film as the water evaporates. This film acts as a drug reservoir, providing sustained release of the active ingredient over an extended period.[1][2]
Hydrogels
Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb large amounts of water. They are biocompatible and can provide a cooling and soothing effect on the skin. Hydrogels can be formulated to control the release of incorporated drugs.
Transdermal Patches
Transdermal patches are adhesive patches that deliver a specific dose of a drug through the skin and into the bloodstream. They can provide controlled and sustained drug delivery over a prolonged period, improving patient compliance.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters of different this compound delivery systems based on available research.
Table 1: Physicochemical Characterization of this compound Delivery Systems
| Delivery System | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| Nanoemulsion | 20 - 200 | < 0.3 | -20 to -40 | 0.1 - 1.0 | > 90 |
| Microemulsion | 10 - 100 | < 0.2 | -10 to -30 | 0.1 - 2.0 | > 95 |
| Solid Lipid Nanoparticles | 100 - 400 | < 0.3 | -15 to -35 | 1.0 - 5.0 | 70 - 95 |
Note: The values presented are typical ranges and may vary depending on the specific formulation and preparation method.
Table 2: In Vitro Skin Permeation Parameters of this compound from Different Delivery Systems
| Delivery System | Flux (µg/cm²/h) | Permeability Coefficient (cm/h) x 10⁻³ | Lag Time (h) |
| Nanoemulsion | 5 - 15 | 1.5 - 4.0 | 1 - 3 |
| Microemulsion | 8 - 20 | 2.0 - 5.0 | 0.5 - 2 |
| Film-Forming Emulsion | 1 - 5 | 0.5 - 1.5 | 2 - 6 |
| Hydrogel | 0.5 - 3 | 0.1 - 0.8 | 3 - 8 |
| Transdermal Patch | 2 - 10 | 0.8 - 2.5 | 1 - 4 |
Note: These values are indicative and can be influenced by the experimental setup, skin model, and formulation composition.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the formulation and evaluation of topical this compound delivery systems.
Preparation of this compound-Loaded Nanoemulsion
Objective: To prepare a stable oil-in-water nanoemulsion containing this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
Purified water
Protocol:
-
Dissolve this compound in the oil phase to form the oily phase.
-
In a separate container, mix the surfactant and co-surfactant.
-
Add the oily phase to the surfactant/co-surfactant mixture and mix thoroughly.
-
Slowly add purified water to the mixture under continuous high-speed homogenization (e.g., 10,000 rpm for 10 minutes) until a translucent nanoemulsion is formed.
-
Further reduce the droplet size by high-pressure homogenization (e.g., 3 cycles at 15,000 psi).
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To prepare this compound-loaded SLNs using the hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Solid lipid (e.g., Compritol 888 ATO)
-
Surfactant (e.g., Poloxamer 188)
-
Purified water
Protocol:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve the this compound in the molten lipid.
-
In a separate vessel, heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
Disperse the hot lipid phase into the hot aqueous phase under high-speed homogenization (e.g., 12,000 rpm for 5 minutes) to form a coarse pre-emulsion.
-
Immediately sonicate the pre-emulsion using a probe sonicator (e.g., 70% amplitude for 15 minutes) to form the nano-sized SLN dispersion.
-
Cool the dispersion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.
In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To evaluate the permeation of this compound from a topical formulation through an excised skin membrane.
Materials and Equipment:
-
Franz diffusion cells
-
Excised skin (e.g., porcine ear skin or human cadaver skin)
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like Tween 20 to maintain sink conditions)
-
This compound formulation
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Mount the excised skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (32°C) and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.
-
Equilibrate the system for 30 minutes.
-
Apply a known amount of the this compound formulation to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium from the sampling port and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) and plot it against time.
-
Determine the steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL) from the linear portion of the permeation profile.
HPLC Method for Quantification of this compound
Objective: To develop and validate an HPLC-UV method for the quantification of this compound in skin permeation samples.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 280 nm
-
Column Temperature: 30°C
Sample Preparation:
-
Dilute the samples collected from the Franz diffusion cell receptor compartment with the mobile phase to a concentration within the calibration range.
-
Filter the diluted samples through a 0.45 µm syringe filter before injection into the HPLC system.
Calibration:
Prepare a series of standard solutions of this compound in the receptor medium and construct a calibration curve by plotting the peak area against the concentration.
Signaling Pathways and Experimental Workflows
This compound-Induced TRPV1 Signaling Pathway
This compound exerts its effects primarily through the activation of the TRPV1 receptor on sensory neurons. The binding of this compound to TRPV1 leads to the opening of the ion channel, resulting in an influx of cations, predominantly Ca²⁺ and Na⁺. This influx depolarizes the neuron, leading to the generation of action potentials and the sensation of pain and heat. The sustained activation of TRPV1 also initiates a cascade of intracellular signaling events.
Caption: this compound activates the TRPV1 receptor, leading to pain sensation and subsequent analgesia through desensitization.
Experimental Workflow for Formulation and Evaluation
The following diagram illustrates a typical workflow for the development and evaluation of a topical this compound delivery system.
Caption: A logical workflow for the development and evaluation of topical this compound formulations.
References
Application Notes and Protocols for Studying the Metabolic Effects of Nonivamide Intervention
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonivamide, a synthetic capsaicinoid, is gaining significant attention in metabolic research due to its potential to influence energy balance and substrate metabolism. As an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, this compound mimics many of the metabolic effects of capsaicin, the pungent compound in chili peppers, but with potentially greater stability and consistency for research and pharmaceutical applications.[1] Understanding the metabolic consequences of this compound intervention is crucial for developing novel therapeutic strategies for metabolic disorders such as obesity and non-alcoholic fatty liver disease (NAFLD).
These application notes provide a comprehensive overview of the metabolic effects of this compound, supported by quantitative data from preclinical studies. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the investigation of this compound's mechanisms of action. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of the molecular and procedural aspects of studying this promising compound.
Data Presentation
The following tables summarize the quantitative data on the metabolic effects of this compound intervention from various studies.
Table 1: In Vitro Metabolic Effects of this compound
| Cell Line | Parameter | Concentration | Effect | Reference |
| SH-SY5Y | Dopamine Release | 1 µM | 646 ± 48% increase compared to control | [2] |
| SH-SY5Y | Serotonin Release | 1 µM | 272 ± 115% increase compared to control | [2] |
Table 2: In Vivo Metabolic Effects of this compound in Rodent Models
| Animal Model | Parameter | Dosage & Duration | Effect | Reference |
| Sprague-Dawley Rats (High-Fat Diet-induced NAFLD) | Hepatic Steatosis | 1 mg/kg/day (oral gavage) for 4 weeks | Significant reduction in hepatic lipid deposition | [3][4] |
| Sprague-Dawley Rats (High-Fat Diet-induced NAFLD) | Insulin Resistance | 1 mg/kg/day (oral gavage) for 4 weeks | Improved insulin sensitivity | [3][4] |
| Sprague-Dawley Rats (High-Fat Diet-induced NAFLD) | Oxidative Stress | 1 mg/kg/day (oral gavage) for 4 weeks | Decreased markers of oxidative stress in the liver | [3][4] |
| Sprague-Dawley Rats (High-Fat Diet-induced NAFLD) | Apoptotic Cell Death | 1 mg/kg/day (oral gavage) for 4 weeks | Reduced apoptotic cell death in the liver | [3][4] |
Table 3: Human Intervention Study with this compound
| Population | Parameter | Dosage & Duration | Effect | Reference |
| Moderately overweight subjects | Body Fat Mass Change | 0.15 mg/day for 12 weeks | -0.61 ± 0.36% change in the this compound group vs. +1.36 ± 0.38% in the control group | [5] |
| Moderately overweight subjects | Postprandial Plasma Serotonin | 0.15 mg/day for 12 weeks | Increased postprandial plasma serotonin | [5] |
Signaling Pathways
This compound exerts its metabolic effects through the activation of specific signaling pathways, primarily initiated by its interaction with the TRPV1 receptor.
This compound-Induced AMPK Activation Pathway
A key mechanism underlying the metabolic benefits of this compound is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6]
This compound-Induced PGC-1α Activation Pathway
AMPK activation by this compound can further lead to the activation of Peroxisome Proliferator-Activated Receptor-γ Coactivator-1α (PGC-1α), a master regulator of mitochondrial biogenesis and function.
Experimental Protocols
In Vitro Experiments
This protocol describes the induction of differentiation of 3T3-L1 preadipocytes into mature adipocytes and subsequent treatment with this compound to assess its effects on adipogenesis and lipid accumulation.
Materials:
-
3T3-L1 preadipocytes
-
DMEM (high glucose) with 10% Bovine Calf Serum (BCS) (Growth Medium)
-
DMEM with 10% Fetal Bovine Serum (FBS) (Differentiation Medium)
-
Dexamethasone (1 µM)
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 mM)
-
Insulin (10 µg/mL)
-
This compound stock solution (in DMSO)
-
Oil Red O staining solution
-
Phosphate-Buffered Saline (PBS)
-
Formalin (10%)
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a 6-well plate at a density of 2 x 10^5 cells/well in Growth Medium.
-
Confluence: Culture the cells until they reach 100% confluency (approximately 2-3 days).
-
Initiation of Differentiation (Day 0): Two days post-confluency, replace the Growth Medium with Differentiation Medium supplemented with dexamethasone, IBMX, and insulin (MDI medium).
-
Insulin Treatment (Day 2): After 48 hours, replace the MDI medium with Differentiation Medium containing only insulin.
-
Maintenance (Day 4 onwards): After another 48 hours, replace the medium with fresh Differentiation Medium. Continue to replace the medium every 2 days.
-
This compound Treatment: From Day 4 onwards, treat the differentiating adipocytes with the desired concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or vehicle (DMSO) in the fresh Differentiation Medium.
-
Assessment of Adipogenesis (Day 8-10):
-
Wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 1 hour at room temperature.
-
Wash the cells with water and then with 60% isopropanol.
-
Stain the lipid droplets with Oil Red O solution for 10-15 minutes.
-
Wash the cells with water multiple times to remove excess stain.
-
Visualize and quantify the lipid accumulation using microscopy and subsequent dye extraction and spectrophotometry.
-
This protocol details the measurement of glucose uptake in HepG2 human liver cancer cells treated with this compound using the fluorescent glucose analog 2-NBDG.
Materials:
-
HepG2 cells
-
DMEM (high glucose) with 10% FBS
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose)
-
This compound stock solution (in DMSO)
-
Insulin (positive control)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and culture overnight.
-
Serum Starvation: The next day, replace the medium with serum-free DMEM and incubate for 2-4 hours.
-
This compound Treatment: Replace the medium with KRH buffer containing the desired concentrations of this compound or vehicle (DMSO) and incubate for 1 hour. Include a positive control group treated with insulin (e.g., 100 nM).
-
Glucose Uptake: Add 2-NBDG to each well to a final concentration of 50 µM and incubate for 30 minutes at 37°C.
-
Termination of Uptake: Remove the 2-NBDG containing buffer and wash the cells three times with ice-cold PBS to stop the glucose uptake.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.
In Vivo Experiment
This protocol outlines the procedure for oral administration of this compound to rats and the subsequent analysis of key metabolic parameters.
Materials:
-
Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles (18-20 gauge)
-
Blood collection tubes (e.g., with EDTA)
-
Glucose meter and strips
-
Commercial assay kits for plasma insulin, triglycerides, and cholesterol
Procedure:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (8-10 weeks old) to the housing conditions for at least one week.
-
Dietary Intervention (Optional): To study the effects of this compound in a model of metabolic disease, feed the rats a high-fat diet for a specified period (e.g., 8-16 weeks) to induce obesity and insulin resistance.
-
This compound Administration:
-
Metabolic Parameter Measurement:
-
Body Weight and Food Intake: Monitor and record body weight and food intake regularly (e.g., weekly).
-
Fasting Blood Glucose and Insulin: At the end of the treatment period, fast the rats overnight (12-16 hours). Collect blood via tail vein or cardiac puncture. Measure blood glucose using a glucose meter and plasma insulin using a commercial ELISA kit.
-
Plasma Lipids: Centrifuge the collected blood to obtain plasma. Measure plasma triglyceride and cholesterol levels using commercial colorimetric assay kits.
-
-
Tissue Collection: At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue) for further analysis (e.g., histology, gene expression, protein analysis).
Conclusion
The provided application notes and protocols offer a robust framework for investigating the metabolic effects of this compound. The quantitative data highlight its potential as a modulator of energy metabolism, while the detailed protocols provide practical guidance for conducting key experiments. The visualization of signaling pathways and experimental workflows aims to enhance the understanding of the underlying mechanisms and experimental designs. Further research utilizing these methodologies will be instrumental in elucidating the full therapeutic potential of this compound in the context of metabolic diseases.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The capsaicinoid this compound suppresses the inflammatory response and attenuates the progression of steatosis in a NAFLD-rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A 12-week intervention with this compound, a TRPV1 agonist, prevents a dietary-induced body fat gain and increases peripheral serotonin in moderately overweight subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Natural Chemotherapeutic Capsaicin Activates AMPK through LKB1 Kinase and TRPV1 Receptors in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nonivamide Dosage for Animal Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing nonivamide in animal studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and provide clarity on experimental design.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting dose for this compound in rodent models for analgesia studies?
A starting dose for this compound should be determined based on the specific animal model and the intended therapeutic effect. For anti-inflammatory effects in a rat model of non-alcoholic fatty liver disease, a daily oral dose of 1 mg/kg has been used. In a mouse cancer xenograft model, an oral dose of 10 mg/kg was administered to reduce tumor volume. For studies on sensory neuron depletion in rats, a higher subcutaneous dose of 50 mg/kg has been reported. Given this range, a pilot dose-escalation study is highly recommended to determine the optimal effective and tolerable dose for your specific analgesic model.
Q2: What is the most appropriate vehicle for dissolving this compound for in vivo administration?
This compound's poor water solubility necessitates the use of a vehicle for in vivo studies. A commonly used formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. When preparing this vehicle, it is recommended to dissolve the this compound in DMSO first before adding the other components sequentially, ensuring the solution is clear before adding the next solvent. For topical applications, hydrogel formulations have been shown to effectively deliver this compound to the skin.
Q3: Which route of administration is best for this compound?
The choice of administration route depends on the experimental goals.
-
Oral gavage (PO): Suitable for studies mimicking clinical use in humans. However, be aware of potential first-pass metabolism which may affect bioavailability.
-
Intraperitoneal (IP): This route can lead to higher bioavailability compared to oral administration as it bypasses first-pass metabolism. However, due to this compound's irritant properties, there is a risk of chemical peritonitis.
-
Subcutaneous (SC): This route is also a viable option, but irritation at the injection site is a significant concern.
-
Intravenous (IV): Provides immediate and complete bioavailability, but the rapid exposure may increase the risk of acute adverse effects.
-
Topical: Effective for localized delivery to the skin, with hydrogel formulations showing promise for sustained release.
A pilot study comparing different routes is advisable to determine the most effective and well-tolerated method for your specific research question.
Q4: How should this compound be stored to ensure its stability?
This compound is stable as a crystalline solid for at least four years when stored at -20°C. Stock solutions in organic solvents like DMSO can be stored at -80°C for up to one year. It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Optimization |
| High incidence of adverse effects (e.g., vocalization, excessive grooming, agitation) immediately after injection. | The dose may be too high, causing acute pain or toxicity. The irritant nature of this compound can cause significant discomfort. | Reduce the Dose: Start with a lower dose and perform a dose-escalation study to find the maximum tolerated dose (MTD).Change the Administration Route: Consider switching from injection (IP, SC) to oral gavage to potentially slow absorption and reduce peak concentration effects.Refine Injection Technique: For IP injections, ensure the injection is in the lower abdominal quadrant to avoid organs. For SC injections, use a larger surface area to distribute the compound. |
| Signs of irritation or inflammation at the injection site (redness, swelling). | This compound is a known irritant. The vehicle itself or the pH of the formulation could also be contributing to the irritation. | Optimize Vehicle Formulation: Ensure the final concentration of DMSO is as low as possible. Consider alternative, less irritating vehicles if possible.Adjust Formulation pH: Aim for a pH close to physiological (7.4) to minimize irritation.[1]Dilute the Compound: A lower concentration in a larger, appropriate volume may reduce localized irritation.Rotate Injection Sites: For studies requiring multiple injections, rotate the site of administration. |
| Lack of efficacy at previously reported doses. | Poor bioavailability due to issues with the formulation or administration route. The dose range may be too low for the specific animal model or endpoint being measured. | Conduct a Dose-Response Study: Systematically evaluate a range of doses to establish an effective dose for your specific experimental conditions.Verify Formulation: Ensure this compound is fully dissolved in the vehicle. Sonication may be required.[2]Assess Pharmacokinetics (PK): If possible, conduct a PK study to measure drug exposure (Cmax, AUC). Low exposure may indicate a need to change the formulation or administration route. Intraperitoneal administration may offer better bioavailability than oral.[3] |
| High variability in experimental results. | Inconsistent dosing technique. Stress induced by handling and administration. Individual animal differences in metabolism and sensitivity. | Standardize Procedures: Ensure all personnel are using the same, consistent technique for formulation preparation and administration.Acclimatize Animals: Handle animals for several days before the experiment to reduce stress.Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability. |
Data Summary
Solubility of this compound
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | ~50 mg/mL |
| Ethanol | ~31 mg/mL |
| Dimethylformamide | ~15 mg/mL |
| In Vivo Formulation | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ~2 mg/mL |
Data compiled from multiple sources. Sonication is often recommended to aid dissolution.
In Vivo Dosage of this compound
| Animal Model | Administration Route | Dosage | Application | Reference |
| Rat | Oral | 1 mg/kg/day | Anti-inflammatory (NAFLD model) | |
| Mouse | Oral | 10 mg/kg | Anti-tumor (xenograft model) | [4] |
| Rat | Subcutaneous | 50 mg/kg | Sensory Neuron Depletion | [5] |
Experimental Protocols
Acetic Acid-Induced Writhing Test for Analgesia in Mice
This model assesses peripheral analgesic activity by measuring the reduction in abdominal constrictions ("writhes") induced by an intraperitoneal injection of acetic acid.
Materials:
-
This compound solution and vehicle control
-
0.6% acetic acid solution
-
Swiss albino mice (20-25 g)
-
Syringes and needles for administration
Procedure:
-
Animal Grouping: Divide mice into at least three groups: vehicle control, positive control (e.g., diclofenac sodium at 10 mg/kg), and this compound treatment group(s).
-
Drug Administration: Administer the vehicle, positive control, or this compound solution via the chosen route (e.g., oral gavage or intraperitoneal injection).
-
Acclimatization: Allow for drug absorption, typically 30-60 minutes depending on the administration route.
-
Induction of Writhing: Inject 0.6% acetic acid (10 ml/kg) intraperitoneally into each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (stretching of the abdomen and/or hind limbs) for a set period, typically 20 minutes.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: [(Control Mean - Treated Mean) / Control Mean] x 100.
Tail-Flick Test for Analgesia in Rats
This test measures the latency of a rat to withdraw its tail from a source of thermal pain and is indicative of a central analgesic effect.
Materials:
-
This compound solution and vehicle control
-
Tail-flick analgesiometer
-
Sprague-Dawley or Wistar rats
-
Syringes and needles for administration
Procedure:
-
Animal Selection: Select rats that show a baseline tail-flick latency of 2-4 seconds to the thermal stimulus to ensure a clear window for observing an analgesic effect.
-
Baseline Measurement: Gently restrain the rat and place the distal part of its tail on the heat source of the analgesiometer. Record the time it takes for the rat to flick its tail away. This is the baseline latency. A cut-off time (e.g., 10-12 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer the vehicle or this compound solution via the desired route.
-
Post-Treatment Measurement: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency again.
-
Data Analysis: The increase in tail-flick latency compared to the baseline indicates an analgesic effect. The results can be expressed as the percentage of maximum possible effect (% MPE) using the formula: [(Post-treatment Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.
Visualizations
This compound Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound in animal studies.
TRPV1 Signaling Pathway Activated by this compound
Caption: Simplified signaling pathway of TRPV1 activation by this compound.
References
- 1. Understanding and Minimising Injection-Site Pain Following Subcutaneous Administration of Biologics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 5. Comparison of this compound and capsaicin with regard to their pharmacokinetics and effects on sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Nonivamide Insolubility in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of nonivamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my this compound not dissolving in water or aqueous buffers?
A1: this compound is a hydrophobic and lipophilic compound, meaning it has very low solubility in water and aqueous solutions such as phosphate-buffered saline (PBS).[1][2][3] This is a known challenge in its formulation and experimental use.[4][5] Its molecular structure, which includes a long hydrocarbon chain, contributes to its poor water solubility.[2][6]
Q2: I'm seeing a precipitate after dissolving this compound in an organic solvent and then diluting it into my aqueous buffer. What's happening and how can I fix it?
A2: This is a common issue known as "antisolvent precipitation." When a concentrated stock of a hydrophobic compound in an organic solvent is added to an aqueous buffer, the compound may rapidly precipitate out of the solution as it is no longer in a favorable solvent environment.
Here are some troubleshooting steps:
-
Slow Down the Addition: Add the organic stock solution to the aqueous buffer very slowly, drop-by-drop, while vigorously stirring or vortexing the buffer. This helps to disperse the this compound molecules more effectively and can prevent localized high concentrations that lead to precipitation.
-
Lower the Stock Concentration: Using a more dilute stock solution can sometimes mitigate precipitation upon addition to the aqueous phase.
-
Pre-warm the Buffer: Gently warming the aqueous buffer before adding the this compound stock can sometimes improve solubility. However, be mindful of the temperature stability of other components in your buffer.
-
Consider a Different Co-solvent System: For in vivo or cellular applications, a carefully designed co-solvent system may be necessary to maintain solubility.
Q3: My this compound solution was initially clear but became cloudy or formed a precipitate over time. What should I do?
A3: This can be due to several factors:
-
Temperature Fluctuations: A decrease in temperature can reduce the solubility of this compound, causing it to precipitate. Store your solutions at a constant, controlled temperature.
-
pH Shift: The solubility of some compounds is pH-dependent. Ensure the pH of your buffer is stable.
-
Instability of the Solution: Aqueous solutions of this compound may not be stable for long periods. For instance, solutions prepared using the sodium carbonate method are not recommended for storage for more than one day.[7] It is always best to prepare fresh aqueous solutions of this compound for each experiment. Stock solutions in anhydrous DMSO are generally more stable if stored properly.[8][9]
-
Precipitation in Cell Culture Media: When adding a this compound stock solution to cell culture media, precipitation can occur due to interactions with salts, proteins, and other components in the media.[10] To avoid this, ensure the final concentration of the organic solvent (e.g., DMSO) is very low (typically <0.5%) and introduce the stock solution to the media with gentle mixing.
Q4: Can I filter my this compound solution if I see a precipitate?
A4: It is not recommended to filter a solution to remove a precipitate of the active compound. This will lower the final concentration of this compound in your solution to an unknown level, impacting the accuracy of your experimental results. The focus should be on preventing precipitation in the first place by using an appropriate solubilization method.
Data Presentation: this compound Solubility
The following tables summarize the known solubility of this compound in various solvents.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Ethanol | ~31 | [7] |
| Dimethyl Sulfoxide (DMSO) | ~50 | [11] |
| Dimethylformamide (DMF) | ~15 | [7] |
Table 2: Formulations for Aqueous Solutions of this compound
| Method | Achievable Concentration | Key Components | Reference |
| Sodium Carbonate Dilution | 1 mg/mL (stock) | 0.1 M Na2CO3, PBS (pH 7.2) | [7] |
| Co-solvent/Surfactant System (for in vivo) | 2 mg/mL | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | [11] |
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions.
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated stock solution of this compound, which can then be used for further dilutions.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Inert gas (e.g., argon or nitrogen) - Optional but recommended for long-term storage
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound in a sterile tube or vial.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired concentration (e.g., for a 50 mg/mL stock in DMSO, add 1 mL of DMSO to 50 mg of this compound).
-
If using a solvent that should be purged with an inert gas, gently bubble argon or nitrogen through the solvent before adding it to the this compound.[7]
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[11]
-
Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent moisture absorption, especially for DMSO stocks.[9][11] For long-term stability, storing under an inert gas is recommended.
Protocol 2: Preparation of an Aqueous this compound Solution using the Sodium Carbonate Method
This method is suitable for preparing an organic solvent-free aqueous solution of this compound.
Materials:
-
This compound (crystalline solid)
-
0.1 M Sodium Carbonate (Na2CO3) solution
-
Phosphate-Buffered Saline (PBS), pH 7.2
Procedure:
-
Directly dissolve this compound in 0.1 M Na2CO3 to a concentration of 1 mg/mL.[7]
-
Once fully dissolved, dilute this stock solution with PBS (pH 7.2) to the desired final concentration for your experiment.
-
It is recommended to use this aqueous solution on the same day it is prepared.[7]
Protocol 3: Preparation of a this compound Solution using a Co-solvent/Surfactant System
This formulation is suitable for in vivo studies where a higher concentration and stability in an aqueous-based system are required.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL by dissolving 2 mg of this compound in 50 µL of DMSO).[11]
-
In a separate tube, measure out the required volumes of the other components for the final formulation (e.g., for a 2 mg/mL final concentration, you would use 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
-
Add the PEG300 to the DMSO stock solution and mix well until the solution is clear.
-
Add the Tween 80 to the DMSO/PEG300 mixture and mix until clear.
-
Finally, add the saline to the mixture and mix thoroughly.
-
The final solution should be clear. If necessary, sonication can be used to aid dissolution.[11]
Protocol 4: Preparation of an Aqueous this compound Solution using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is adapted from methods used for capsaicin, a structurally similar compound, to enhance aqueous solubility through inclusion complexation.[2][12][13]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
Procedure:
-
Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 molar ratio is often a good starting point.[2][12]
-
Prepare an aqueous solution of HP-β-CD at the desired concentration in your chosen buffer.
-
Add the solid this compound to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
After stirring, centrifuge the solution at high speed to pellet any undissolved this compound.
-
Carefully collect the supernatant, which contains the solubilized this compound-HP-β-CD complex.
-
The concentration of this compound in the supernatant can be determined using a validated analytical method such as HPLC-UV.[14][15][16]
Visualizations
The following diagrams illustrate key workflows and concepts related to overcoming this compound insolubility.
References
- 1. The effects of Tween-80 on the integrity of solutions of capsaicin: useful information for performing tussigenic challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Capsaicin-Cyclodextrin Complex Enhances Mepivacaine Targeting and Improves Local Anesthesia in Inflamed Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Synthesis, characterization and irritant effects of this compound irritant riot control agent based on ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 12. Enhanced aqueous solubility and bioavailability of capsaicin by the preparation of an inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation, characterization, and pharmacokinetics study of capsaicin via hydroxypropyl-beta-cyclodextrin encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Separation of this compound and Capsaicin by Ultrahigh-Performance Liquid Chromatography for Routine Analysis of Capsaicinoids in Capsicum Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
minimizing off-target effects of nonivamide in experiments
Welcome to the technical support center for nonivamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and troubleshooting common issues encountered during in vitro and in vivo experiments with this compound.
Troubleshooting Guide
This guide addresses specific problems that may arise during your experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in Aqueous Solutions | This compound is poorly soluble in water.[1][2] Using an inappropriate solvent or incorrect final concentration of the organic solvent can lead to precipitation. | - Use appropriate solvents: this compound is soluble in dimethyl sulfoxide (DMSO) at ≥15.27 mg/mL and in ethanol at ≥52.3 mg/mL with gentle warming.[2] - Prepare stock solutions: Dissolve this compound in 100% DMSO or ethanol to create a concentrated stock solution.[3] - Dilute carefully: For final working solutions, ensure the final concentration of the organic solvent in your aqueous buffer or media does not exceed a level that causes precipitation (typically ≤0.2% v/v).[3] - Sonication: Gentle sonication can aid in the dissolution of this compound in solvents.[3] |
| Inconsistent or Non-Reproducible Results | - Degradation of this compound stock solutions: Improper storage can lead to degradation.[2] - Inaccurate pipetting or dilutions: Errors in reagent preparation can lead to variability. - Cellular health and passage number: Variations in cell health or using cells at a high passage number can affect experimental outcomes. - Inconsistent incubation times or temperatures. | - Proper storage: Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles by preparing aliquots.[2][3] - Calibrate equipment: Ensure pipettes are properly calibrated. - Standardize cell culture: Use cells within a consistent and low passage number range and ensure high viability before starting experiments. - Maintain consistent conditions: Adhere strictly to optimized incubation times and temperatures for all experiments. |
| High Background Signal in Assays (e.g., ELISA, Fluorescence) | - Non-specific binding of reagents. - Contaminated buffers or reagents. - Insufficient washing steps. | - Use blocking buffers: Employ appropriate blocking buffers to minimize non-specific binding. - Prepare fresh solutions: Use freshly prepared, sterile buffers and reagents. - Optimize washing: Increase the number and duration of washing steps to remove unbound reagents effectively. |
| Unexpected Cytotoxicity in Control Cells | - Solvent toxicity: High concentrations of DMSO or ethanol can be toxic to cells. - Off-target effects of this compound at high concentrations. | - Include a solvent control: Always include a control group treated with the same final concentration of the solvent used to dissolve this compound. - Determine the optimal concentration: Perform dose-response experiments to identify a concentration range where on-target effects are maximized and off-target cytotoxicity is minimized. |
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and potential off-target effects of this compound?
A1: this compound's primary on-target effect is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly found on sensory neurons.[4] This activation leads to an influx of calcium ions (Ca²⁺), initially causing a sensation of heat and pain, followed by a period of desensitization.[4] This desensitization is the basis for its analgesic properties.[4]
Potential off-target effects can occur, particularly at higher concentrations. These may include:
-
Cytotoxicity: this compound can induce apoptosis in various cell types, including cancer cells, through the mitochondrial pathway, involving the downregulation of Bcl-2 and upregulation of Bax proteins.[2]
-
TRPV1-independent signaling: Some studies suggest that this compound can induce the release of dopamine and serotonin in SH-SY5Y cells through a TRPV1-independent mechanism.[5]
-
Anti-inflammatory effects: this compound has been shown to exert anti-inflammatory effects by inhibiting the MAPK pathway in macrophages, an effect that may be partially independent of TRPV1.[6]
Q2: How can I confirm that the observed effects in my experiment are specifically due to TRPV1 activation?
A2: To confirm TRPV1-mediated effects, you can employ the following strategies:
-
Use of TRPV1 Antagonists: Co-incubation of your cells or tissues with a specific TRPV1 antagonist, such as capsazepine, can demonstrate that the effects of this compound are blocked or significantly reduced.
-
TRPV1 Knockout/Knockdown Models: Experiments using cells or animal models where the TRPV1 gene is knocked out (Trpv1KO) or its expression is silenced (e.g., using siRNA) are considered the gold standard.[2] A lack of response to this compound in these models strongly indicates a TRPV1-dependent mechanism.[2]
-
Control Cell Lines: Utilize cell lines that do not express TRPV1 as a negative control to assess off-target effects.
Q3: What is a standard protocol for measuring this compound-induced calcium influx?
A3: A common method for measuring intracellular calcium influx is through the use of fluorescent calcium indicators like Fluo-4 AM or Indo-1.
Protocol: this compound-Induced Calcium Influx Assay
Materials:
-
Cells expressing TRPV1 (e.g., HEK-293 cells transfected with human TRPV1)
-
96-well black, clear-bottom microplate
-
Fluo-4 AM or Indo-1 AM calcium indicator dye
-
Pluronic F-127 (for aiding dye solubilization)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound stock solution (in DMSO or ethanol)
-
Ionomycin (positive control)
-
TRPV1 antagonist (e.g., capsazepine, for specificity control)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed TRPV1-expressing cells into a 96-well plate at an appropriate density to achieve 80-90% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the dye-loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells 2-3 times with HBSS to remove excess dye.
-
Compound Addition and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for a few cycles.
-
Add this compound at the desired concentration to the wells. For specificity control, pre-incubate some wells with a TRPV1 antagonist before adding this compound.
-
Immediately begin recording the fluorescence intensity over time.
-
At the end of the recording, add ionomycin to elicit a maximal calcium response for data normalization.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence signal to the baseline reading (F/F₀).
-
The peak fluorescence intensity after this compound addition indicates the extent of calcium influx.
-
Q4: How do I perform a cytotoxicity assay for this compound?
A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Protocol: MTT Cytotoxicity Assay for this compound
Materials:
-
Cells of interest
-
96-well clear microplate
-
Complete cell culture medium
-
This compound stock solution (in DMSO or ethanol)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.[7]
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8][9]
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7][9]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
-
Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[7][8]
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control) x 100.
-
Plot the cell viability against the this compound concentration to determine the IC₅₀ value.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: this compound Solubility
| Solvent | Solubility | Notes |
| Water | Insoluble | [1][2] |
| Dimethyl Sulfoxide (DMSO) | ≥15.27 mg/mL (≥52.04 mM) | [2] |
| Ethanol | ≥52.3 mg/mL (≥178.25 mM) | With gentle warming[2] |
Table 2: In Vitro Efficacy and Cytotoxicity of this compound
| Cell Line | Assay Type | Endpoint | Value | Reference |
| Human Glioma A172 | Anti-proliferative | IC₅₀ | ~100 µM (for capsaicin, as an analog) | [2] |
| Human Small Cell Lung Cancer H69 | Anti-proliferative | - | Potent effects observed | [2] |
| TRPV1-overexpressing cells | Cytotoxicity | ~50% viability loss | 1 µM (after 24h) | [3] |
| Pseudomonas putida | Toxicity | 4d-EC₅₀ | 5.1 mg/L | [3] |
| SH-SY5Y | Neurotransmitter Release | Serotonin release | 272 ± 115% of control (at 1 µM) | [5] |
| SH-SY5Y | Neurotransmitter Release | Dopamine release | 646 ± 48% of control (at 1 µM) | [5] |
Visualizations
Signaling Pathway
Caption: this compound activates the TRPV1 channel, leading to downstream signaling events.
Experimental Workflow
Caption: General workflow for in vitro experiments with this compound.
Troubleshooting Logic
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 3. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 4. sxrebecca.com [sxrebecca.com]
- 5. This compound, a capsaicin analog, increases dopamine and serotonin release in SH-SY5Y cells via a TRPV1-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a capsaicin analogue, exhibits anti-inflammatory properties in peripheral blood mononuclear cells and U-937 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. researchhub.com [researchhub.com]
- 9. researchgate.net [researchgate.net]
troubleshooting inconsistent results in nonivamide studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during nonivamide research, helping researchers, scientists, and drug development professionals achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: My in vitro cell-based assays with this compound show high variability between experiments. What are the potential causes?
A1: Inconsistent results in in vitro this compound studies can stem from several factors:
-
Solubility Issues: this compound is poorly soluble in aqueous solutions.[1][2] Inconsistent dissolution can lead to variations in the effective concentration in your cell culture media.
-
Solvent Effects: The choice and final concentration of the solvent (e.g., DMSO, ethanol) used to dissolve this compound can impact cell viability and experimental outcomes.[2][3]
-
Purity of this compound: The purity of the this compound used can vary between suppliers or even batches. Impurities may have off-target effects, leading to inconsistent results. High-purity this compound, often exceeding 99%, is crucial for pharmaceutical applications.[4]
-
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity to this compound due to differences in the expression levels of its primary target, the TRPV1 receptor.
-
Protocol Variations: Minor variations in your experimental protocol, such as incubation times, cell densities, and passage numbers, can contribute to result variability.
Q2: I am observing inconsistent results in my animal studies. What should I troubleshoot?
A2: In vivo studies with this compound can be influenced by:
-
Vehicle Selection: The vehicle used to administer this compound significantly impacts its solubility, stability, and bioavailability.[5] Common vehicles include DMSO, PEG300, Tween-80, and corn oil.[6] The choice of vehicle can affect the absorption and distribution of this compound.
-
Route of Administration: The route of administration (e.g., oral, topical, subcutaneous) will determine the pharmacokinetic profile of this compound.[7][8] Inconsistent administration techniques can lead to variable dosing.
-
Animal Strain and Individual Variation: Different animal strains may exhibit different metabolic profiles and sensitivities to this compound. Individual animal variations in metabolism and health status can also contribute to inconsistent outcomes.
-
Stability of Formulation: this compound can be prone to degradation. The stability of your formulation should be assessed to ensure consistent delivery of the active compound throughout the study.
Q3: My analytical quantification of this compound is not reproducible. What are the common pitfalls?
A3: Inconsistent analytical results are often traced back to:
-
Extraction Efficiency: The efficiency of extracting this compound from complex matrices like blood, tissue, or formulations can be a source of variability. A one-step liquid-liquid extraction has been shown to yield approximately 90% recovery from blood.[9]
-
Method of Quantification: Various methods like UPLC, LC-MS, and LC-MS/MS are used.[10][11] The choice of method, column, and gradient conditions can affect the separation and quantification of this compound and its analogs.
-
Standard Curve Preparation: Inaccuracies in the preparation of calibration curves can lead to significant errors in quantification. For pepper spray products, a weighted quadratic equation for the calibration curve has been used for accurate quantification.[11]
-
Sample Stability: The stability of this compound in the collected samples and during storage should be considered to prevent degradation before analysis.
Troubleshooting Guides
Guide 1: Improving Consistency in In Vitro this compound Experiments
This guide provides a systematic approach to troubleshooting variability in cell-based assays.
Experimental Workflow for In Vitro Studies
Troubleshooting Steps:
| Issue | Recommended Action | Detailed Protocol |
| Poor Solubility | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol.[1][2] When diluting into aqueous media, ensure rapid mixing to prevent precipitation. Gentle warming and sonication can aid dissolution.[6] | Protocol for Stock Solution: 1. Weigh the required amount of this compound crystalline solid.2. Dissolve in a minimal amount of 100% DMSO or ethanol to create a concentrated stock solution (e.g., 10-20 mg/mL).3. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Solvent Toxicity | Keep the final concentration of the organic solvent in the cell culture media as low as possible (typically <0.5%). Run a vehicle control (media with the same concentration of solvent) to assess any solvent-induced effects. | Protocol for Vehicle Control: 1. Prepare a control solution containing the same final concentration of the vehicle (e.g., DMSO) as the highest concentration of this compound used in the experiment.2. Treat a set of cells with this vehicle control under the same conditions as the this compound-treated cells. |
| Inconsistent Cell Response | Standardize your cell culture practice. Use cells within a specific passage number range, ensure consistent seeding densities, and monitor cell health regularly. | Protocol for Cell Culture Standardization: 1. Establish a cell bank and thaw a new vial of cells after a defined number of passages.2. Use a hemocytometer or an automated cell counter to ensure accurate cell seeding density.3. Regularly check for mycoplasma contamination. |
Guide 2: Achieving Reproducible Results in Animal Studies
This guide focuses on key considerations for in vivo this compound research.
Considerations for In Vivo this compound Administration
Troubleshooting and Best Practices:
| Factor | Best Practice | Example Protocols for Vehicle Preparation |
| Vehicle Selection | The vehicle should be chosen based on the route of administration and the desired pharmacokinetic profile. The vehicle can significantly influence the action of this compound.[5] For systemic delivery, formulations with DMSO, PEG300, and Tween-80 are common.[6] For topical application, microemulsions can enhance skin permeation.[12] | Protocol 1 (Systemic Injection): 1. Prepare a stock solution of this compound in DMSO.2. Sequentially add PEG300, Tween-80, and saline to the desired final concentrations (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[6]3. Mix thoroughly between each addition. |
| Route of Administration | The chosen route should be appropriate for the research question and performed consistently. Common routes for laboratory animals include intravenous, intraperitoneal, subcutaneous, and oral gavage.[7][8] | Protocol for Subcutaneous Injection in Mice: 1. Gently lift the skin on the back of the mouse to form a tent.2. Insert a 25-27 gauge needle into the base of the tent, parallel to the body.3. Aspirate to ensure the needle is not in a blood vessel.4. Inject the this compound formulation slowly. |
| Dose Accuracy | Use calibrated equipment for dosing and ensure the formulation is homogenous. For oral gavage, use appropriate gavage needle sizes to minimize stress and injury to the animal. | General Guideline for Oral Gavage in Mice: 1. Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.2. Measure the distance from the mouth to the last rib to estimate the correct insertion depth.3. Gently pass the needle along the roof of the mouth and down the esophagus into the stomach.4. Administer the dose slowly. |
Quantitative Data Summary
Variability in this compound content and its effects is a recurring theme in the literature. The following tables summarize some of this quantitative data.
Table 1: Variability in this compound (and other Capsaicinoids) Content in Commercial Products
| Product Type | Analyte | Reported Variability | Analytical Method |
| Aerosol Defense Sprays | This compound, Dihydrocapsaicin | Significant variability in active ingredient content between different products.[13] | UPLC |
| Pepper Spray Products | Capsaicinoids | Variability observed among products from different manufacturers and different lots from the same manufacturer.[14][15] | Not Specified |
Table 2: Solubility of this compound in Different Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥15.27 mg/mL | [1] |
| Ethanol | ≥52.3 mg/mL (with gentle warming) | [1] |
| Water | Insoluble | [1] |
| Corn Oil | ≥2.5 mg/mL (in 10% DMSO/90% Corn Oil) | [6] |
Signaling Pathways
This compound primarily exerts its effects through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This can lead to downstream signaling events, including the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.
TRPV1 Signaling Pathway
Activation of TRPV1 by this compound leads to an influx of calcium ions, which can trigger various cellular responses. In macrophages, this has been shown to involve the MAPK pathway, contributing to the anti-inflammatory effects of this compound.[13][14] The anti-inflammatory activity of this compound can be abolished by a TRPV1 antagonist, highlighting the importance of this channel in its mechanism of action.[13][14]
References
- 1. apexbt.com [apexbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 4. nbinno.com [nbinno.com]
- 5. Comparison of this compound and capsaicin with regard to their pharmacokinetics and effects on sensory neurons. | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 9. Determination of capsaicin, this compound, and dihydrocapsaicin in blood and tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of o-Chlorobenzamalononitrile this compound, and Dihydrocapsaicin in Aerosol Defense Sprays Using UPLC | Scientific.Net [scientific.net]
- 11. Determination of capsaicin, dihydrocapsaicin, and this compound in self-defense weapons by liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transdermal delivery of capsaicin derivative-sodium this compound acetate using microemulsions as vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 15. researchgate.net [researchgate.net]
proper handling and safety precautions for nonivamide
This technical support guide is intended for researchers, scientists, and drug development professionals working with nonivamide. It provides essential information on safe handling, troubleshooting for experimental procedures, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
General Information
-
What is this compound? this compound, also known as pelargonic acid vanillylamide (PAVA), is a synthetic capsaicinoid and an organic compound.[1] It is an amide of pelargonic acid and vanillylamine.[1] While naturally found in chili peppers, it is typically manufactured synthetically for various applications.[1] It is the active ingredient in many pepper sprays and is also used as a topical analgesic and a flavoring ingredient.[1]
-
What are the primary applications of this compound in research and development? In pharmaceutical research, this compound is primarily investigated as a topical analgesic for pain relief, particularly for conditions like arthritis and neuropathic pain.[2][3] It is also studied for its anti-inflammatory properties and in fat loss therapies.[1] Additionally, it serves as a transient receptor potential vanilloid type 1 (TRPV1) agonist in cellular and molecular studies.[4][5] Beyond pharmaceuticals, it is used in agriculture as an animal repellent, in marine coatings as an antifouling agent, and in military and self-defense products.[3][6]
Handling and Safety
-
What are the main hazards associated with this compound? this compound is classified as a hazardous substance.[7] It is toxic if swallowed, causes skin irritation, and may cause an allergic skin reaction.[8][9][10] It is also known to cause serious eye damage and may lead to allergy or asthma symptoms or breathing difficulties if inhaled.[8][9][10] Acute exposure can result in burning sensations, coughing, and shortness of breath.[2]
-
What personal protective equipment (PPE) is required when handling this compound? When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical-resistant gloves (inspected prior to use), tightly fitting safety goggles with side-shields, and fire/flame resistant and impervious clothing.[7][11] A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[11] All handling of the solid compound should be done in a well-ventilated area or a laboratory hood.[11][12]
-
What is the proper first aid response for this compound exposure?
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[11]
-
Skin Contact: Take off contaminated clothing immediately.[11] Wash the affected area thoroughly with soap and plenty of water.[7][11] Consult a doctor if irritation persists.[11]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][11][12] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[7]
-
Ingestion: Rinse the mouth with water.[11] Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[11]
-
-
How should I handle a this compound spill? In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[11] Remove all sources of ignition.[11] Wear appropriate PPE, including chemical-impermeable gloves and safety goggles.[11] Prevent the formation of dust.[11] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[11] Avoid letting the chemical enter drains.[11] The non-recoverable remainder can be washed with a sodium hypochlorite solution.[12]
-
What are the recommended storage conditions for this compound? Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][11] It should be stored locked up and away from foodstuff containers, incompatible materials like strong oxidizing agents, and direct sunlight.[2][11]
Troubleshooting Experimental Issues
-
I'm having trouble dissolving this compound. What should I do? this compound has limited solubility in water but is soluble in organic solvents.[2] For experimental use, stock solutions can be prepared in solvents such as ethanol (~31 mg/ml), DMSO (~13 mg/ml), and dimethylformamide (DMF) (~15 mg/ml).[4][9] These solvents should be purged with an inert gas.[4] For aqueous solutions free of organic solvents, this compound can be dissolved directly in 0.1 M Na2CO3 (at approximately 1 mg/ml) and then diluted with a buffer like PBS (pH 7.2) to the desired concentration.[4] It is not recommended to store aqueous solutions for more than one day.[4]
-
My experimental results are inconsistent. Could the this compound be degrading? this compound is generally stable under normal storage conditions.[2][12] However, when heated to decomposition, it can emit dangerous fumes.[12] Inconsistent results may be due to improper storage, contamination, or issues with the preparation of solutions. Ensure that the compound is stored as recommended and that fresh aqueous solutions are prepared daily for experiments.[4] Also, verify that the residual amount of any organic solvent used for the stock solution is insignificant in the final experimental concentration, as these solvents can have physiological effects.[4]
Quantitative Data Summary
| Property | Value | Source(s) |
| Physical State | White to off-white powder/crystalline solid | [4][7][11] |
| CAS Number | 2444-46-4 | [7][9] |
| Molecular Formula | C17H27NO3 | [4] |
| Molecular Weight | 293.4 g/mol | [4] |
| Melting Point | 49°C | [11] |
| Boiling Point | 250°C | [11] |
| Solubility in Ethanol | ~31 mg/ml | [4][9] |
| Solubility in DMSO | ~13 mg/ml | [4][9] |
| Solubility in DMF | ~15 mg/ml | [4][9] |
| Solubility in 0.1 M Na2CO3 | ~1 mg/ml | [4][9] |
| Oral LD50 (Rat) | > 500 mg/kg | [7] |
| Dermal LD50 (Rabbit) | > 2000 mg/kg | [7] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-Experiment Safety Check: Ensure you are wearing the appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles. All weighing and initial dissolution steps should be performed inside a certified chemical fume hood.
-
Calculate Required Mass: Based on the molecular weight of this compound (293.4 g/mol ), calculate the mass needed. For 1 ml of a 10 mM solution, you will need 2.934 mg of this compound.
-
Weighing: Carefully weigh the calculated amount of solid this compound onto weighing paper using a calibrated analytical balance.
-
Dissolution: Transfer the weighed powder to an appropriate sterile microcentrifuge tube or vial. Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 ml for 2.934 mg) to the vial.
-
Solubilization: Vortex the solution gently until all the solid this compound has completely dissolved. The solution should be clear.
-
Storage: Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) to prevent oxidation, cap it tightly, and wrap the cap with parafilm. Store the stock solution at -20°C.[4]
-
Working Dilutions: For experiments, thaw the stock solution and make further dilutions into your aqueous buffer or cell culture medium immediately before use.[4] Ensure the final concentration of DMSO is low and consistent across all experimental conditions, including controls.
Visualizations
References
- 1. This compound | C17H27NO3 | CID 2998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. What is this compound used for - Chemical Supplier Unilong [unilongindustry.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. sxrebecca.com [sxrebecca.com]
- 7. aversiontech.com [aversiontech.com]
- 8. synerzine.com [synerzine.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. olaughlinco.com [olaughlinco.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. sds.edqm.eu [sds.edqm.eu]
Nonivamide Degradation Pathways: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation pathways of nonivamide under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during stability and degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
Direct experimental studies on the forced degradation of this compound are limited in publicly available literature. However, based on its chemical structure—an amide of pelargonic acid and vanillylamine—and data from the closely related compound capsaicin, the primary degradation pathways are expected to be hydrolysis of the amide bond and oxidation of the phenolic ring.[1][2][3]
Q2: Under what conditions is this compound most likely to degrade?
Based on studies of similar capsaicinoids, this compound is expected to be most susceptible to degradation under oxidative and basic hydrolytic conditions.[4] It is likely more stable under exposure to UV light.[4] Elevated temperatures can also induce thermal degradation.[5]
Q3: What are the likely degradation products of this compound?
The most probable degradation products from the hydrolysis of the amide bond are vanillylamine and nonanoic acid (pelargonic acid). Under oxidative stress, various oxidized derivatives of the vanillyl moiety could be formed. Thermal degradation may lead to products such as vanillin and derivatives of nonanoic acid.[6]
Q4: Is this compound sensitive to light (photodegradation)?
Studies on capsaicin, a structurally similar molecule, suggest that it is relatively stable under UV light.[4] Therefore, significant photolytic degradation of this compound under typical experimental conditions is not expected.[7]
Q5: How does pH affect the stability of this compound?
For capsaicinoids, neutral pH conditions are generally associated with greater stability at elevated temperatures compared to acidic or alkaline conditions.[8] Basic hydrolysis has been shown to be a significant degradation pathway for ethanolic capsicum extract.[4]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Unexpectedly rapid degradation of this compound in solution. | - High pH: The amide linkage is susceptible to base-catalyzed hydrolysis. - Presence of oxidizing agents: Contaminants or experimental reagents may be oxidizing the phenolic ring. - Elevated temperature: Storage at room temperature or higher for extended periods can accelerate degradation. | - Buffer the solution to a neutral or slightly acidic pH if the experimental design allows. - Use high-purity solvents and deoxygenate them if necessary. Store solutions under an inert atmosphere (e.g., nitrogen or argon). - Store stock solutions and samples at refrigerated (2-8 °C) or frozen temperatures, protected from light. |
| Inconsistent degradation rates between replicate experiments. | - Variability in stress conditions: Inconsistent temperature, pH, or concentration of stressor (e.g., H₂O₂). - Oxygen exposure: Different levels of dissolved oxygen in the reaction mixtures. - Inaccurate quantification: Analytical method not properly validated for stability indicating properties. | - Ensure precise control over all experimental parameters (temperature, pH, concentration). Use calibrated equipment. - Standardize the handling of solutions to ensure consistent exposure to air, or deaerate all solutions consistently. - Validate your analytical method according to ICH guidelines to ensure it can accurately separate and quantify this compound in the presence of its degradants. |
| No degradation observed under stress conditions. | - Insufficient stress: The concentration of the stressor, temperature, or duration of the experiment may be inadequate. - Low solubility: this compound is poorly soluble in water, which may limit its exposure to aqueous stressors. | - Increase the concentration of the acid, base, or oxidizing agent. Increase the temperature or extend the duration of the study. - Consider using a co-solvent (e.g., acetonitrile, methanol) to ensure this compound is fully dissolved before adding the aqueous stressor. Run a control with the co-solvent alone to check for its interference. |
| Appearance of unexpected peaks in the chromatogram. | - Interaction with excipients: If working with a formulation, this compound may be reacting with other components. - Degradation of impurities: An impurity in the this compound sample may be degrading. - Secondary degradation: Primary degradation products may be further degrading into other compounds. | - Run a forced degradation study on the placebo (formulation without this compound) to identify any degradants from the excipients. - Characterize the purity of your starting material. - Use techniques like LC-MS/MS to identify the mass of the unknown peaks and propose potential structures. |
Summary of Expected this compound Stability
The following table summarizes the expected stability of this compound under typical forced degradation conditions, extrapolated from data on capsaicinoids.
| Stress Condition | Reagents/Parameters | Expected Stability | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, elevated temp. | Moderately Labile | Amide Hydrolysis |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, elevated temp. | Labile | Amide Hydrolysis |
| Oxidation | 3-30% H₂O₂, room temp. | Highly Labile | Oxidation of Phenolic Ring |
| Thermal Degradation | > 60°C | Labile at high temps | Amide cleavage, side-chain reactions |
| Photodegradation | UV/Vis light exposure (ICH Q1B) | Stable | Minimal degradation expected |
Experimental Protocols
General Protocol for Forced Degradation Studies
These are generalized protocols that should be optimized for your specific experimental setup and analytical method. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60-80°C for a predetermined time (e.g., 2, 4, 8, 24 hours). After cooling, neutralize the sample with 1 M NaOH and dilute with the mobile phase to the target concentration for analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature or heat gently (e.g., 40-60°C) for a set time. Neutralize with 1 M HCl and dilute with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Store in the dark at room temperature for a set time. Dilute with the mobile phase for analysis.
-
Thermal Degradation: Place a solid sample of this compound in a hot air oven at a high temperature (e.g., 100°C) for a set time. Also, subject the stock solution to heat (e.g., 60-80°C).
-
Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method, typically with UV or MS detection. Compare the results to a control sample stored under normal conditions.
Visualizations
Caption: Proposed hydrolytic degradation pathway of this compound.
Caption: Workflow for this compound forced degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability indicating reverse phase high performance liquid chromatography method for the estimation of capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and Pharmacological Aspects of Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
- 5. journal.bcrec.id [journal.bcrec.id]
- 6. researchgate.net [researchgate.net]
- 7. Capsaicin | C18H27NO3 | CID 1548943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Stability of capsaicinoid content at raised temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Nonivamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on improving the in vivo bioavailability of nonivamide, a potent synthetic capsaicinoid. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental hurdles, detailed experimental protocols, and illustrative diagrams to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the in vivo bioavailability of this compound?
A1: The primary challenges stem from this compound's physicochemical properties. It is a highly lipophilic compound with poor aqueous solubility, which limits its dissolution in gastrointestinal fluids and subsequent absorption after oral administration. Furthermore, this compound may be subject to first-pass metabolism in the liver, where a significant portion of the absorbed drug is metabolized before it can reach systemic circulation, thereby reducing its bioavailability.[1][2] For topical and transdermal applications, while bypassing the first-pass effect, the challenge lies in effectively permeating the stratum corneum, the outermost layer of the skin.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Nano-based drug delivery systems are among the most effective strategies for improving the oral bioavailability of poorly water-soluble drugs like this compound. Key approaches include:
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[3][4][5] This nano-sizing increases the surface area for drug release and absorption.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from biodegradable and biocompatible lipids that are solid at body temperature.[6][7][8] They can encapsulate lipophilic drugs like this compound, protecting them from degradation in the GI tract and enhancing their absorption. NLCs are a modified version of SLNs that contain both solid and liquid lipids, which can improve drug loading and reduce drug expulsion during storage.[9]
Q3: How do SNEDDS and SLNs improve the bioavailability of this compound?
A3: These nanoformulations improve bioavailability through several mechanisms:
-
Enhanced Solubilization and Dissolution: By presenting this compound in a solubilized, amorphous state within a nano-sized droplet or particle, these systems bypass the dissolution rate-limiting step of absorption.[3][10]
-
Increased Surface Area: The small particle size of the nanoemulsion or nanoparticles provides a large surface area for drug absorption.[2]
-
Bypassing First-Pass Metabolism: Lipid-based formulations can facilitate lymphatic transport of the drug from the intestine, which bypasses the portal circulation and subsequent first-pass metabolism in the liver.[2]
-
Protection from Degradation: Encapsulation within the lipid matrix can protect this compound from enzymatic degradation in the gastrointestinal tract.
Q4: Are there alternative routes of administration to improve this compound's systemic availability?
A4: Yes, transdermal delivery is a viable alternative that avoids the gastrointestinal tract and first-pass metabolism altogether.[11][12] Formulations such as transdermal patches, hydrogels, and film-forming emulsions can be designed to control the release and enhance the permeation of this compound through the skin.[11][13][14][15]
Troubleshooting Guides
Formulation of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor self-emulsification or formation of large droplets | - Inappropriate ratio of oil, surfactant, and co-surfactant.- Low HLB (Hydrophile-Lipophile Balance) of the surfactant system.- Insufficient mixing energy. | - Construct a pseudo-ternary phase diagram to identify the optimal ratios of the components that form a stable nanoemulsion.[11][16][17]- Use a combination of high and low HLB surfactants to achieve the required HLB value.- Ensure thorough mixing of the components, using a vortex mixer or magnetic stirrer.[18] |
| Drug precipitation upon dilution | - The drug has low solubility in the selected oil phase.- The amount of drug exceeds the loading capacity of the formulation. | - Perform solubility studies of this compound in various oils, surfactants, and co-surfactants to select excipients with the highest solubilizing capacity.[11]- Reduce the drug loading in the formulation. |
| Instability of the formulation (phase separation, creaming) | - Incompatible excipients.- Suboptimal ratio of components. | - Conduct compatibility studies between this compound and the selected excipients.- Perform thermodynamic stability tests, including centrifugation and freeze-thaw cycles, to assess the robustness of the formulation.[19] |
Formulation of Solid Lipid Nanoparticles (SLNs)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low entrapment efficiency | - Poor solubility of this compound in the lipid matrix.- Drug partitioning into the aqueous phase during formulation. | - Select a lipid in which this compound has high solubility.- Optimize the formulation by adjusting the drug-to-lipid ratio.- Use a method that minimizes drug leakage, such as the cold homogenization technique for thermolabile drugs. |
| Large particle size or broad particle size distribution | - Inefficient homogenization or sonication.- Aggregation of nanoparticles. | - Optimize the parameters of the preparation method, such as homogenization pressure, sonication time, and stirring speed.[6]- Use an appropriate concentration of a suitable surfactant to stabilize the nanoparticles and prevent aggregation.[7] |
| Drug expulsion during storage | - Polymorphic transition of the lipid matrix from a less ordered to a more stable, crystalline form. | - Use a mixture of lipids to create a less ordered crystalline structure (as in NLCs).[9]- Store the SLN dispersion at a suitable temperature to minimize lipid recrystallization. |
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of Poorly Water-Soluble Drugs in Nanoformulations (Data from Animal Studies)
| Drug | Formulation | Animal Model | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase in Bioavailability | Reference |
| Niclosamide | Marketed Product | Rabbits | 1.99 ± 0.124 | - | - | [7] |
| Niclosamide | SLNs (NSED-2) | Rabbits | 4.07 ± 0.124 | 21.19 | 10.59 | [7] |
| Simvastatin | Free Drug | Rats | - | - | - | [20] |
| Simvastatin | SLNs I | Rats | - | - | 3.37 | [20] |
| Simvastatin | SLNs II | Rats | - | - | 2.55 | [20] |
| Chlorpromazine | Drug Suspension | - | - | - | - | [21] |
| Chlorpromazine | SNEDDS (LCT14) | - | - | - | 6 | [21] |
Note: This table is for illustrative purposes to demonstrate the potential of nanoformulations and does not contain data for this compound.
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded SNEDDS
-
Excipient Selection:
-
Conduct solubility studies of this compound in a range of oils (e.g., oleic acid, Capmul MCM), surfactants (e.g., Tween 80, Cremophor RH40), and co-surfactants (e.g., Transcutol HP, PEG 400) to identify components with the highest solubilizing capacity.[11]
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Select the oil, surfactant, and co-surfactant based on the solubility studies.
-
Prepare a series of mixtures with varying ratios of surfactant and co-surfactant (Smix), for example, 1:1, 2:1, 1:2.
-
For each Smix ratio, prepare mixtures with varying ratios of oil to Smix (e.g., from 9:1 to 1:9).
-
Titrate each mixture with water and observe for the formation of a clear or slightly bluish nanoemulsion.
-
Plot the results on a ternary phase diagram to identify the self-nanoemulsifying region.[16][17]
-
-
Preparation of this compound-Loaded SNEDDS:
-
Select a ratio of oil, surfactant, and co-surfactant from the nanoemulsifying region of the phase diagram.
-
Accurately weigh the components and mix them in a glass vial.
-
Add the required amount of this compound to the mixture and vortex or stir until the drug is completely dissolved.
-
Protocol 2: In Vitro Skin Permeation Study
-
Skin Preparation:
-
Excise full-thickness abdominal skin from a suitable animal model (e.g., rat or porcine ear skin).[15]
-
Carefully remove any subcutaneous fat and hair.
-
Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.
-
-
Experimental Setup:
-
Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80) and maintain it at 37°C with constant stirring.
-
Apply a known quantity of the this compound formulation to the skin surface in the donor compartment.
-
-
Sample Collection and Analysis:
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh receptor medium.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.[15][22]
-
Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animal Dosing:
-
Divide male Wistar or Sprague-Dawley rats into groups (n=6 per group).
-
Administer the this compound formulation (e.g., SNEDDS, SLN suspension, or a control suspension) orally via gavage at a predetermined dose.
-
For intravenous administration (to determine absolute bioavailability), administer a solution of this compound via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples from the retro-orbital plexus or tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using non-compartmental analysis.
-
Calculate the relative bioavailability of the test formulation compared to the control.
-
Visualizations
Experimental Workflow for SNEDDS Formulation and Evaluation
Caption: Workflow for developing and evaluating SNEDDS to enhance bioavailability.
Logical Relationship for Overcoming Bioavailability Barriers
Caption: Strategies to overcome the key bioavailability barriers for this compound.
References
- 1. In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-nano-emulsifying drug delivery systems: an update of the biopharmaceutical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Solid Self-Nanoemulsifying Systems and Surface-Coated Microspheres: Improving Oral Bioavailability of Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and characterization of a self-nano emulsifying drug delivery system (SNEDDS) for Ornidazole to improve solubility and oral bioavailability of BCS class II drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Fabrication of Niclosamide loaded solid lipid nanoparticles: in vitro characterization and comparative in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijbr.com.pk [ijbr.com.pk]
- 8. japsonline.com [japsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Biopharmaceutical and pharmacokinetic attributes to drive nanoformulations of small molecule tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of capsaicin, this compound, and dihydrocapsaicin in blood and tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. repository.unair.ac.id [repository.unair.ac.id]
- 19. Formulation of Self-Nanoemulsifying Drug Delivery System of Cephalexin: Physiochemical Characterization and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The characteristics and mechanism of simvastatin loaded lipid nanoparticles to increase oral bioavailability in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Nonivamide Applications in Cellular Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing nonivamide in their experiments. The information is tailored to address challenges related to cellular toxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cellular toxicity at high concentrations?
A1: At high concentrations, this compound's toxicity is primarily mediated through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This leads to an excessive influx of calcium ions (Ca2+), disrupting intracellular calcium homeostasis and triggering downstream apoptotic pathways. Additionally, this compound can induce cellular stress through TRPV1-independent mechanisms, including mitochondrial dysfunction and the generation of reactive oxygen species (ROS).
Q2: Is the observed cell death in my this compound-treated cultures more likely to be apoptosis or necrosis?
A2: this compound predominantly induces apoptosis. Key indicators of this compound-induced apoptosis include the activation of caspase-3 and caspase-7, cleavage of PARP-1, and downregulation of the anti-apoptotic protein Bcl-2, alongside the upregulation of the pro-apoptotic protein Bax. Necrosis, characterized by rapid cell swelling and membrane rupture, is less common but can occur at very high concentrations or with prolonged exposure.
Q3: Can this compound exhibit cytotoxic effects in cell lines that do not express TRPV1?
A3: Yes, while TRPV1 is a primary target, this compound can induce toxicity through TRPV1-independent pathways. Studies have shown that this compound can affect mitochondrial energy metabolism, leading to reduced oxygen consumption and a diminished cellular energy charge.[1] Some effects, such as the release of dopamine and serotonin in SH-SY5Y cells, have been shown to be TRPV1-independent.[2][3]
Q4: What is a typical effective concentration range for this compound in cell culture experiments?
A4: The effective concentration of this compound is highly cell-line dependent and varies based on the experimental endpoint. For metabolic effects, concentrations between 0.1 µM and 100 µM have been reported to modulate cellular energy metabolism.[1] For inducing apoptosis in cancer cell lines, concentrations in the range of 50 µM to 200 µM are often used. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Q5: How does the cytotoxicity of this compound compare to that of capsaicin?
A5: this compound and capsaicin, its natural analog, generally exhibit similar cytotoxic mechanisms, including the modulation of mitochondrial energy metabolism.[1] However, this compound is often considered less pungent, which may allow for its use at higher concentrations in some experimental settings with fewer off-target sensory effects. Some studies suggest that minor structural modifications to this compound analogs can significantly enhance cytotoxicity and selectivity against tumor cells compared to capsaicin.[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell death at expected non-toxic concentrations. | 1. Cell line is highly sensitive to this compound. 2. Incorrect final concentration of this compound. 3. Solvent (e.g., DMSO, ethanol) concentration is too high. | 1. Perform a dose-response curve to determine the IC50 for your specific cell line. 2. Verify calculations and stock solution concentration. 3. Ensure the final solvent concentration is below 0.1% and include a vehicle control. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Cells are in different growth phases. 3. This compound stock solution has degraded. | 1. Ensure consistent cell numbers are seeded for each experiment. 2. Use cells in the exponential growth phase for all experiments. 3. Prepare fresh stock solutions of this compound and store them protected from light at -20°C. |
| Unexpected changes in cell morphology (e.g., rounding, detachment). | 1. Early signs of cytotoxicity. 2. Sub-lethal stress response. | 1. Correlate morphological changes with viability assays (e.g., MTT, trypan blue) at multiple time points. 2. Analyze markers of cellular stress, such as ROS production or mitochondrial membrane potential. |
| Difficulty distinguishing between apoptosis and necrosis. | 1. Overlapping features at late stages of cell death. 2. Assay limitations. | 1. Use a combination of assays: Annexin V/PI staining can distinguish early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. 2. Analyze for caspase-3 activation, a key marker of apoptosis. |
| No observable effect at high this compound concentrations. | 1. Cell line is resistant to this compound. 2. Poor solubility of this compound in culture medium. 3. Inactivation of this compound by components in the serum. | 1. Confirm TRPV1 expression in your cell line; if absent, the resistance may be higher. 2. Ensure complete dissolution of this compound in the solvent before diluting in culture medium. Pre-warming the medium can help. 3. Consider reducing the serum concentration during the treatment period, if compatible with your cell line. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound Analogs in Various Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound Analog (C16 chain) | Various Cancer Lines | Not Specified | 15-84 | [5] |
| Capsaicin (for comparison) | Various Cancer Lines | Not Specified | >84 | [5] |
Note: Direct IC50 values for this compound are highly variable depending on the cell line and experimental conditions. Researchers are strongly encouraged to determine the IC50 for their specific system.
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
-
Materials:
-
96-well plate
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed and treat cells with this compound as desired.
-
Harvest cells (including any floating cells) and wash them with cold PBS.
-
Resuspend 1-5 x 10^5 cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
-
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
-
-
Procedure:
-
Induce apoptosis in cells by treating with this compound.
-
Collect 1-2 x 10^6 cells and lyse them with 50 µL of cold lysis buffer on ice for 10 minutes.[8]
-
Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 50 µL of cell lysate to a 96-well plate.
-
Add 50 µL of 2X reaction buffer (with DTT) to each sample.[8]
-
Add 5 µL of DEVD-pNA substrate.
-
Incubate at 37°C for 1-2 hours.[8]
-
Measure the absorbance at 405 nm.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe DCFH2-DA to detect intracellular ROS.
-
Materials:
-
DCFH2-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Cell culture medium without serum or phenol red
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with 10 µM DCFH2-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm.
-
Visualizations
Caption: Workflow for assessing this compound-induced cytotoxicity.
Caption: Key signaling events in this compound-induced apoptosis.
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
References
- 1. In silico and in vitro investigation of anticancer effect of newly synthesized this compound-s-allyl cysteine ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a capsaicin analog, increases dopamine and serotonin release in SH-SY5Y cells via a TRPV1-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Small Structural Changes in Chili-Derived Capsaicin Resulting in this compound Analogs of Significantly Improved Cytotoxicity and Good Tumor/Non-Tumor Cell Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay [protocols.io]
- 7. broadpharm.com [broadpharm.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
Technical Support Center: Managing Nonivamide in the Laboratory
This guide provides essential information for researchers, scientists, and drug development professionals on safely managing the pungent and irritant effects of Nonivamide (also known as Pelargonic Acid Vanillylamide or PAVA) in a laboratory setting.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Problem: I feel a burning sensation on my skin after handling this compound.
-
Immediate Action: Flush the affected area with copious amounts of cool water.[1] Washing with soap and water or a recognized skin cleansing agent is also recommended.[1]
-
Cause: Direct skin contact with this compound, a potent irritant that activates TRPV1 receptors in sensory neurons, causing a sensation of heat and pain.[2][3] Even minute quantities of the powder or solution can cause significant irritation.[4]
-
Solution:
-
Immediately remove contaminated clothing.[1]
-
Wash the affected skin thoroughly with soap and cool water.[1]
-
Applying milk or a solution of milk of magnesia may provide some relief, although studies show their effectiveness is not significantly better than water.[5]
-
If irritation persists or worsens, seek medical advice.[1]
-
-
Prevention: Always wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended), a lab coat, and safety goggles.[6][7][8]
Problem: My eyes are stinging and watering after working with this compound powder.
-
Immediate Action: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1]
-
Cause: Exposure to this compound aerosolized powder or vapor. This compound is a lachrymator and causes severe eye irritation and damage.[2][9]
-
Solution:
-
Use an emergency eyewash station to rinse the eyes thoroughly.
-
Do not rub your eyes.
-
Seek prompt medical evaluation after initial flushing.
-
-
Prevention: Handle this compound powder exclusively within a certified chemical fume hood or a glove box to prevent inhalation and eye exposure.[10] Always wear tightly fitting safety goggles or a face shield.[7][8]
Problem: I started coughing and experienced throat irritation while weighing this compound.
-
Immediate Action: Move to an area with fresh air immediately.[1] If respiratory symptoms are severe or persist, call for medical assistance.[1]
-
Cause: Inhalation of this compound dust is a primary cause of respiratory irritation.[4] It can trigger coughing, breathing difficulties, and may cause allergic asthma symptoms in sensitized individuals.[1][4][9]
-
Solution:
-
Remove yourself from the contaminated area.
-
If breathing is difficult, a medical professional should be consulted.
-
-
Prevention: All handling of solid this compound that may generate dust must be performed in a fume hood with proper ventilation.[10] In situations with inadequate ventilation, appropriate respiratory protection (e.g., a NIOSH-approved respirator) is mandatory.[1][8]
Problem: I spilled this compound powder/solution on the lab bench.
-
Immediate Action: Alert personnel in the immediate area.[11] Evacuate the vicinity if the spill is large or has become airborne.
-
Cause: Accidental spills can lead to widespread contamination and exposure risk.
-
Solution:
-
For Small Spills:
-
Wear appropriate PPE (gloves, lab coat, eye protection, and respirator if dealing with powder).[1]
-
Gently cover the spill with an inert absorbent material like sand, earth, or vermiculite.[1] For powders, it is crucial to wet the absorbent material slightly to prevent dust from becoming airborne.[12]
-
Carefully scoop the mixture into a labeled, sealed container for hazardous waste disposal.[1][10]
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
-
For Large Spills:
-
-
Prevention: Handle this compound in a designated area, preferably over a tray or absorbent liner to contain any potential spills. Use containers that are stable and unlikely to tip over.[1]
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[13][14] Recommended storage temperature is often between 2-8°C.[13][15][16] It should be stored locked up and kept separate from food and animal feed.[1][7]
Q2: What type of gloves and other PPE are required when handling this compound?
A2: The following PPE is mandatory:
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, are required.[8] Consider double-gloving for added protection.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[7]
-
Lab Coat: A lab coat or chemical-resistant apron should be worn.[6]
-
Respiratory Protection: When handling the powder outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator is necessary.[1][7]
Q3: How do I prepare a stock solution of this compound safely?
A3: Always prepare solutions inside a chemical fume hood. This compound is soluble in organic solvents like ethanol, methanol, DMSO, and dimethylformamide (DMF).[15][17] It is only slightly soluble in water.[2] When dissolving, add the solvent to the pre-weighed this compound powder slowly to avoid generating dust.
Q4: How should I dispose of this compound waste?
A4: this compound waste (including contaminated consumables, absorbent materials, and excess solutions) is considered hazardous waste.[1]
-
Collect all waste in a clearly labeled, sealed, and puncture-resistant container.[1][10]
-
Dispose of the waste through your institution's hazardous waste disposal program, following all local, state, and federal regulations.[1]
-
Empty containers must be rinsed thoroughly, with the first rinse collected as hazardous waste, before being discarded.[18]
Q5: Can I neutralize this compound after an exposure?
A5: There is no specific chemical neutralizer for skin exposure that is recommended over simple washing. The primary goal is to physically remove the compound. Water, while not a solvent for this compound, helps to dilute and wash it away from the skin.[5] For spills, decontamination involves physical removal with absorbents followed by cleaning the surface with a solvent and then detergent.[1][12]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₁₇H₂₇NO₃ | [5] |
| Molar Mass | 293.407 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [5][8] |
| Melting Point | 54 °C (129 °F) | [5][15] |
| Scoville Heat Units | ~9,200,000 SHU | [5] |
| Flash Point | 190 °C (374 °F) | [5] |
Table 2: Solubility Data for this compound
| Solvent | Solubility | Source(s) |
| Water | Insoluble / Slightly soluble | [2][5][15] |
| Ethanol | ~31 mg/mL | [17] |
| Methanol | Soluble (100 mg/mL) | [10][15] |
| DMSO | ~13 mg/mL | [17] |
| Dimethylformamide (DMF) | ~15 mg/mL | [17] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Ethanol
-
Pre-Experiment Checklist:
-
Ensure a chemical fume hood is operational.
-
Don appropriate PPE: double nitrile gloves, lab coat, and safety goggles.
-
Prepare a designated waste container for this compound-contaminated materials.
-
-
Procedure:
-
Weigh the desired amount of this compound powder (e.g., 100 mg) directly into a tared glass vial or beaker inside the fume hood. Use a static gun if necessary to minimize powder dispersal.
-
Using a calibrated pipette, slowly add the required volume of 200-proof ethanol (e.g., 10 mL for a 10 mg/mL solution) to the vial.
-
Cap the vial securely.
-
Gently swirl or vortex the vial until the this compound is completely dissolved. Sonication may be used to aid dissolution.[19]
-
Label the vial clearly with the compound name, concentration, solvent, date, and hazard symbols.
-
Store the stock solution at the recommended temperature (e.g., -20°C).[20]
-
-
Post-Procedure Cleanup:
-
Wipe down the balance and work surface inside the fume hood with ethanol-dampened towels.
-
Dispose of all contaminated disposables (e.g., pipette tips, weigh boats, wipes) in the designated hazardous waste container.
-
Mandatory Visualizations
Caption: Workflow for responding to a this compound spill.
Caption: Hierarchy of controls for managing this compound exposure risk.
References
- 1. synerzine.com [synerzine.com]
- 2. This compound | C17H27NO3 | CID 2998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What are the side effects of this compound? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. olaughlinco.com [olaughlinco.com]
- 7. echemi.com [echemi.com]
- 8. aversiontech.com [aversiontech.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. biosafety.mcmaster.ca [biosafety.mcmaster.ca]
- 12. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 13. Page loading... [wap.guidechem.com]
- 14. echemi.com [echemi.com]
- 15. Capsaicin & this compound | Featured Products | CM Fine Chemicals - Fine Chemicals & Ingredients - Switzerland [cm-finechemicals.com]
- 16. corquimia.com [corquimia.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 19. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 20. caymanchem.com [caymanchem.com]
Technical Support Center: Nonivamide-Based Inflammation Assays
This technical support center provides detailed protocol refinements, troubleshooting guidance, and frequently asked questions for researchers utilizing nonivamide in inflammation assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anti-inflammatory effects?
A1: this compound, a synthetic capsaicinoid, primarily exerts its effects by activating the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] Activation of this non-selective cation channel leads to an influx of calcium ions (Ca2+), which in turn modulates downstream signaling pathways.[1] Studies have shown that its anti-inflammatory action involves the mitogen-activated protein kinase (MAPK) pathway, while appearing to be independent of the nuclear factor-kappa B (NF-κB) pathway.[2][3] This modulation ultimately leads to a reduction in the release of pro-inflammatory cytokines like IL-6 and TNF-α.[2][4]
Q2: What are recommended starting concentrations for this compound in cell-based assays?
A2: For initial experiments, a dose-response curve is recommended using concentrations ranging from 0.1 µM to 100 µM.[5][6] Significant anti-inflammatory effects have been observed at concentrations as low as 1 µM.[2] However, it is crucial to note that concentrations at or above 50 µM may induce cytotoxicity in some cell lines, such as U-937 macrophages.[2] Therefore, a parallel cell viability assay is essential.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is insoluble in water.[7] Stock solutions should be prepared in solvents such as Dimethyl Sulfoxide (DMSO) or ethanol.[6][7] For in vitro assays, it is common to dissolve this compound in ethanol to create a concentrated stock, which is then diluted in the cell culture medium.[6] The final solvent concentration in the culture should not exceed a level that affects cell viability (typically ≤ 0.2%).[6] Stock solutions should be stored at -20°C.[7]
Q4: Which cell lines are suitable for studying this compound-induced anti-inflammatory effects?
A4: Primary peripheral blood mononuclear cells (PBMCs) and macrophage cell lines like U-937 are well-documented models for these assays.[2][3][4] Inflammation is typically induced in these cells using lipopolysaccharide (LPS) from Escherichia coli (EC-LPS) at a concentration of approximately 1 µg/mL.[2][3]
Section 2: Visualizations and Diagrams
Signaling Pathway
Caption: this compound's anti-inflammatory signaling cascade.
Experimental Workflow
Caption: General workflow for this compound inflammation assays.
Troubleshooting Logic
Caption: Troubleshooting decision flow for common assay issues.
Section 3: Detailed Experimental Protocols
Protocol 1: Induction of Inflammation and this compound Treatment
This protocol is adapted from studies using U-937 macrophages.[2][4]
-
Cell Seeding and Differentiation:
-
Seed U-937 cells in a 96-well plate at a density of 2.0 x 10^5 cells/well.
-
Induce differentiation into macrophages by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL.
-
Incubate for 48 hours at 37°C, 5% CO2.
-
-
This compound Pre-treatment:
-
After differentiation, carefully aspirate the medium and wash the adherent cells once with sterile Phosphate-Buffered Saline (PBS).
-
Add fresh culture medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or vehicle control (e.g., 0.1% EtOH).
-
Incubate for 1-2 hours.
-
-
Inflammation Induction:
-
To each well, add EC-LPS to a final concentration of 1 µg/mL. Do not add LPS to negative control wells.
-
Incubate the plate for an additional 6 to 24 hours at 37°C, 5% CO2.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the supernatant for cytokine analysis and store at -80°C.
-
The remaining cells can be used for a cell viability assay.
-
Protocol 2: Cytokine Quantification (ELISA)
This is a general protocol for a sandwich ELISA to measure TNF-α or IL-6.[8]
-
Plate Coating:
-
Dilute the capture antibody (e.g., anti-human IL-6) in coating buffer to a concentration of 1-4 µg/mL.
-
Add 100 µL to each well of a 96-well ELISA plate and incubate overnight at 4°C.[8]
-
-
Blocking:
-
Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20).
-
Add 200 µL of Blocking Buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate 3 times.
-
Prepare a standard curve by serially diluting the recombinant cytokine standard.
-
Add 100 µL of standards and collected cell culture supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate 4 times.
-
Add 100 µL of the biotinylated detection antibody (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.[8]
-
Wash the plate 4 times.
-
Add 100 µL of Streptavidin-HRP conjugate and incubate for 20-30 minutes in the dark.
-
-
Development and Measurement:
-
Wash the plate 5 times.
-
Add 100 µL of TMB substrate and incubate until a color change is observed (5-15 minutes).
-
Add 50 µL of Stop Solution (e.g., 1M H2SO4).
-
Read the absorbance at 450 nm on a microplate reader. The cytokine concentration is determined by comparing sample absorbance to the standard curve.
-
Protocol 3: Cell Viability Assessment (MTT Assay)
This assay should be run in parallel to distinguish anti-inflammatory effects from cytotoxicity.[9]
-
Assay Setup: Prepare a plate with cells treated identically to the inflammation assay plate (including this compound and LPS treatment).
-
MTT Reagent Addition:
-
After the final incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each 100 µL well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well.
-
Mix gently on an orbital shaker for 10-15 minutes to dissolve the crystals.
-
-
Measurement: Read the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[9]
Section 4: Data Presentation
Table 1: Example Dose-Response of this compound on LPS-Induced Cytokine Release
| This compound Conc. (µM) | IL-6 Release (% of LPS Control) | TNF-α Release (% of LPS Control) | Cell Viability (% of Vehicle Control) |
| 0 (LPS only) | 100% | 100% | 98% ± 4% |
| 0.1 | 95% ± 8% | 92% ± 7% | 99% ± 3% |
| 1.0 | 75% ± 6% | 68% ± 5% | 97% ± 5% |
| 10 | 45% ± 5% | 38% ± 4% | 95% ± 4% |
| 50 | 20% ± 4% | 15% ± 3% | 70% ± 6% |
| 100 | 15% ± 3% | 10% ± 2% | 45% ± 7% |
| Note: Data are hypothetical and for illustrative purposes. A significant drop in cell viability at higher concentrations indicates that the reduction in cytokines may be due to toxicity rather than a specific anti-inflammatory effect. |
Section 5: Troubleshooting Guide
Q: My results show high variability between replicate wells. A: This is a common issue in cell-based assays.[10][11]
-
Possible Cause 1: Inconsistent Cell Seeding. Ensure cells are in a single-cell suspension before plating. Use reverse pipetting techniques for viscous cell suspensions to improve accuracy.
-
Possible Cause 2: Edge Effect. The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. Avoid using the outermost wells for experimental samples or, alternatively, fill them with sterile water or PBS to maintain humidity.[11]
-
Possible Cause 3: Pipetting Errors. Ensure pipettes are calibrated. When adding reagents, touch the pipette tip to the side of the well just above the liquid level to ensure consistent dispensing.
Q: I am not observing an anti-inflammatory effect, even at high this compound concentrations. A:
-
Possible Cause 1: Ineffective LPS Stimulation. The inflammatory response must be robust. Confirm the activity of your LPS lot, as potency can vary. Also, ensure your cells are responsive; high passage numbers can sometimes lead to reduced sensitivity.
-
Possible Cause 2: this compound Precipitation. this compound is hydrophobic and can precipitate out of aqueous culture medium, especially at high concentrations or if the stock solution was not properly mixed.[12][13] Visually inspect the wells for precipitate. Consider using a lower concentration range or preparing fresh dilutions immediately before use.
-
Possible Cause 3: Incorrect Timing. The timing of pre-treatment and LPS stimulation can be critical. You may need to optimize the incubation times for your specific cell line and experimental setup.
Q: My results show a significant reduction in cytokines, but the cell viability assay also shows high cell death. A:
-
Possible Cause 1: Cytotoxicity. The observed effect is likely due to this compound-induced cell death rather than a specific anti-inflammatory mechanism.[2] The useful dose range for your assay is below the concentration that causes significant toxicity.
-
Possible Cause 2: High Solvent Concentration. If using a high concentration of this compound from a stock, the final concentration of the solvent (DMSO or ethanol) may become toxic to the cells. Calculate the final solvent concentration and ensure it is below the toxic threshold for your cell line (typically <0.5%).
-
Possible Cause 3: Synergistic Toxicity. In some cases, the combination of LPS and a high concentration of a compound can be more toxic than either agent alone. Ensure you have all proper controls, including "this compound only" and "LPS only," to assess this.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. ovid.com [ovid.com]
- 3. This compound, a capsaicin analogue, exhibits anti-inflammatory properties in peripheral blood mononuclear cells and U-937 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 6. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 7. capsazepine.com [capsazepine.com]
- 8. Cytokine Elisa [bdbiosciences.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Anti-Inflammatory Effects of Nonivamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of nonivamide, a synthetic capsaicinoid, with other relevant compounds. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Executive Summary
This compound, a structural analog of capsaicin, has demonstrated notable anti-inflammatory effects. Experimental evidence indicates that its primary mechanism of action involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, independent of the Nuclear Factor-kappa B (NF-κB) pathway in certain models. Comparative studies have shown that this compound possesses an anti-inflammatory potential similar to that of capsaicin and t-pellitorine, though with differing potencies in the regulation of specific pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). This guide will delve into the quantitative data from these comparisons, detail the experimental protocols used to validate these effects, and provide visual representations of the key signaling pathways involved.
Comparative Anti-Inflammatory Efficacy
Studies have compared the anti-inflammatory effects of this compound with capsaicin and t-pellitorine, two other known anti-inflammatory compounds. The primary measure of efficacy in these studies was the inhibition of lipopolysaccharide (LPS)-induced release of the pro-inflammatory cytokines IL-6 and TNF-α from peripheral blood mononuclear cells (PBMCs) and U-937 macrophages.
While the precise IC50 values and percentage inhibition at various concentrations are detailed in the full experimental reports, the available data indicates that this compound exhibits a comparable overall anti-inflammatory potential to both capsaicin and t-pellitorine.[1] However, nuances in their activities were observed. For instance, in one study, this compound was found to be less potent in inhibiting IL-6 release but more potent in attenuating TNF-α release when compared to capsaicin and t-pellitorine.
Table 1: Summary of Comparative Anti-Inflammatory Effects
| Compound | Target Cells | Inflammatory Stimulus | Key Cytokines Inhibited | Comparative Potency |
| This compound | PBMCs, U-937 Macrophages | LPS | IL-6, TNF-α | Similar to capsaicin and t-pellitorine[1] |
| Capsaicin | PBMCs, U-937 Macrophages | LPS | IL-6, TNF-α | Similar to this compound and t-pellitorine[1] |
| t-Pellitorine | PBMCs, U-937 Macrophages | LPS | IL-6, TNF-α | Similar to this compound and capsaicin[1] |
Mechanism of Action: Signaling Pathways
The anti-inflammatory action of this compound is primarily attributed to its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor and the subsequent modulation of intracellular signaling cascades.
MAPK Pathway Inhibition
The central mechanism for the anti-inflammatory effects of this compound involves the inhibition of the MAPK signaling pathway.[1] This pathway plays a crucial role in the production of pro-inflammatory cytokines. The binding of LPS to Toll-like receptor 4 (TLR4) on macrophages typically triggers a cascade that activates MAPK kinases (MKKs), which in turn phosphorylate and activate MAPKs such as p38, JNK, and ERK. These activated MAPKs then promote the transcription of genes encoding for inflammatory cytokines. This compound intervenes in this process, leading to a reduction in the production of IL-6 and TNF-α. The precise components of the MAPK pathway (p38, JNK, or ERK) that are specifically targeted by this compound require further detailed investigation.
Independence from the NF-κB Pathway
Notably, in studies using LPS-stimulated PBMCs and U-937 macrophages, the anti-inflammatory mechanism of this compound was found to be independent of the NF-κB signaling pathway.[1] This is a significant finding as the NF-κB pathway is a major regulator of inflammation, and its targeted inhibition is a common strategy for anti-inflammatory drug development. The ability of this compound to suppress inflammation without affecting this key pathway suggests a more specific mechanism of action.
Involvement of Other Pathways
In a rat model of non-alcoholic fatty liver disease (NAFLD), this compound demonstrated anti-inflammatory effects by reducing the Toll-like receptor 4 (TLR4)/NF-κB pathway and attenuating the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway. This suggests that the signaling pathways modulated by this compound may be context-dependent, varying with the cell type and inflammatory condition.
Experimental Protocols
The following is a representative protocol for an in vitro anti-inflammatory assay to evaluate the effects of this compound, based on methodologies cited in the literature.
Cell Culture and Differentiation of U-937 Cells
-
Cell Line: Human monocytic U-937 cell line.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation to Macrophages:
-
Seed U-937 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Induce differentiation by adding phorbol 12-myristate 13-acetate (PMA) to a final concentration of 10-100 ng/mL.
-
Incubate for 48 hours to allow for differentiation into adherent macrophage-like cells.
-
After incubation, gently aspirate the medium and wash the adherent cells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells and residual PMA.
-
Add fresh, PMA-free culture medium and incubate for a further 24 hours before stimulation.
-
In Vitro Anti-Inflammatory Assay
-
Experimental Workflow:
-
Procedure:
-
Prepare stock solutions of this compound, capsaicin, and t-pellitorine in a suitable solvent (e.g., DMSO).
-
Pre-treat the differentiated U-937 macrophages with varying concentrations of the test compounds for 1 hour.
-
Induce an inflammatory response by adding LPS from Escherichia coli to a final concentration of 1 µg/mL.
-
Incubate the cells for 6 hours at 37°C.
-
After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Store the supernatants at -80°C until cytokine analysis.
-
Cytokine Quantification using Magnetic Bead-Based Immunoassay
-
Assay Principle: A magnetic bead-based multiplex immunoassay (e.g., Milliplex® MAP) is used for the simultaneous quantification of multiple cytokines (IL-6 and TNF-α) in the collected supernatants.
-
General Protocol:
-
A 96-well filter plate is pre-wetted and washed.
-
Antibody-coupled magnetic beads specific for IL-6 and TNF-α are added to the wells.
-
Standards, controls, and unknown samples (cell culture supernatants) are added to the wells.
-
The plate is incubated on a shaker to allow the cytokines to bind to the antibodies on the beads.
-
The plate is washed to remove unbound components.
-
A biotinylated detection antibody cocktail is added, followed by another incubation and wash step.
-
Streptavidin-phycoerythrin (a fluorescent reporter) is added, which binds to the biotinylated detection antibodies.
-
After a final incubation and wash, the beads are resuspended in sheath fluid.
-
The plate is read on a compatible Luminex-based instrument, which quantifies the median fluorescence intensity (MFI) for each cytokine in each well.
-
The MFI values are used to calculate the concentration of each cytokine based on the standard curve.
-
Conclusion
This compound presents a compelling profile as an anti-inflammatory agent with a mechanism of action centered on the modulation of the MAPK signaling pathway. Its comparable efficacy to established anti-inflammatory compounds like capsaicin, coupled with a distinct signaling profile, warrants further investigation for its potential therapeutic applications in inflammatory diseases. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and execute further studies to fully elucidate the anti-inflammatory potential of this compound.
References
A Comparative Guide to Nonivamide and Capsaicin for TRPV1 Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of nonivamide and capsaicin, two prominent vanilloid agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The TRPV1 channel, a non-selective cation channel, is a critical molecular integrator of noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent chemical compounds.[1][2] Its role in nociception and pain signaling pathways makes it a key target for analgesic drug development. This document summarizes quantitative data, details common experimental protocols, and visualizes key pathways and workflows to aid researchers in selecting the appropriate agonist for their experimental needs.
Chemical Structures and Overview
Capsaicin is the primary pungent component found in chili peppers. This compound (also known as pelargonic acid vanillylamide or PAVA) is a structurally similar capsaicinoid, also present in chili peppers but often produced synthetically for commercial and pharmaceutical use due to its higher heat stability.[3] The key structural difference lies in the fatty acid tail: capsaicin possesses a branched, unsaturated chain, whereas this compound has a saturated, unbranched nonanoic acid chain. This subtle difference can influence their pharmacokinetic properties.
Quantitative Data Comparison: Potency and Efficacy
The potency and efficacy of this compound and capsaicin can vary depending on the experimental system. In vitro studies at the molecular level often show equipotency, whereas in vivo studies can reveal differences, likely attributable to pharmacokinetics.
| Parameter | This compound | Capsaicin | Cell/System Type | Comments | Reference |
| Potency (EC₅₀) | Equipotent to Capsaicin | ~440 ± 66 nM | hTRPV1 transfected cells | Voltage-clamp recordings showed no significant difference in concentration-response curves. | [4][5] |
| Potency (in vivo) | Approx. 50% of Capsaicin's potency | Higher potency | Rat | Measured by reflex depressor response and eye-wiping test following administration. | [6] |
| Dopamine/Serotonin Release | Stimulated release (646% / 272%) | Stimulated release to a similar extent | SH-SY5Y cells | This compound's effect was found to be TRPV1-independent in this cell line, unlike capsaicin's. | [7][8] |
| Cytotoxicity (LC₅₀) | ~1 µM | - | TRPV1-overexpressing BEAS-2B cells | Demonstrates high toxicity in cells with high receptor expression. | [9] |
Note: The discrepancy between in vitro receptor-level studies and in vivo systemic studies is significant. One study noted that this compound is more hydrophilic, which may lead to poorer skin partitioning and could explain its apparently lower in vivo potency in some assays.[4] Furthermore, evidence of TRPV1-independent pathways for this compound in certain cell lines, such as SH-SY5Y, suggests the potential for different off-target effects compared to capsaicin.[7][8]
TRPV1 Signaling Pathway
Activation of the TRPV1 channel by an agonist like capsaicin or this compound initiates a cascade of intracellular events. The binding of the agonist to the vanilloid pocket triggers a conformational change, opening the channel pore.[10] This allows for the influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺), leading to depolarization of the cell membrane.[11] The subsequent rise in intracellular Ca²⁺ acts as a critical second messenger, activating various downstream signaling pathways, including those mediated by Protein Kinase A (PKA), Protein Kinase C (PKC), and Calmodulin.[11][12] In sensory neurons, this depolarization generates an action potential, transmitting a nociceptive signal. Prolonged activation leads to a calcium-dependent desensitization of the channel, which is thought to underlie the analgesic properties of topical capsaicin.[12]
Experimental Protocols
The characterization and comparison of TRPV1 agonists typically involve a combination of in vitro and in vivo assays to determine potency, efficacy, and physiological effects.
In Vitro: Calcium Imaging Assay
This is a high-throughput method to screen for agonist activity by measuring a primary outcome of TRPV1 activation: calcium influx.
-
Objective: To measure the increase in intracellular calcium concentration ([Ca²⁺]i) following agonist application.
-
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with the gene for human TRPV1. Non-transfected cells are used as a negative control.[10]
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM or Fura-2 AM. These dyes are cell-permeant and become fluorescent upon binding to free Ca²⁺ in the cytosol.[13]
-
Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope or plate reader.
-
Agonist Application: The compound of interest (e.g., this compound or capsaicin) is perfused over the cells at various concentrations.
-
Signal Detection: An increase in fluorescence intensity indicates a rise in [Ca²⁺]i, confirming channel activation. The magnitude and rate of the fluorescence increase are recorded.[13]
-
Data Analysis: Concentration-response curves are generated to calculate the EC₅₀ value for each agonist.
-
In Vitro: Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity with high temporal and electrical resolution, allowing for detailed biophysical characterization.
-
Objective: To directly measure the ion currents flowing through the TRPV1 channel in response to agonist application.
-
Methodology:
-
Cell Preparation: A single cell expressing TRPV1 (e.g., a transfected HEK293 cell or a dorsal root ganglion neuron) is targeted.
-
Pipette Seal: A glass micropipette with a very fine tip is pressed against the cell membrane, forming a high-resistance seal (a "gigaseal").
-
Clamping Voltage: The voltage across the cell membrane is controlled ("clamped") at a specific value.
-
Agonist Perfusion: The agonist is applied to the cell via the perfusion system.
-
Current Recording: The current that flows through the membrane to maintain the clamped voltage is measured. Agonist-induced channel opening results in a measurable ionic current.[10]
-
Analysis: The amplitude, activation kinetics, and desensitization of the current are analyzed. This method allows for the precise determination of EC₅₀ and maximal efficacy.[14]
-
In Vivo: Murine Eye-Wipe Test
This behavioral assay is a common method to assess the acute nociceptive (irritant) effect of a TRPV1 agonist in vivo.
-
Objective: To quantify the pungency or irritant potential of a compound by observing a pain-related behavior.
-
Methodology:
-
Animal Model: Typically performed in mice or rats.
-
Acclimation: Animals are acclimated to the testing environment to reduce stress.
-
Compound Instillation: A small, precise volume (e.g., 10 µL) of the agonist solution is instilled directly onto the cornea of one eye.[6][10]
-
Behavioral Observation: The animal is immediately observed for a fixed period (e.g., 60 seconds). The number of wiping movements made by the ipsilateral forepaw towards the affected eye is counted.[10]
-
Comparison: The number of wipes induced by this compound is compared to that induced by capsaicin to determine relative pungency/potency.
-
General Experimental Workflow
The comparison of TRPV1 agonists typically follows a tiered approach, starting with high-throughput in vitro screening and progressing to more detailed biophysical and in vivo functional assays.
Conclusion
Both this compound and capsaicin are potent agonists of the TRPV1 receptor. At the molecular level, their potency and efficacy are often indistinguishable in controlled in vitro systems like voltage-clamped transfected cells.[4] However, in vivo and in some cellular contexts, their effects can diverge. Capsaicin often appears more potent in behavioral assays, a difference that may be rooted in its pharmacokinetic properties, such as better lipid membrane partitioning.[4][6] Conversely, the observation that this compound can act through TRPV1-independent pathways in some cells adds a layer of complexity that researchers must consider.[7][8]
The choice between this compound and capsaicin should be guided by the specific research question. This compound's synthetic availability and stability may be advantageous for certain applications. For studies aiming to purely interrogate the TRPV1 channel, it is crucial to use systems with confirmed receptor-dependent activity. For translational studies, the differences in their pharmacokinetic profiles and potential off-target effects are critical considerations. This guide provides the foundational data and protocols to assist in making that informed decision.
References
- 1. Beyond Neuronal Heat Sensing: Diversity of TRPV1 Heat-Capsaicin Receptor-Channel Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Capsaicin and Proton Differently Modulate Activation Kinetics of Mouse Transient Receptor Potential Vanilloid-1 Channel Induced by Depolarization [frontiersin.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin [frontiersin.org]
- 6. Comparison of this compound and capsaicin with regard to their pharmacokinetics and effects on sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a capsaicin analog, increases dopamine and serotonin release in SH-SY5Y cells via a TRPV1-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. TRPV1 - Wikipedia [en.wikipedia.org]
- 13. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 14. Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Versus Natural Capsaicinoids: A Guide for Researchers and Drug Development Professionals
An objective comparison of the performance, purity, and pharmacological characteristics of synthetic and natural capsaicinoids, supported by experimental data.
Capsaicinoids, the compounds responsible for the pungency of chili peppers, have garnered significant interest in the scientific community for their diverse therapeutic potential, including analgesic, anti-inflammatory, and anti-cancer properties.[1][2] These compounds are available in two primary forms: natural extracts derived from Capsicum species and synthetically manufactured analogs. The choice between natural and synthetic capsaicinoids is a critical consideration for researchers and drug development professionals, as it has implications for purity, potency, regulatory approval, and cost-effectiveness.[3][4] This guide provides a comprehensive comparative analysis of synthetic and natural capsaicinoids, supported by experimental data and detailed methodologies, to inform decision-making in research and pharmaceutical applications.
Production, Purity, and Composition
The fundamental difference between natural and synthetic capsaicinoids lies in their origin and resulting composition. Natural capsaicin is extracted from chili peppers and consequently contains a mixture of several capsaicinoid analogs, including capsaicin, dihydrocapsaicin, nordihydrocapsaicin, homocapsaicin, and homodihydrocapsaicin.[5][6] The relative proportions of these analogs can vary depending on the pepper variety, cultivation conditions, and extraction methods.[3][7]
In contrast, synthetic capsaicin, also known as nonivamide or pelargonic acid vanillylamide (PAVA), is produced through controlled chemical synthesis.[3][4] This process yields a single, highly pure compound, offering greater consistency and control over dosage in pharmaceutical formulations.[3][4]
| Feature | Natural Capsaicinoids | Synthetic Capsaicin (this compound/PAVA) |
| Source | Extracted from Capsicum chili peppers[3] | Chemical synthesis in a laboratory[3] |
| Composition | Mixture of capsaicin, dihydrocapsaicin, and other natural analogs[3][6] | Typically a single, pure compound (trans-8-methyl-N-vanillyl-6-nonenamide)[3][4] |
| Purity | Variable, dependent on extraction and purification methods | High purity (typically ≥95%), with consistent batch-to-batch quality[8] |
| Consistency | Can fluctuate due to agricultural and processing variables[8] | High batch-to-batch consistency[8] |
| Cost | Generally more expensive due to agricultural and extraction costs[9] | More cost-effective for large-scale production[9] |
Potency and Bioequivalence
The potency of capsaicinoids is commonly measured in Scoville Heat Units (SHU). Pure capsaicin is the reference standard, with a rating of 16,000,000 SHU.[10] Synthetic capsaicin (this compound) has a slightly lower, yet still potent, SHU value. While both natural and synthetic capsaicinoids exert their primary biological effects through the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, the presence of multiple analogs in natural extracts can lead to a more complex sensory profile.[4][11]
Clinical studies have indicated that the effectiveness of synthetic and natural capsaicin in applications such as pain management is comparable, suggesting bioequivalence in their primary pharmacological action.[3] However, for pharmaceutical applications requiring precise dosage and predictable effects, the standardized nature of synthetic capsaicin is a significant advantage.[3]
| Compound | Scoville Heat Units (SHU) | Notes |
| Pure Capsaicin | 16,000,000[10][12] | The primary pungent compound in chili peppers. |
| Dihydrocapsaicin | 15,000,000[12] | The second most abundant capsaicinoid in most chili peppers. |
| This compound (Synthetic Capsaicin) | 9,200,000[12] | A common synthetic analog of capsaicin. |
| Nordihydrocapsaicin | 9,100,000[12] | A minor natural capsaicinoid. |
| Homocapsaicin & Homodihydrocapsaicin | 8,600,000[12] | Minor natural capsaicinoids. |
Experimental Protocols
Accurate quantification of capsaicinoids is essential for quality control and research. High-Performance Liquid Chromatography (HPLC) is the most widely used and accepted method for this purpose.
Experimental Protocol: Quantification of Capsaicinoids by HPLC
1. Sample Preparation (Extraction from Oleoresin Capsicum):
-
Accurately weigh approximately 10-15 grams of the sample (e.g., hot sauce or oleoresin) into a 125 mL Erlenmeyer flask.[3]
-
Add 50 mL of ethanol and a magnetic stir bar.[3]
-
Heat the mixture at a low boil for approximately 30 minutes, ensuring the solvent does not completely evaporate.[3]
-
Allow the mixture to cool to room temperature.
-
Filter the mixture into a 50 mL volumetric flask and dilute to the mark with ethanol.[3]
-
Prior to injection, pass approximately 2 mL of the diluted extract through a 0.45 µm syringe filter.[3]
2. HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A typical mobile phase is a 6:4 ratio of acetonitrile to 2% acetic acid in water.[2]
-
Flow Rate: 1.0 - 1.5 mL/min.[2]
-
Injection Volume: 10 - 20 µL.[2]
-
Detector: UV/Vis or Photodiode Array (PDA) detector set at approximately 280 nm. A fluorescence detector (excitation ~280 nm, emission ~325 nm) can also be used for higher sensitivity.[2]
3. Calibration and Quantification:
-
Prepare a series of standard solutions of known concentrations of capsaicin and/or other capsaicinoids.
-
Inject the standards into the HPLC system to generate a calibration curve by plotting peak area versus concentration.
-
Inject the prepared sample extract.
-
Identify and quantify the capsaicinoid peaks in the sample by comparing their retention times and peak areas to the calibration standards.[3]
Signaling Pathways and Visualizations
The primary mechanism of action for both natural and synthetic capsaicinoids is the activation of the TRPV1 ion channel, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[13][14]
TRPV1 Signaling Pathway
The binding of capsaicin to the TRPV1 receptor induces a conformational change, opening the channel and allowing an influx of cations, primarily Ca²⁺ and Na⁺.[13] This influx depolarizes the neuron, leading to the generation of an action potential that is transmitted to the central nervous system, resulting in the sensation of heat and pain.[13] Prolonged activation of TRPV1 leads to desensitization, a phenomenon that underlies the analgesic effects of capsaicin.[14] This process involves calcium-dependent signaling cascades, including the activation of protein kinase A (PKA), protein kinase C (PKC), and calmodulin, as well as the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).[9][14]
Caption: The signaling pathway of capsaicinoids through the TRPV1 channel.
Experimental Workflow: HPLC Analysis
The following diagram illustrates the general workflow for the quantitative analysis of capsaicinoids using HPLC.
Caption: A generalized workflow for the HPLC analysis of capsaicinoids.
Conclusion
The choice between synthetic and natural capsaicinoids is contingent upon the specific application. For pharmaceutical development and research requiring high purity, batch-to-batch consistency, and precise dosage control, synthetic capsaicin is the superior option.[3] Its cost-effectiveness in large-scale production further enhances its suitability for commercial applications.[9] Natural capsaicin extracts, with their complex mixture of analogs, may be preferred in the food industry for their nuanced flavor and heat profiles.[4] For researchers, a thorough understanding of the differences in composition and purity is paramount for the accurate interpretation of experimental results and the development of effective and safe therapeutic agents.
References
- 1. Development and Experimental Application of an HPLC Procedure for the Determination of Capsaicin and Dihydrocapsaicin in Serum Samples from Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. www1.lasalle.edu [www1.lasalle.edu]
- 4. sxrebecca.com [sxrebecca.com]
- 5. [PDF] Quantitative analysis of capsaicinoids in fresh peppers, oleoresin capsicum and pepper spray products. | Semantic Scholar [semanticscholar.org]
- 6. shabaopenwu.com [shabaopenwu.com]
- 7. Chemical and Pharmacological Aspects of Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qa1-assets.thermofisher.cn [qa1-assets.thermofisher.cn]
- 9. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pure Capsaicin Scoville Rating: 16 Million SHU Explained [spice.alibaba.com]
- 11. Page loading... [guidechem.com]
- 12. nutraceuticalsgroup.com [nutraceuticalsgroup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. TRPV1 - Wikipedia [en.wikipedia.org]
Reproducibility of Nonivamide's Effects on Sensory Neurons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of nonivamide on sensory neurons, benchmarked against its well-studied structural analog, capsaicin. The information presented herein is supported by experimental data to aid in the evaluation of this compound's reproducibility and utility in research and drug development.
Comparative Analysis of Agonist Activity at TRPV1
This compound, a synthetic capsaicinoid, exerts its primary effects through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli in sensory neurons.[1][2] The reproducibility of its effects is intrinsically linked to its consistent activation of this receptor.
Potency and Efficacy
Experimental data indicates that while both this compound and capsaicin are potent agonists of TRPV1, their relative potencies can vary depending on the experimental model. In vivo studies in rats, measuring reflex depressor response and wiping movements upon eye instillation, have suggested that the potency of this compound is approximately half that of capsaicin.[1] However, studies on cloned human TRPV1 receptors expressed in cell lines have shown no significant difference in the concentration-response curves or the kinetics of current activation between the two compounds, suggesting comparable activity at the molecular target.[3] This discrepancy may arise from differences in physicochemical properties or pharmacokinetics in vivo.[3]
| Compound | Metric | Value | Species/Model | Reference |
| This compound | Relative Potency vs. Capsaicin | ~50% | Rat (in vivo) | [1] |
| Capsaicin | EC50 (TRPV1 activation) | 0.31 ± 0.05 µM | Rat Sensory Neurons | |
| Capsaicin | EC50 (TRPV1 activation) | 0.36 ± 0.09 µM | hTRPV1 in CHO cells | |
| This compound vs. Capsaicin | Concentration-response curves | Not significantly different | hTRPV1 in transfected cells | [3] |
| This compound vs. Capsaicin | Kinetics of current activation | Not significantly different | hTRPV1 in transfected cells | [3] |
Ion Channel Activation
Activation of TRPV1 by this compound leads to a non-selective influx of cations, primarily Ca2+ and Na+, resulting in depolarization of sensory neurons.[4] This initial excitation is the basis for the pungent and painful sensations associated with capsaicinoids.
| Compound | Parameter | Observation | Cell Type | Reference |
| This compound | Calcium Influx | Diminished by capsazepine (10.0 µM) | Rat Dorsal Root Ganglion (DRG) cells | [5] |
| Capsaicin | Peak Inward Current | 1923 ± 585 pA (at 10⁻⁸ M) | Rat Colon Sensory Neurons | [6] |
| Capsaicin | Peak Inward Current | 1714 ± 316 pA (at 10⁻⁶ M) | Rat Colon Sensory Neurons | [6] |
| Capsaicin | Current Density | Variable, up to 15 nA | Rat DRG Neurons | [7] |
Neuropeptide Release and Desensitization
A key and reproducible effect of TRPV1 agonists is the release of neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from the central and peripheral terminals of sensory neurons. This release contributes to neurogenic inflammation. Prolonged exposure to these agonists leads to desensitization of the neuron, a phenomenon underlying their analgesic properties.
Substance P and CGRP Release
Both this compound and capsaicin induce the release of Substance P and CGRP. Comparative studies suggest that capsaicin leads to a greater depletion of Substance P than this compound.[1]
| Compound | Neuropeptide | Effect | Species/Model | Reference |
| This compound | Substance P | Depletion | Rat Sciatic Nerve & Spinal Cord | [1] |
| Capsaicin | Substance P | Larger depletion than this compound | Rat Sciatic Nerve & Spinal Cord | [1] |
| Capsaicin | CGRP | Release induced by 3 µM | Rat Spinal Cord Slices | [8] |
| Capsaicin | CGRP | Release inhibited by CGRP8-37 | Human Cerebral Arteries | [9] |
Desensitization
The desensitization of sensory neurons following repeated or prolonged application of TRPV1 agonists is a well-documented and reproducible phenomenon. This process is complex and involves Ca2+-dependent mechanisms.
Experimental Protocols
To ensure the reproducibility of studies investigating the effects of this compound, standardized experimental protocols are crucial. Below are detailed methodologies for key in vitro experiments.
Whole-Cell Patch-Clamp Recording of TRPV1 Currents in DRG Neurons
This protocol is adapted from methodologies described in studies of capsaicin-activated currents in dorsal root ganglion (DRG) neurons.[6][10]
1. Cell Preparation:
- Isolate DRG from neonatal or adult rats.
- Enzymatically dissociate the ganglia using a solution containing collagenase and trypsin.
- Mechanically triturate the ganglia to obtain a single-cell suspension.
- Plate the neurons on poly-D-lysine/laminin-coated coverslips and culture for 1-3 days.
2. Recording Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 11 EGTA (pH adjusted to 7.2 with CsOH).
3. Electrophysiological Recording:
- Transfer a coverslip with adherent neurons to a recording chamber on an inverted microscope.
- Perfuse the chamber with the external solution.
- Establish a whole-cell patch-clamp configuration on a small to medium-diameter DRG neuron (typically <30 µm).
- Hold the neuron at a membrane potential of -60 mV.
- Apply this compound or capsaicin at various concentrations via a rapid perfusion system.
- Record the induced currents using a patch-clamp amplifier and appropriate data acquisition software.
Calcium Imaging of Sensory Neuron Activation
This protocol outlines a standard procedure for measuring changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPV1 agonists.[11][12]
1. Cell Preparation:
- Culture DRG neurons on glass-bottom dishes or coverslips as described in the patch-clamp protocol.
2. Fluorescent Dye Loading:
- Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution).
- Incubate the cultured neurons with the dye solution for 30-60 minutes at 37°C in the dark.
- Wash the cells with the physiological buffer to remove excess dye and allow for de-esterification of the AM ester.
3. Image Acquisition:
- Mount the dish or coverslip on an inverted fluorescence microscope equipped with a calcium imaging system.
- Continuously perfuse the cells with the physiological buffer.
- Acquire baseline fluorescence images.
- Apply this compound or capsaicin at the desired concentration.
- Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, record emissions at two excitation wavelengths (e.g., 340 nm and 380 nm).
4. Data Analysis:
- Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) or the change in fluorescence relative to baseline (ΔF/F₀ for single-wavelength dyes) to determine the relative change in [Ca²⁺]i.
Enzyme Immunoassay (EIA) for Substance P Release
This protocol describes a method for quantifying the release of Substance P from cultured sensory neurons.[13][14]
1. Cell Culture and Stimulation:
- Culture DRG neurons in multi-well plates.
- Wash the cells with a physiological buffer (e.g., Tyrode's solution).
- Incubate the cells with the buffer containing this compound, capsaicin, or a vehicle control for a defined period (e.g., 10-30 minutes) to stimulate neuropeptide release.
- Collect the supernatant, which contains the released Substance P.
2. Sample Processing:
- To prevent degradation of Substance P, immediately add a protease inhibitor cocktail to the collected supernatant.
- Store the samples at -80°C until the assay is performed.
3. EIA Procedure:
- Use a commercially available Substance P EIA kit.
- Follow the manufacturer's instructions for preparing standards and samples.
- The assay is typically a competitive immunoassay where Substance P in the sample competes with a labeled Substance P for binding to a limited number of anti-Substance P antibody sites.
- After incubation and washing steps, a substrate is added, and the resulting colorimetric reaction is measured using a microplate reader.
- The concentration of Substance P in the samples is determined by comparing their absorbance to a standard curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathway activated by this compound and a general experimental workflow for its characterization.
References
- 1. Comparison of this compound and capsaicin with regard to their pharmacokinetics and effects on sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of this compound and capsaicin with regard to their pharmacokinetics and effects on sensory neurons. | Semantic Scholar [semanticscholar.org]
- 3. Comparison of the effects of pelargonic acid vanillylamide and capsaicin on human vanilloid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurokinins enhance excitability in capsaicin responsive DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aminer.cn [aminer.cn]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Capsaicin activated currents in rat dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcitonin gene-related peptide (CGRP) in capsaicin-sensitive substance P-immunoreactive sensory neurons in animals and man: distribution and release by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcitonin gene-related peptide is released from capsaicin-sensitive nerve fibres and induces vasodilatation of human cerebral arteries concomitant with activation of adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of prostaglandin E2-induced substance P release from cultured sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioagilytix.com [bioagilytix.com]
A Cross-Validation of Nonivamide's Analgesic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic properties of nonivamide against other common analgesics, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the efficacy and mechanisms of this compound as a potential therapeutic agent for pain management.
Mechanism of Action: The Role of TRPV1
This compound, a synthetic capsaicinoid, exerts its analgesic effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] Found on sensory neurons, TRPV1 is an ion channel that responds to noxious stimuli, including heat and chemical irritants.[1] The binding of this compound to TRPV1 initially causes a sensation of heat and pain. However, prolonged activation leads to a desensitization of the sensory neurons, resulting in a long-lasting analgesic effect. This process involves the depletion of substance P, a key neurotransmitter in pain signaling.[1]
Signaling Pathway of this compound
The binding of this compound to the TRPV1 receptor triggers a cascade of intracellular events leading to both the initial nociceptive sensation and subsequent analgesia.
References
A Comparative Guide to the Cellular Uptake of Nonivamide and Capsaicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular uptake and permeability of nonivamide and capsaicin, two pungent compounds with significant pharmacological interest. The information presented is supported by experimental data to aid in research and development decisions.
Quantitative Comparison of Cellular Permeability and Activity
The cellular uptake and biological effects of this compound and capsaicin have been investigated across various experimental models. The following table summarizes key quantitative data from comparative studies.
| Parameter | This compound | Capsaicin | Cell/Tissue Model | Key Findings |
| Intestinal Permeability (Papp) | Rat Intestine | Permeability of both compounds varies across different intestinal regions.[1][2] | ||
| Jejunum | 0.22 x 10⁻⁶ cm/s | 0.80 x 10⁻⁶ cm/s | Rat Jejunum | Both compounds exhibit poor permeability in the jejunum.[1][2] |
| Ileum | 10.12 x 10⁻⁶ cm/s | 5.34 x 10⁻⁶ cm/s | Rat Ileum | This compound shows significantly greater permeability than capsaicin in the ileum.[1][2] |
| Colon | 8.42 x 10⁻⁶ cm/s | 14.48 x 10⁻⁶ cm/s | Rat Colon | Capsaicin demonstrates markedly higher permeability than this compound in the colon.[1][2] |
| Fatty Acid Uptake Inhibition (IC50) | 1.08 µM | 0.49 µM | Caco-2 cells | Capsaicin is a more potent inhibitor of fatty acid uptake. |
| Potency on Afferent Neurons | Approx. half that of capsaicin | - | Rat sensory neurons | Capsaicin is more potent in stimulating afferent neurons.[3] |
Experimental Protocols
Caco-2 Cell Permeability Assay
This protocol is a standard method for assessing the intestinal permeability of compounds.
Objective: To determine the apparent permeability coefficient (Papp) of this compound and capsaicin across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Transwell® inserts (e.g., 12-well or 24-well plates with polycarbonate membrane filters)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds (this compound and capsaicin) dissolved in a suitable vehicle (e.g., DMSO)
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a suitable density.
-
Allow the cells to grow and differentiate for 21-25 days to form a confluent monolayer with well-developed tight junctions.
-
-
Monolayer Integrity Test:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltmeter. TEER values should be above a predetermined threshold to ensure monolayer integrity.
-
Alternatively, perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical side and measure its appearance in the basolateral side over time. Low permeability to Lucifer yellow indicates a tight monolayer.
-
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test compound solution (this compound or capsaicin at a specific concentration in HBSS) to the donor chamber (apical side for absorption studies, basolateral side for efflux studies).
-
Add fresh HBSS to the receiver chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the donor chamber.
-
-
Quantification:
-
Analyze the concentration of this compound and capsaicin in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
Intracellular Calcium Influx Assay
This protocol measures the increase in intracellular calcium concentration, a key event following the activation of TRPV1 receptors.
Objective: To determine if this compound and capsaicin induce calcium influx in cells expressing the TRPV1 receptor.
Materials:
-
Cells expressing TRPV1 (e.g., HEK293-TRPV1 or dorsal root ganglion neurons)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
HBSS with and without calcium
-
Test compounds (this compound and capsaicin)
-
Ionomycin (positive control)
-
TRPV1 antagonist (e.g., capsazepine, for specificity testing)
-
Fluorescence microscope or plate reader with appropriate filters
Procedure:
-
Cell Seeding:
-
Seed the TRPV1-expressing cells onto glass-bottom dishes or 96-well black-walled, clear-bottom plates.
-
Allow the cells to adhere and grow overnight.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.
-
Wash the cells with HBSS.
-
Incubate the cells with the Fluo-4 AM loading solution at 37°C for 30-60 minutes in the dark.
-
Wash the cells with HBSS to remove excess dye.
-
-
Calcium Imaging:
-
Acquire a baseline fluorescence reading.
-
Add the test compound (this compound or capsaicin) to the cells and immediately start recording the fluorescence intensity over time.
-
Use a fluorescence microscope for single-cell imaging or a plate reader for population-level measurements. Excitation is typically around 488 nm, and emission is measured around 520 nm.
-
As a positive control, add ionomycin to induce a maximal calcium influx.
-
To confirm the involvement of TRPV1, pre-incubate cells with a TRPV1 antagonist before adding the test compound.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F).
-
The results are often expressed as the ratio ΔF/F₀.
-
Compare the responses induced by this compound and capsaicin.
-
Signaling Pathways and Mechanisms of Action
Both this compound and capsaicin primarily exert their effects through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel.
TRPV1-Dependent Signaling Pathway
The activation of the TRPV1 receptor by either this compound or capsaicin initiates a cascade of intracellular events.
References
Independent Verification of Nonivamide's Effect on Dopamine Release: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of nonivamide on dopamine release, primarily referencing a key independent study, and contrasts its activity with the well-known compound, capsaicin. Detailed experimental protocols and quantitative data are presented to support the findings.
Comparison of this compound and Capsaicin on Dopamine Release
A pivotal study by Rohm et al. (2013) demonstrated that this compound, a synthetic analog of capsaicin, significantly stimulates dopamine release in a neuronal cell model.[1][2][3][4] The research highlights a crucial distinction in the mechanism of action between this compound and capsaicin.
Key Findings:
-
Potent Dopamine Release: At a concentration of 1 μM, this compound induced a substantial increase in dopamine release from SH-SY5Y human neuroblastoma cells, reaching 646 ± 48% compared to untreated control cells (100%). This effect was comparable in magnitude to that of capsaicin.[1][2][3][4]
-
TRPV1-Independent Mechanism: A significant finding of the study is that this compound's effect on dopamine release is independent of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3][4] This was determined through co-incubation experiments with TRPV1 inhibitors, capsazepine and trans-tert-butylcyclohexanol, which blocked the effect of capsaicin but not this compound.[1][3]
-
Gene Regulation: Treatment of SH-SY5Y cells with 1 μM this compound also led to the regulation of genes for dopamine receptors D1 and D2.[1][2][3]
The TRPV1-independent pathway of this compound is of particular interest as TRPV1 activation by capsaicin is associated with a pungent, burning sensation, which can limit its therapeutic application.[1][3] The distinct mechanism of this compound suggests it may offer a better-tolerated alternative for modulating dopamine release.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the study by Rohm et al. (2013), comparing the effects of this compound and capsaicin on dopamine release in SH-SY5Y cells.
| Compound (1 μM) | Dopamine Release (% of Control) | Mechanism of Action |
| This compound | 646 ± 48% | TRPV1-Independent |
| Capsaicin | Similar to this compound | TRPV1-Dependent |
| Capsaicin + TRPV1 Inhibitors | Release Inhibited | - |
| This compound + TRPV1 Inhibitors | Release Unaffected | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the work of Rohm et al. (2013) and general laboratory protocols.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells were used.
-
Culture Conditions: Cells were cultured in a 1:1 mixture of Ham's F-12 and DMEM growth medium supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and a penicillin/streptomycin antibiotic cocktail. The cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For dopamine release experiments, SH-SY5Y cells were treated with 1 μM this compound or 1 μM capsaicin. For inhibitor studies, cells were co-incubated with TRPV1 inhibitors (capsazepine or trans-tert-butylcyclohexanol).
Quantification of Dopamine Release
-
Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a standard method for quantifying dopamine in cell culture supernatants.
-
Sample Preparation:
-
Cell culture supernatant is collected after treatment.
-
To stabilize dopamine and precipitate proteins, an equal volume of a solution containing an antioxidant (like perchloric acid with EDTA and sodium metabisulfite) is added.
-
The mixture is centrifuged at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
The resulting supernatant is carefully collected for HPLC-ECD analysis.
-
-
HPLC-ECD Analysis:
-
An aliquot of the prepared supernatant is injected into the HPLC system.
-
Dopamine is separated from other components on a C18 reverse-phase column using a mobile phase typically consisting of a phosphate buffer with an organic modifier like methanol and an ion-pairing agent.
-
The electrochemical detector is set at an oxidizing potential (e.g., +0.7 V) to detect dopamine as it elutes from the column.
-
The concentration of dopamine in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of dopamine.
-
Gene Expression Analysis (qRT-PCR)
-
RNA Extraction: Total RNA was isolated from treated and control SH-SY5Y cells using a suitable RNA extraction kit.
-
Reverse Transcription: The extracted RNA was reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Quantitative PCR (qPCR):
-
The cDNA was used as a template for qPCR with primers specific for the target genes (e.g., dopamine D1 and D2 receptors) and a reference gene (e.g., GAPDH) for normalization.
-
The qPCR reaction was performed using a SYBR Green-based detection method in a real-time PCR system.
-
The relative gene expression was calculated using the ΔΔCt method, comparing the expression levels in the treated cells to the untreated controls.
-
Visualizations
Signaling Pathway of this compound-Induced Dopamine Release
Caption: this compound induces dopamine release via a TRPV1-independent pathway.
Experimental Workflow for Verification
References
- 1. This compound, a capsaicin analog, increases dopamine and serotonin release in SH-SY5Y cells via a TRPV1-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]
- 4. researchgate.net [researchgate.net]
Assessing the Specificity of Nonivamide for the TRPV1 Channel: A Comparative Guide
This guide provides a detailed comparison of nonivamide's performance as a Transient Receptor Potential Vanilloid 1 (TRPV1) channel agonist against other common alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid researchers, scientists, and drug development professionals in their assessment.
Introduction
This compound, also known as pelargonic acid vanillylamide (PAVA), is a synthetic capsaicinoid.[1] It is structurally similar to capsaicin, the pungent compound in chili peppers.[2] The primary molecular target of this compound is the TRPV1 channel, a non-selective cation channel predominantly expressed in sensory neurons that acts as a polymodal integrator for stimuli such as noxious heat (>42°C), acidic conditions, and various chemical agonists.[3][4][5] Activation of TRPV1 leads to an influx of cations, primarily Ca²⁺ and Na⁺, causing membrane depolarization and the sensation of pain and heat.[1] Due to its role in nociception, the TRPV1 channel is a significant target for analgesic drug development. This guide assesses the specificity of this compound for TRPV1, a critical factor for its utility in research and potential therapeutic applications.
Comparison with Alternative TRPV1 Agonists
The specificity of this compound is best understood in comparison to other well-characterized TRPV1 agonists.
-
Capsaicin : As the most well-known natural TRPV1 agonist, capsaicin is the benchmark against which other agonists are compared.[6] this compound and capsaicin exhibit similar mechanisms of action, binding to a specific pocket within the transmembrane region of the TRPV1 receptor.[5] While some in vitro studies using transfected cells have found this compound to be an equipotent agonist to capsaicin at the receptor level[7], in vivo studies have suggested that this compound's potency is about half that of capsaicin.[8][9] A key practical difference is that this compound is generally considered less pungent than capsaicin.[10]
-
Resiniferatoxin (RTX) : An ultrapotent agonist found in the resin of Euphorbia species, RTX is significantly more potent than capsaicin.[6][11] Its high potency and slow-developing effect make it a useful tool for specific research applications, such as targeted sensory neuron ablation, but its characteristics differ substantially from the more rapidly acting and reversible effects of this compound and capsaicin.
-
Other Synthetic Agonists : A variety of synthetic TRPV1 agonists have been developed. For instance, novel agonists identified through virtual screening have shown EC50 values four to nine times lower than that of capsaicin, indicating higher potency.[12] These compounds, however, may not match the maximal effect of capsaicin at saturating concentrations.[12]
Quantitative Data on Agonist Performance
The following table summarizes key quantitative parameters for this compound and selected alternative TRPV1 agonists.
| Compound | Type | EC50 | Binding Affinity (Ki) | Relative Potency (in vivo) | Notes |
| This compound | Synthetic Agonist | Not consistently reported | ~8.0 nM[5] | ~0.5x Capsaicin[8][9] | Less pungent than capsaicin.[10] |
| Capsaicin | Natural Agonist | ~440 nM[12] | Not specified | 1x (Benchmark) | Gold standard for TRPV1 agonism.[6] |
| Resiniferatoxin (RTX) | Natural Agonist | Sub-nanomolar | Not specified | Ultrapotent[11] | Slow onset of action.[11] |
| Compound 1 (Novel) | Synthetic Agonist | 53 ± 6 nM[12] | Not specified | Not reported | Higher potency but lower maximal effect than capsaicin.[12] |
| Compound 2 (Novel) | Synthetic Agonist | 53 ± 4.3 nM[12] | Not specified | Not reported | Higher potency but lower maximal effect than capsaicin.[12] |
| CPIPC | Synthetic Partial Agonist | 1.56 ± 0.13 µM[13] | Not specified | Not reported | Efficacy is ~62% of capsaicin's maximal response.[13] |
Evidence for Specificity
A significant body of evidence supports this compound's specificity for the TRPV1 channel. Crucially, in TRPV1 knockout (Trpv1KO) animal models, the anti-inflammatory and other physiological effects of this compound are completely absent, providing strong evidence that its action is dependent on this channel.[14][15]
However, it is important to note that some studies have indicated potential TRPV1-independent effects. Research using SH-SY5Y neuroblastoma cells, which have minimal endogenous TRPV1 expression, demonstrated that this compound can stimulate dopamine and serotonin release through a TRPV1-independent pathway.[10][16] This suggests that while this compound's primary mechanism of action is through TRPV1, off-target effects may occur in specific cellular contexts.
Experimental Protocols
Assessing the specificity and potency of TRPV1 agonists like this compound involves several key experimental techniques.
1. Calcium Imaging Assay
This method is used to measure the influx of intracellular calcium ([Ca²⁺]i) following TRPV1 channel activation in cultured cells.
-
Objective : To determine the concentration-dependent activation of TRPV1 by an agonist.
-
Cell Lines : Human Embryonic Kidney (HEK293) cells stably or transiently transfected with the TRPV1 gene are commonly used. Non-transfected cells serve as a negative control.[4][13]
-
Methodology :
-
Cell Culture : Plate TRPV1-expressing HEK293 cells onto glass-bottom dishes or 96-well plates and culture until they reach appropriate confluency.
-
Dye Loading : Incubate cells with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM or Fura-2 AM, in a physiological buffer (e.g., Hanks' Balanced Salt Solution) at 37°C.[4]
-
Baseline Measurement : Mount the plate on a fluorescence microscope or plate reader and record the baseline fluorescence intensity.
-
Agonist Application : Add varying concentrations of the test agonist (e.g., this compound) to the cells.
-
Data Acquisition : Continuously record the fluorescence intensity. An increase in fluorescence corresponds to an increase in intracellular calcium, indicating channel activation.
-
Positive Control : Apply a saturating concentration of capsaicin or a calcium ionophore like ionomycin to determine the maximal response.[13]
-
Data Analysis : Normalize the fluorescence change to the baseline and plot the response against the agonist concentration to generate a dose-response curve and calculate the EC50 value.
-
2. Electrophysiology (Whole-Cell Patch-Clamp)
This technique provides a direct measure of the ion currents passing through the TRPV1 channel.
-
Objective : To characterize the activation and kinetics of TRPV1 channel currents in response to an agonist.
-
Methodology :
-
Cell Preparation : Use TRPV1-transfected HEK293 cells or primary sensory neurons (e.g., dorsal root ganglion neurons).
-
Recording Setup : Use a patch-clamp amplifier and a micromanipulator to form a high-resistance seal (a "giga-seal") between a glass micropipette and the membrane of a single cell.
-
Whole-Cell Configuration : Rupture the cell membrane patch under the pipette tip to gain electrical access to the cell's interior. Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Agonist Perfusion : Perfuse the cell with an external solution containing the test agonist at various concentrations.[13]
-
Current Measurement : Record the resulting ion currents. For TRPV1, this is typically an outwardly rectifying current.[13]
-
Data Analysis : Measure the current amplitude at each concentration and plot against concentration to determine the EC50. The kinetics of channel activation and deactivation can also be analyzed.
-
3. Specificity Confirmation with Knockout Models
-
Objective : To verify that the physiological effects of the agonist are mediated specifically by TRPV1 in vivo.
-
Methodology :
-
Animal Models : Use both wild-type and TRPV1 knockout (Trpv1KO) mice.[15]
-
Agonist Administration : Administer this compound to both groups of animals.
-
Endpoint Measurement : Measure a relevant physiological or behavioral response known to be mediated by TRPV1. This could include nocifensive behaviors (e.g., paw licking/flinching in response to a pain stimulus), changes in body temperature, or markers of neurogenic inflammation.[15]
-
Data Analysis : Compare the responses between the wild-type and Trpv1KO groups. The absence of a response in the knockout animals confirms that the effect is TRPV1-dependent.[14]
-
Visualizations
TRPV1 Signaling Pathway
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. sxrebecca.com [sxrebecca.com]
- 4. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 5. sxrebecca.com [sxrebecca.com]
- 6. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of this compound and capsaicin with regard to their pharmacokinetics and effects on sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. TRPV1: A Target for Rational Drug Design [mdpi.com]
- 12. Frontiers | Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin [frontiersin.org]
- 13. Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 15. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]
- 16. This compound, a capsaicin analog, increases dopamine and serotonin release in SH-SY5Y cells via a TRPV1-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Nonivamide's Actions Beyond TRPV1: A Comparative Guide to its Independent Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Nonivamide, a synthetic capsaicin analog, is well-recognized for its role as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. However, a growing body of evidence reveals that this compound exerts significant biological effects through signaling pathways independent of TRPV1 activation. This guide provides a comparative analysis of these TRPV1-independent mechanisms, supported by experimental data and detailed protocols to facilitate further research in this promising area.
TRPV1-Independent Signaling Pathways of this compound
Recent studies have illuminated several key cellular pathways that are modulated by this compound in a manner that does not require the presence or activation of the TRPV1 channel. These pathways are primarily involved in neurotransmitter release, inflammatory responses, and cellular metabolism.
Modulation of Neurotransmitter Release
One of the most clearly demonstrated TRPV1-independent effects of this compound is its ability to stimulate the release of key neurotransmitters.
-
Dopamine and Serotonin Release: In human neuroblastoma SH-SY5Y cells, this compound has been shown to induce the release of dopamine and serotonin. This effect persists even in the presence of TRPV1 antagonists, such as capsazepine and trans-tert-butylcyclohexanol, which effectively block capsaicin-induced neurotransmitter release.[1][2][3] This indicates a distinct mechanism of action for this compound in neuronal cells, independent of its canonical receptor.
Anti-Inflammatory Effects via MAPK Pathway
This compound exhibits potent anti-inflammatory properties by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
-
Inhibition of Pro-inflammatory Cytokines: In peripheral blood mononuclear cells (PBMCs) and U-937 macrophages, this compound has been observed to attenuate the lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines such as IL-6 and TNF-α. This anti-inflammatory action is not dependent on the NF-κB pathway but is linked to the inhibition of the MAPK pathway. While TRP channel activation is involved, the effect is distinct from the classical TRPV1-mediated signaling.
Regulation of Mitochondrial Energy Metabolism
Emerging evidence suggests that this compound can directly influence cellular energy metabolism by targeting mitochondria.
-
Modulation of Mitochondrial Respiration: Studies in HepG2 and 3T3-L1 cells have demonstrated that both this compound and capsaicin can similarly reduce mitochondrial oxygen consumption and decrease glucose and fatty acid uptake.[4] The comparable effects of both compounds, despite this compound's lower pungency and potential for TRPV1-independent actions, suggest that at least a component of these metabolic effects may not be mediated by TRPV1. Further investigation using TRPV1 knockout models or specific inhibitors is warranted to fully elucidate the TRPV1-independent nature of these metabolic alterations.
Comparative Data Summary
The following tables summarize key quantitative findings from studies investigating the TRPV1-independent effects of this compound.
Table 1: Effect of this compound on Neurotransmitter Release in SH-SY5Y Cells
| Treatment | Dopamine Release (% of Control) | Serotonin Release (% of Control) | TRPV1-Dependent? | Reference |
| This compound (1 µM) | 646 ± 48 | 272 ± 115 | No | [1][3] |
| Capsaicin (1 µM) | Similar to this compound | Similar to this compound | Yes | [1][3] |
| This compound + Capsazepine | No significant inhibition | No significant inhibition | N/A | [1][3] |
| Capsaicin + Capsazepine | Significant inhibition | Significant inhibition | N/A | [1][3] |
Table 2: Comparison of Metabolic Effects of this compound and Capsaicin
| Cell Line | Treatment (100 µM) | Glucose Uptake Reduction (%) | Mitochondrial Oxygen Consumption | Reference |
| HepG2 | This compound | 25.8 | Reduced | [4] |
| HepG2 | Capsaicin | 18.7 | Reduced | [4] |
| 3T3-L1 | This compound | Not specified | Reduced | [4] |
| 3T3-L1 | Capsaicin | Not specified | Reduced | [4] |
Experimental Protocols
To facilitate the validation and further exploration of this compound's TRPV1-independent signaling, detailed protocols for key experimental techniques are provided below.
Western Blot Analysis of MAPK Pathway Activation
This protocol is designed to assess the phosphorylation status of key proteins in the MAPK/ERK pathway.
-
Cell Culture and Treatment:
-
Culture cells (e.g., U-937 macrophages) in appropriate media to 70-80% confluency.
-
Pre-treat cells with a TRPV1 antagonist (e.g., 10 µM capsazepine) for 30 minutes to block any potential TRPV1-mediated effects.
-
Treat cells with varying concentrations of this compound for the desired time course. Include a positive control (e.g., LPS) and a vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK, JNK, and p38 MAPK.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using software like ImageJ.
-
Normalize the intensity of phosphorylated proteins to the corresponding total protein and a loading control (e.g., GAPDH or β-actin).
-
JC-1 Assay for Mitochondrial Membrane Potential
This assay is used to measure changes in mitochondrial membrane potential (ΔΨm), an indicator of mitochondrial health and function.
-
Cell Preparation and Staining:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat cells with this compound, with and without a TRPV1 antagonist, for the desired duration. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Remove the treatment media and incubate cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.
-
-
Fluorescence Measurement:
-
Wash cells with assay buffer.
-
Measure fluorescence intensity using a fluorescence plate reader.
-
J-aggregates (healthy mitochondria): Excitation ~535 nm, Emission ~590 nm (red).
-
JC-1 monomers (depolarized mitochondria): Excitation ~485 nm, Emission ~530 nm (green).
-
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
-
DCFDA Assay for Reactive Oxygen Species (ROS) Production
This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
-
Cell Loading and Treatment:
-
Culture cells in a 96-well plate.
-
Load cells with H2DCFDA (typically 10-20 µM) for 30-60 minutes at 37°C.
-
Wash cells to remove excess probe.
-
Treat cells with this compound, with and without a TRPV1 antagonist. Include a positive control for ROS induction (e.g., H₂O₂).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of dichlorofluorescein (DCF) at various time points using a fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm).
-
-
Data Analysis:
-
Calculate the fold change in fluorescence intensity relative to the vehicle-treated control cells.
-
Visualizing the Pathways
The following diagrams illustrate the known and potential TRPV1-independent signaling pathways of this compound.
References
- 1. This compound, a capsaicin analog, increases dopamine and serotonin release in SH-SY5Y cells via a TRPV1-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a capsaicin analog, increases dopamine and serotonin release in SH-SY5Y cells via a TRPV1-independent pathway. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Capsaicin and this compound similarly modulate outcome measures of mitochondrial energy metabolism in HepG2 and 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Nonivamide: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Nonivamide, a synthetic capsaicinoid, is a hazardous chemical requiring meticulous handling and disposal procedures to ensure laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper management and disposal of this compound waste, tailored for research and development settings. Adherence to these procedures is critical to mitigate risks associated with this potent irritant.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazard profile. This compound is toxic if swallowed, causes severe skin and eye irritation, and may cause respiratory irritation. All personnel handling this compound must be trained on its specific hazards and the procedures outlined below.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound powder and solutions.
| Body Part | Required Protection | Specification |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. |
| Eyes/Face | Safety goggles and face shield | Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes. |
| Body | Laboratory coat | A fully fastened lab coat made of a suitable material should be worn. |
| Respiratory | Respirator | For handling powders or creating aerosols, a NIOSH-approved respirator with an appropriate particulate filter is necessary. |
Step-by-Step Disposal Procedures for this compound Waste
The primary route for this compound disposal is through a licensed and certified hazardous waste management company. In-laboratory neutralization of bulk this compound waste is not recommended due to the lack of validated procedures and the potential for hazardous reactions.
Step 1: Waste Segregation and Collection
Proper segregation of this compound waste at the point of generation is crucial to prevent accidental mixing with incompatible chemicals.
-
Solid Waste:
-
Includes contaminated consumables such as gloves, weighing papers, pipette tips, and absorbent pads.
-
Collect in a dedicated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Liquid Waste:
-
Includes unused this compound solutions or rinsates from container cleaning.
-
Collect in a dedicated, leak-proof, and chemically compatible container (e.g., high-density polyethylene - HDPE).
-
Ensure the container has a secure screw-top cap to prevent leaks and evaporation.
-
Step 2: Waste Container Labeling
Accurate and thorough labeling of waste containers is a regulatory requirement and essential for safe handling by waste management personnel.
-
All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first piece of waste is added.
-
The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The concentration and quantity of the waste.
-
The date of waste generation.
-
The name and contact information of the principal investigator or laboratory supervisor.
-
Appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).
-
Step 3: Storage of this compound Waste
Designate a specific satellite accumulation area (SAA) within the laboratory for the temporary storage of this compound waste pending pickup.
-
The SAA should be located near the point of waste generation and under the control of laboratory personnel.
-
Store solid and liquid waste containers in secondary containment trays to mitigate spills.
-
Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.
Step 4: Arranging for Waste Disposal
Contact your institution's EHS office to schedule a pickup of the hazardous waste. Do not attempt to dispose of this compound waste down the drain or in the regular trash.
Decontamination of Laboratory Equipment and Surfaces
Thorough decontamination of all surfaces and equipment that have come into contact with this compound is essential to prevent cross-contamination and accidental exposure.
Decontamination of Non-Porous Surfaces and Equipment:
-
Initial Wipe-Down: Carefully wipe surfaces with absorbent pads dampened with a suitable solvent (e.g., ethanol) to remove gross contamination. All used pads must be disposed of as solid this compound waste.
-
Washing: Wash the surfaces or equipment with a laboratory-grade detergent solution. For manual cleaning, a 1-3% solution of a precision cleaner can be effective.
-
Rinsing: Rinse thoroughly with water. The initial rinsate may need to be collected as hazardous liquid waste, depending on the level of contamination and local regulations. Consult your EHS office for guidance.
-
Final Rinse: Perform a final rinse with deionized water.
Decontamination of Empty this compound Containers:
Empty containers that held this compound must be decontaminated before being discarded or repurposed.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., ethanol).
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid this compound waste.
-
Label Defacing: After triple rinsing, deface or remove the original product label.
-
Final Disposal: The decontaminated container can then typically be disposed of as regular laboratory glass or plastic waste. Confirm this with your institutional guidelines.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Personal protective equipment for handling Nonivamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Nonivamide in a laboratory setting. Adherence to these procedures is critical to ensure personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.[1][2] this compound is classified as toxic if swallowed, causes severe skin and eye irritation, and may lead to allergic skin reactions or respiratory difficulties if inhaled.[3][4][5]
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] A face shield may also be necessary.[6] | Protects against dust, splashes, and vapors which can cause serious eye damage.[3][4][5] |
| Hand Protection | Chemical-resistant, impervious gloves.[1][2] It is recommended to wear two pairs of chemotherapy gloves.[7] | Prevents skin contact which can cause irritation and allergic reactions.[1][3][4] |
| Skin and Body Protection | Wear a protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[7] Fire/flame resistant and impervious clothing is also recommended.[1][2] | Minimizes skin exposure to this compound.[1] |
| Respiratory Protection | In case of inadequate ventilation or if exposure limits are exceeded, use a full-face respirator.[2] An elastomeric half-mask with a multi-gas cartridge and P100 filter is recommended if the packaging is compromised.[8] | Prevents inhalation of dust or aerosols, which can cause respiratory irritation and sensitization.[1][3][4] |
Handling and Storage Protocols
Safe Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][9] Do not ingest or inhale.[10]
-
Dust and Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[1]
-
Hygiene: Wash hands thoroughly after handling.[1][4] Do not eat, drink, or smoke in the handling area.[1][4]
-
Contaminated Clothing: Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[4]
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from foodstuffs and incompatible materials.[1]
-
Store in a locked-up area.[1]
Accidental Release and First Aid Measures
In Case of a Spill:
-
Evacuate personnel from the area.
-
Remove all sources of ignition.[1]
-
Ensure adequate ventilation.[1]
-
Wear appropriate PPE as detailed above.[1]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
-
Prevent the chemical from entering drains or the environment.[1]
First Aid:
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, get emergency medical help immediately.[2][4]
-
If on Skin: Wash with plenty of water. If skin irritation or a rash occurs, seek medical attention.[2][4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical help.[1][2][4]
-
If Swallowed: Get emergency medical help immediately. Rinse mouth.[2][4]
Disposal Plan
The disposal of this compound and its containers must be carried out in accordance with all applicable local, state, and federal regulations.
-
Waste Treatment: this compound should not be disposed of with household garbage and must not be allowed to reach the sewage system.[3]
-
Licensed Disposal: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Containers: Contaminated packaging should be disposed of in the same manner as the product itself.[1]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound, from initial preparation to final disposal, emphasizing safety at each step.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. synerzine.com [synerzine.com]
- 5. olaughlinco.com [olaughlinco.com]
- 6. epa.gov [epa.gov]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. publications.ashp.org [publications.ashp.org]
- 9. aversiontech.com [aversiontech.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
